4-(2-Fluoroethyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-fluoroethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIYTVGVMNMDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-fluoroethyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 4-(2-fluoroethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences with the readily available starting material, 4-(2-hydroxyethyl)piperidine, and proceeds through a three-step sequence involving N-protection, fluorination, and deprotection, followed by salt formation. This guide offers detailed experimental protocols, mechanistic insights, characterization data, and safety considerations intended for researchers, scientists, and professionals in drug development.
Introduction
The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds[1]. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidine derivatives are of considerable interest in drug discovery programs. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling the incorporation of a fluoroethyl-substituted piperidine moiety.
This guide details a reliable and scalable synthetic pathway to this important compound, focusing on practical execution and a thorough understanding of the underlying chemical principles.
Synthetic Strategy
The most direct and efficient synthetic approach to this compound begins with the commercially available 4-(2-hydroxyethyl)piperidine. The overall strategy can be dissected into three primary transformations, followed by the final salt formation:
-
N-Protection: The secondary amine of the piperidine ring is protected to prevent side reactions during the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the fluorination conditions and its facile removal under acidic conditions.
-
Fluorination: The hydroxyl group of the N-Boc protected intermediate is converted to a fluoride using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective reagents for this transformation.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to yield the desired hydrochloride salt.
This synthetic sequence is illustrated in the workflow diagram below:
Caption: N-Boc protection of 4-(2-hydroxyethyl)piperidine.
Procedure:
-
To a stirred solution of 4-(2-hydroxyethyl)piperidine (1.0 eq.) in dichloromethane (CH₂Cl₂) (approx. 0.5 M) at 0 °C, add triethylamine (1.1 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the title compound as a colorless oil.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| N-Boc-4-(2-hydroxyethyl)piperidine | C₁₂H₂₃NO₃ | 229.32 | 90-95% |
Step 2: Synthesis of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate (N-Boc-4-(2-fluoroethyl)piperidine)
The conversion of the primary alcohol to an alkyl fluoride is the key transformation in this synthesis. Deoxo-Fluor is a preferred reagent over DAST due to its greater thermal stability.[2][3][4] The reaction proceeds via an Sₙ2 mechanism, with the fluoride ion displacing an intermediate sulfonate ester.
Reaction Scheme:
Caption: Fluorination of N-Boc-4-(2-hydroxyethyl)piperidine.
Procedure:
-
To a stirred solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add Deoxo-Fluor (1.2 eq.).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound as a colorless oil.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| N-Boc-4-(2-fluoroethyl)piperidine | C₁₂H₂₂FNO₂ | 231.31 | 70-80% |
Step 3: Synthesis of this compound
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride in a suitable solvent.
Reaction Scheme:
Caption: Deprotection and hydrochloride salt formation.
Procedure:
-
Dissolve N-Boc-4-(2-fluoroethyl)piperidine (1.0 eq.) in 1,4-dioxane (approx. 0.5 M).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (2-3 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| This compound | C₇H₁₅ClFN | 167.65 | >95% |
Characterization of Intermediates and Final Product
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| N-Boc-4-(2-hydroxyethyl)piperidine | ~4.05 (br s, 2H), 3.65 (t, 2H), 2.68 (t, 2H), 1.65 (d, 2H), 1.45 (s, 9H), 1.40-1.50 (m, 3H), 1.10 (m, 2H) | ~154.9, 79.2, 60.8, 44.0 (br), 39.1, 35.6, 32.1, 28.4 | 230.2 [M+H]⁺, 252.2 [M+Na]⁺ |
| N-Boc-4-(2-fluoroethyl)piperidine | ~4.45 (dt, J=47.5, 6.2 Hz, 2H), 4.05 (br s, 2H), 2.68 (t, 2H), 1.70-1.80 (m, 2H), 1.65 (d, 2H), 1.45 (s, 9H), 1.40-1.55 (m, 1H), 1.15 (m, 2H) | ~154.8, 83.5 (d, J=165 Hz), 79.4, 44.0 (br), 35.8 (d, J=20 Hz), 35.2, 31.8, 28.4 | 232.2 [M+H]⁺, 254.2 [M+Na]⁺ |
| This compound (in D₂O) | ~4.55 (dt, J=47.2, 6.0 Hz, 2H), 3.40 (d, 2H), 3.00 (t, 2H), 1.95 (d, 2H), 1.80-1.90 (m, 2H), 1.60-1.75 (m, 1H), 1.40-1.55 (m, 2H) | ~83.1 (d, J=168 Hz), 44.5, 34.9 (d, J=21 Hz), 34.1, 30.2 | 132.1 [M-Cl]⁺ |
Note: The presented spectroscopic data are representative and may vary slightly depending on the experimental conditions and instrumentation.
Safety Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-(2-hydroxyethyl)piperidine: May cause skin and eye irritation.
-
(Boc)₂O: Is a sensitizer and should be handled with care.
-
Deoxo-Fluor: Is corrosive and reacts violently with water to release hydrogen fluoride (HF), which is highly toxic and corrosive. Handle with extreme caution in a fume hood and use materials compatible with fluorinating agents (e.g., plastic labware).
-
Hydrogen Chloride (in 1,4-Dioxane): Is a corrosive and toxic solution. Handle with care to avoid inhalation and skin contact.
-
Dichloromethane and other organic solvents: Are volatile and may be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of a Boc protecting group ensures a clean fluorination reaction, and the subsequent deprotection and salt formation are straightforward. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999, 64 (19), 7048–7054.
- Organic Syntheses, Coll. Vol. 10, p.10 (2004); Vol. 79, p.1 (2002).
- Srinivasan, N.; Yurek-George, A.; Ganesan, A. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Mol. Divers.2005, 9, 291–293.
- Singh, R. P.; Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis2002, 2002 (17), 2561-2578.
- White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. J. Org. Chem.2004, 69 (7), 2573–2576.
- BenchChem.
- Masaguer, C. F.; Raviña, E. ¹H and¹³C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Magn. Reson. Chem.1998, 36 (7), 545-547.
- Pivatto, M. et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. J. Braz. Chem. Soc.2005, 16, 1415-1422.
- BenchChem. Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. (2025).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]
-
Royal Society of Chemistry. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. [Link]
- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257–10274.
Sources
An In-Depth Technical Guide to 4-(2-fluoroethyl)piperidine hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 4-(2-fluoroethyl)piperidine hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its core chemical properties, propose a robust synthetic methodology, and explore its strategic applications, grounding all technical claims in established scientific principles and safety protocols.
Core Chemical Identity and Significance
This compound (CAS No: 184044-25-5) is the hydrochloride salt of a piperidine derivative functionalized with a 2-fluoroethyl group at the 4-position.[1][2][3][4] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for a vast number of approved pharmaceuticals and bioactive molecules.[5][6]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2-fluoroethyl moiety in this compound offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the pharmacokinetic half-life of a parent molecule.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly reduce the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and affecting properties like cell permeability and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity for a biological target.
This combination of a proven heterocyclic core with a strategically important functional group makes this compound a valuable starting material for the synthesis of novel chemical entities with therapeutic potential.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 184044-25-5 | [1][2][3] |
| Molecular Formula | C₇H₁₅ClFN | [1][2][3][4] |
| Molecular Weight | 167.65 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [1] |
| Stability | Stable under normal handling and storage conditions. | [1] |
| Hygroscopicity | Hygroscopic. | [1][7] |
Structural Elucidation: The molecule consists of a saturated six-membered piperidine ring. A -CH₂CH₂F (2-fluoroethyl) group is attached to the carbon atom at the 4-position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated (R₃NH⁺), with a chloride anion (Cl⁻) serving as the counter-ion. This salt form generally enhances water solubility and crystalline stability compared to the free base.
Solubility Profile: While specific quantitative data is not widely published, as a hydrochloride salt of a small amine, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[7] Its solubility in nonpolar organic solvents is likely to be limited.
Interpretive Spectroscopic Analysis
While public databases do not currently feature the complete spectral data for this specific compound, an experienced chemist can predict the characteristic signals based on its structure. This interpretive analysis is crucial for confirming the identity and purity of the material in a laboratory setting.
Predicted ¹H NMR Spectrum (in D₂O):
-
-CH₂F group: A triplet of doublets (td) is expected around δ 4.5-4.7 ppm. The large coupling constant (J) of ~47 Hz is due to geminal H-F coupling, and the smaller coupling of ~4-5 Hz is from vicinal coupling to the adjacent -CH₂- group. Integration: 2H.
-
Piperidine Ring Protons (Axial/Equatorial): A complex series of multiplets would appear in the δ 1.4-3.5 ppm region. The protons on carbons adjacent to the nitrogen (C2, C6) would be the most deshielded (δ ~3.0-3.5 ppm). The proton at C4 would be a multiplet around δ 1.8-2.0 ppm.
-
-CH₂-CH₂F group: A multiplet, likely a triplet of doublets, would be expected around δ 1.9-2.1 ppm, coupled to both the C4 proton and the fluorinated methylene group. Integration: 2H.
-
N-H Proton: In D₂O, this proton would exchange with the solvent and would likely not be observed. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet.
Predicted ¹³C NMR Spectrum (in D₂O):
-
-CH₂F Carbon: A doublet is expected around δ 82-84 ppm with a large ¹JCF coupling constant of ~165-170 Hz.
-
Piperidine Ring Carbons: Signals for C2/C6, C3/C5, and C4 would be observed in the δ 25-50 ppm range.
-
-CH₂-CH₂F Carbon: A doublet would be expected around δ 30-33 ppm due to the two-bond ²JCF coupling.
Predicted ¹⁹F NMR Spectrum:
-
A single signal, a triplet of triplets (tt), is expected, arising from coupling to the two protons on the adjacent carbon and the two protons on the same carbon.
Proposed Synthesis and Purification Methodology
While specific proprietary synthesis methods exist, a plausible and robust synthetic route can be designed based on established organometallic and hydrogenation chemistry. The following protocol describes a logical approach starting from commercially available 4-pyridineethanol.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
Fluorination of 4-Pyridineethanol:
-
Rationale: This step converts the primary alcohol into the desired fluoroethyl group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation.
-
Procedure:
-
Dissolve 4-pyridineethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(2-fluoroethyl)pyridine.
-
-
-
Catalytic Hydrogenation of 4-(2-Fluoroethyl)pyridine:
-
Rationale: This step reduces the aromatic pyridine ring to the saturated piperidine ring. Platinum oxide (PtO₂, Adam's catalyst) is a highly effective catalyst for this transformation, and an acidic medium like acetic acid prevents catalyst poisoning by the basic nitrogen atom.
-
Procedure:
-
In a Parr hydrogenation vessel, dissolve the crude 4-(2-fluoroethyl)pyridine (1.0 eq) in glacial acetic acid.
-
Add PtO₂ (0.05 eq) to the solution.
-
Seal the vessel, purge it with argon, and then pressurize with hydrogen gas (H₂) to 50 psi.
-
Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Basify the residue with 1M NaOH and extract with ethyl acetate to isolate the free base, 4-(2-fluoroethyl)piperidine.
-
-
-
Formation of the Hydrochloride Salt:
-
Rationale: The final step converts the oily free base into a stable, crystalline, and easily handled hydrochloride salt.
-
Procedure:
-
Dissolve the purified 4-(2-fluoroethyl)piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.
-
-
Strategic Applications in Research and Development
The primary application of this compound is as a specialized building block for the synthesis of more complex molecules, particularly in the context of drug discovery.
Caption: Application as a scaffold for generating diverse chemical libraries.
Researchers can leverage the reactive secondary amine of the piperidine ring (after neutralization of the salt) to introduce a wide array of substituents. Common synthetic transformations include:
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to explore structure-activity relationships (SAR) around the nitrogen atom.
-
N-Acylation: Forming amides to act as hydrogen bond donors/acceptors or to introduce different pharmacophoric groups.
-
Reductive Amination: Coupling with aldehydes or ketones to build more complex side chains.
By employing these methods, scientists can rapidly generate libraries of novel compounds built upon the 4-(2-fluoroethyl)piperidine scaffold for screening against enzymes, receptors, and other biological targets implicated in disease.
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is mandatory when handling any laboratory chemical. This compound possesses specific hazards that must be managed appropriately.
| Hazard Information | GHS Classification | Precautionary Code(s) |
| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |
| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338 |
| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340 |
(Data sourced from supplier safety data sheets)[1][2]
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood.[1][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1][7]
-
Dispensing: As a solid, avoid creating and inhaling dust.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage Requirements:
-
Container: Keep the container tightly closed when not in use.[1]
-
Conditions: Store in a dry, cool, and well-ventilated place.[1]
-
Hygroscopicity: Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and maintain sample integrity.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[1]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[1]
References
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7332. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 3. This compound | 184044-25-5 [chemicalbook.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold
An In-depth Technical Guide to 4-(2-fluoroethyl)piperidine hydrochloride (CAS: 184044-25-5)
This document provides a comprehensive technical overview of this compound, a key building block for drug discovery and development. Designed for researchers, medicinal chemists, and process scientists, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, characterization, handling, and strategic application. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, recognized for its favorable physicochemical properties that often enhance druggability.[1][2] Its derivatives are central to over twenty classes of therapeutic agents, from antipsychotics to anticancer agents.[1][3] The introduction of a fluorine atom, as seen in this compound, imparts unique and highly desirable properties. The fluoroethyl sidechain can modulate basicity (pKa), improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This makes the title compound a valuable and versatile starting material for creating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
Core Physicochemical Properties and Identification
A precise understanding of a compound's fundamental properties is the bedrock of its effective use in any research or development workflow.
| Property | Value | Source(s) |
| CAS Number | 184044-25-5 | [4][5][6] |
| Molecular Formula | C7H15ClFN | [4][5][7] |
| Molecular Weight | 167.65 g/mol | [5][6][7] |
| IUPAC Name | This compound | [6] |
| Common Synonyms | 4-(2-Fluoroethyl)piperidine HCL | [5][6] |
| Typical Purity | ≥97% | [5] |
| Primary Use | Laboratory chemical, research, drug discovery building block | [4] |
| Storage | Room temperature, in a dry, well-ventilated area | [5][8] |
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted piperidines exist[1][9], a common and reliable strategy for accessing 4-(2-fluoroethyl)piperidine involves the nucleophilic fluorination of a corresponding alcohol precursor, followed by salt formation. This approach is favored for its high functional group tolerance and predictable outcomes.
Experimental Protocol: Two-Step Synthesis
Step 1: Deoxyfluorination of 4-(2-Hydroxyethyl)piperidine
The critical transformation is the conversion of the primary alcohol to an alkyl fluoride. Diethylaminosulfur trifluoride (DAST) is a well-established reagent for this purpose, proceeding through an SN2 mechanism that is generally efficient for primary alcohols.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of DAST and minimize potential side reactions.
-
Reagent Addition: Slowly add DAST (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below -65 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extreme caution is advised as this is an exothermic process that releases gas.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-fluoroethyl)piperidine free base.
Step 2: Hydrochloride Salt Formation
Formation of the hydrochloride salt is essential for improving the compound's stability, crystallinity, and handling characteristics.
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in diethyl ether (typically 2 M) dropwise until precipitation is complete. The use of ethereal HCl prevents the introduction of water, which can hinder crystallization.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any non-basic impurities.
-
Drying: Dry the solid under high vacuum to afford this compound as a stable, crystalline solid.
Caption: Proposed synthetic workflow for 4-(2-fluoroethyl)piperidine HCl.
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm structural integrity and ensure purity, which are prerequisites for its use in sensitive applications like drug discovery.
Caption: Standard analytical workflow for quality control.
Protocol 1: Purity Determination by RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is ideal for quantifying the purity of this polar, basic compound.[10]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier is crucial for protonating the piperidine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or by Charged Aerosol Detector for universal detection).
-
Quantitation: Purity is determined by area percent calculation, assuming all impurities have a similar response factor.
Protocol 2: Structural Confirmation
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of the piperidine ring protons and the characteristic triplets of the ethyl sidechain. The protons adjacent to the fluorine will show coupling (²J-H,F).
-
¹³C NMR: Will show the expected number of carbon signals, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹J-C,F).
-
¹⁹F NMR: A single signal, likely a triplet of triplets due to coupling with adjacent protons, provides definitive proof of the fluorine's presence and environment.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the molecular ion for the free base (M+H)⁺ at m/z corresponding to the protonated form of C₇H₁₄FN.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from Safety Data Sheets (SDS).[4][6]
Hazard Identification
| Hazard | Description | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation. | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 | Warning |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure emergency eye wash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield is recommended for larger quantities.[4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[4]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[4]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[4]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Fire: Use alcohol-resistant foam, carbon dioxide, or dry powder. Thermal decomposition may produce hazardous gases including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4]
Applications in Research and Development
The primary value of this compound lies in its function as a molecular scaffold. The secondary amine of the piperidine ring is a versatile chemical handle for further elaboration, allowing for the systematic exploration of chemical space to optimize biological activity.
Caption: Versatility of the scaffold for generating diverse derivatives.
-
N-Arylation/Heteroarylation: Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), diverse aromatic and heteroaromatic systems can be attached to the piperidine nitrogen. This is a common strategy for developing ligands for G-protein coupled receptors (GPCRs) and ion channels.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) allows for the introduction of a wide range of N-alkyl substituents, tuning lipophilicity and steric bulk.
-
Acylation/Sulfonylation: Formation of amides and sulfonamides by reacting with acyl chlorides or sulfonyl chlorides, respectively, introduces hydrogen bond acceptors and can significantly alter the compound's electronic and conformational properties.
By leveraging these transformations, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets, making this compound a cornerstone of modern drug discovery programs.
References
-
SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Labs.[4]
-
A2B Chem (n.d.). This compound. Retrieved from A2B Chem.[5]
-
AiFChem (n.d.). 184044-25-5 | this compound. Retrieved from AiFChem.[6]
-
Molbase (n.d.). This compound, 184044-25-5. Retrieved from Molbase.[11]
-
CymitQuimica (n.d.). 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride. Retrieved from CymitQuimica.[12]
-
Thermo Fisher Scientific (2021). Safety Data Sheet - 1-(2-Chloroethyl)piperidinium chloride. Retrieved from Thermo Fisher Scientific.[8]
-
Sigma-Aldrich (2023). Safety Data Sheet. Retrieved from Sigma-Aldrich.[13]
-
Thermo Fisher Scientific (2024). 4-(4-Fluorobenzyl)piperidine hydrochloride - Safety Data Sheet. Retrieved from Thermo Fisher Scientific.[14]
-
Google Patents (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved from Google Patents.[15]
-
ChemicalBook (2023). This compound | 184044-25-5. Retrieved from ChemicalBook.[7]
-
Vitompar, F., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992.[1]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.[3]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116393.[2]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.[10]
-
DTIC (1987). Piperidine Synthesis. Retrieved from Defense Technical Information Center.[9]
-
Sciencemadness.org (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from Sciencemadness Discussion Board.
-
Google Patents (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from Google Patents.[16]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 7. This compound | 184044-25-5 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound,184044-25-5 [rovathin.com]
- 12. 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride [cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.pt [fishersci.pt]
- 15. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 16. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
A Hypothesis-Driven Exploration of the Putative Mechanism of Action of 4-(2-fluoroethyl)piperidine hydrochloride
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 4-(2-fluoroethyl)piperidine hydrochloride. In the absence of direct empirical data for this specific molecule, this document leverages a hypothesis-driven approach, grounded in established principles of medicinal chemistry and pharmacology. By examining structurally analogous compounds with known biological activities, we propose and detail a primary and a secondary putative mechanism of action. The primary hypothesis centers on the compound's potential as a ligand for sigma receptors (σ1 and σ2), drawing parallels with known fluoroethyl-piperidine derivatives that exhibit high affinity for these receptors. A secondary proposed mechanism involves interaction with monoamine transporters, a common target for piperidine-based neuroactive compounds. To validate these hypotheses, this guide outlines detailed experimental protocols for in vitro and in vivo characterization. Furthermore, a plausible synthetic route and methods for analytical characterization are presented. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacological exploration of this compound.
Introduction
Chemical Identity of this compound
This compound is a synthetic compound featuring a piperidine core, a key structural motif in a vast array of biologically active molecules.[1][2] The structure is characterized by a fluoroethyl group at the 4-position of the piperidine ring. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[3]
The Piperidine Scaffold in Neuropharmacology
The piperidine ring is a privileged scaffold in neuropharmacology, forming the structural basis for numerous therapeutics and research chemicals targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a variety of receptors and transporters.
Rationale for Investigation
The rationale for investigating this compound stems from its structural similarities to compounds with known and potent CNS activity. The presence of the fluoroethyl group, in particular, suggests the potential for enhanced metabolic stability and specific interactions with biological targets.[6] Understanding the mechanism of action of this compound could therefore unveil a novel pharmacological tool or a lead compound for therapeutic development.
Proposed Primary Mechanism of Action: Sigma Receptor Modulation
The Sigma Receptor Family (σ1 and σ2)
Sigma receptors are unique, membrane-bound proteins expressed in the CNS and peripheral tissues.[7][8] They are not G-protein coupled in the classical sense but are involved in modulating various neurotransmitter systems.[7] The σ1 receptor, in particular, is implicated in a range of neurological and psychiatric conditions, making it an attractive therapeutic target.[9][10]
Structural Analogy to Known Sigma Receptor Ligands
Several lines of evidence from existing literature strongly suggest that this compound is a candidate sigma receptor ligand. The fluoroethyl substitution on a piperidine core is a recurring theme in high-affinity sigma receptor ligands.
For instance, [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) is a well-characterized radioligand with high affinity for the σ1 receptor, used for PET imaging studies.[7][11] Another potent example is fluspidine , a spirocyclic piperidine derivative with a 2-fluoroethyl group, which exhibits a very high σ1 receptor affinity (Ki = 0.59 nM).[9][10]
| Compound | Structure | Reported Sigma Receptor Affinity (Ki) |
| [18F]SFE | (Structure not available) | σ1: 24.3 nM, σ2: 361 nM[7] |
| Fluspidine | (Structure not available) | σ1: 0.59 nM, σ2: 489–837 nM[9] |
| 4-(2-fluoroethyl)piperidine | (Structure not available) | Hypothesized to have σ1 affinity |
Hypothesis: this compound as a Putative Sigma Receptor Ligand
Based on the strong structural precedents, we hypothesize that this compound acts as a ligand at sigma receptors, with a likely preference for the σ1 subtype. The fluoroethyl moiety may contribute to favorable binding interactions within the receptor's binding pocket.
Caption: Proposed primary signaling pathway.
Proposed Secondary Mechanism of Action: Monoamine Transporter Interaction
Overview of Monoamine Transporters
The monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse.[12] Additionally, the vesicular monoamine transporter 2 (VMAT2) is responsible for packaging neurotransmitters into synaptic vesicles.[13]
Evidence from Structurally Related Piperidines
While a direct interaction is less certain than with sigma receptors, the piperidine scaffold is common in monoamine transporter inhibitors.[14] Research on fluoroethoxy-diphenethylpiperidine derivatives has shown them to be potent inhibitors of VMAT2.[13] Furthermore, phencyclidine (PCP), which contains a piperidine ring, interacts with an allosteric site on monoamine transporters known as "PCP site 2," which is associated with monoamine reuptake inhibition.[15][16][17][18]
Hypothesis: Potential for Allosteric Modulation or Low-Affinity Binding to Monoamine Transporters
We propose a secondary hypothesis that this compound may exhibit some affinity for monoamine transporters, possibly acting as an allosteric modulator or a low-affinity inhibitor. This interaction could contribute to a more complex pharmacological profile.
Proposed Experimental Validation
To test the aforementioned hypotheses, a systematic experimental workflow is proposed.
Caption: Proposed experimental validation workflow.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for σ1, σ2, DAT, SERT, and NET.
-
Materials:
-
Membrane preparations from cells expressing the target receptors/transporters.
-
Radioligands: [3H]-(+)-pentazocine (σ1), [3H]-ditolylguanidine (σ2), [3H]-WIN 35,428 (DAT), [3H]-citalopram (SERT), [3H]-nisoxetine (NET).
-
This compound (test compound).
-
Non-specific binding inhibitors (e.g., haloperidol for sigma receptors, cocaine for DAT).
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional inhibition of DAT, SERT, and NET.
-
Materials:
-
Synaptosomes prepared from rat brain tissue or cells expressing the transporters.
-
Radiolabeled neurotransmitters: [3H]-dopamine, [3H]-serotonin, [3H]-norepinephrine.
-
This compound.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Terminate uptake after a short incubation period by rapid filtration.
-
Measure the radioactivity accumulated within the synaptosomes.
-
Determine the IC50 for uptake inhibition.
-
In Vivo Studies
-
Objective: To evaluate the in vivo CNS effects of the compound.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound via intraperitoneal (i.p.) injection at various doses.
-
Place animals in an open-field arena and record locomotor activity for 60 minutes using automated tracking software.
-
Analyze data for changes in distance traveled, rearing, and stereotyped behaviors.
-
Synthesis and Chemical Characterization
Proposed Synthetic Route
A plausible synthesis of this compound can be envisioned through standard organic chemistry techniques, likely involving the alkylation of a suitable piperidine precursor.
Recommended Analytical Methods for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Directions
This guide has outlined a scientifically-grounded, hypothesis-driven approach to understanding the mechanism of action of this compound. Based on strong structural analogies, the primary proposed mechanism is the modulation of sigma receptors, with a secondary potential interaction with monoamine transporters. The provided experimental protocols offer a clear path for the validation of these hypotheses. Successful characterization of this compound's pharmacological profile could provide a valuable new tool for neuroscience research and may represent a starting point for the development of novel therapeutics for CNS disorders.
References
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
Hazai, D., et al. (n.d.). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PMC - NIH. Retrieved from [Link]
-
Rothman, R. B. (1994). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. PubMed. Retrieved from [Link]
-
Grokipedia. (n.d.). PCP site 2. Retrieved from [Link]
-
Wikipedia. (n.d.). PCP site 2. Retrieved from [Link]
-
Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Retrieved from [Link]
-
Zhao, Z., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Retrieved from [Link]
-
Wiese, C., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. Retrieved from [Link]
-
Gündisch, D., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Retrieved from [Link]
-
Chemspace. (n.d.). 4-fluoro-4-(2-fluoroethyl)piperidine hydrochloride. Retrieved from [Link]
-
Autech. (n.d.). This compound,184044-25-5. Retrieved from [Link]
-
Wiese, C., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Lin, K. S., et al. (2003). N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. PubMed. Retrieved from [Link]
-
Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Studies of the Biogenic Amine Transporters. XI. Identification of a 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) Analog That Allosterically Modulates the Serotonin Transporter. Retrieved from [Link]
-
Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-[1-(2-Chloro-4-fluorophenoxy)-2,2,2-trifluoroethyl]piperidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride () for sale [vulcanchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 184044-25-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phencyclidine - Wikipedia [en.wikipedia.org]
- 16. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. PCP site 2 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Biological Activity of 4-(2-fluoroethyl)piperidine hydrochloride
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds and natural products.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and effects on the central nervous system.[2] The versatility of the piperidine ring allows for extensive chemical modifications, leading to compounds with diverse therapeutic applications.[1] This guide focuses on a specific derivative, 4-(2-fluoroethyl)piperidine hydrochloride, a compound with potential for novel biological activity.
While direct studies on the biological effects of this compound are not extensively documented in publicly available literature, its structural features suggest a plausible interaction with sigma receptors. Sigma receptors, primarily located in the central nervous system and various peripheral tissues, are implicated in a range of physiological and pathological processes, including neurological disorders, pain, and cancer.[4][5][6] The piperidine core is a well-established pharmacophore for sigma receptor ligands.[6] Therefore, this guide proposes a comprehensive investigation into the biological activity of this compound, with a primary hypothesis centered on its potential as a sigma receptor modulator.
This document will provide a detailed roadmap for researchers and drug development professionals to explore the pharmacological profile of this compound. It will cover in-depth experimental protocols, the rationale behind these methodologies, and potential therapeutic implications based on hypothetical outcomes.
Part 1: In Vitro Characterization of Sigma Receptor Interaction
To ascertain the interaction of this compound with sigma receptors, a series of in vitro assays are proposed. These experiments are designed to determine the binding affinity and functional activity of the compound at both sigma-1 (σ1R) and sigma-2 (σ2R) receptor subtypes.
Radioligand Binding Assays: Determining Affinity for Sigma Receptors
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][5] These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound.
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Experimental Protocol: Competitive Inhibition Radioligand Binding Assay [4][5][7]
-
Membrane Preparation:
-
For σ1 receptor binding, membrane homogenates from guinea pig liver are recommended due to the high expression of this receptor subtype.[4][8]
-
For σ2 receptor binding, rat liver membrane preparations are commonly used.[8][9]
-
Tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The final pellet is resuspended and stored at -80°C.[7]
-
-
Assay Conditions for σ1 Receptor:
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[4][5]
-
Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]-(+)-pentazocine (near its Kd value) and increasing concentrations of this compound.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled ligand with a different chemical structure, such as 10 µM haloperidol.[4]
-
Incubation Time and Temperature: Typically 90 minutes at 37°C to reach equilibrium.[4]
-
-
Assay Conditions for σ2 Receptor:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[4][5]
-
Masking of σ1 Sites: To ensure selectivity for σ2 receptors, the assay is performed in the presence of (+)-pentazocine to block the σ1 binding sites.[4]
-
Incubation: Similar to the σ1 assay, membranes are incubated with [³H]-DTG and varying concentrations of the test compound.
-
Non-specific Binding: Defined using a high concentration of an appropriate unlabeled ligand.
-
-
Assay Termination and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[7]
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Expected Outcome: The Ki values will quantify the affinity of this compound for σ1 and σ2 receptors, providing the first piece of evidence for its potential as a sigma receptor ligand.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity.
Functional Assays: Differentiating Agonist from Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at sigma receptors.
Experimental Protocol: Cell Viability and Caspase-3 Activity Assays (for σ2 Receptors) [10]
Many sigma-2 ligands are known to induce apoptosis in cancer cells, providing a basis for a functional assay.[10]
-
Cell Culture:
-
Tumor cell lines with high expression of σ2 receptors, such as the mouse breast cancer cell line EMT-6 or the human melanoma cell line MDA-MB-435, are suitable models.[10]
-
Cells are cultured under standard conditions.
-
-
Cell Viability Assay (e.g., MTS Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
They are then treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).
-
A known σ2 agonist (e.g., siramesine) is used as a positive control.[10]
-
Cell viability is assessed using a colorimetric method like the MTS assay, which measures mitochondrial activity.
-
The EC50 value (the concentration that causes a 50% reduction in cell viability) is determined.[10]
-
-
Caspase-3 Activity Assay:
-
To confirm that cell death is occurring via apoptosis, caspase-3 activity is measured.
-
Cells are treated as in the viability assay.
-
Caspase-3 activity is quantified using a fluorometric or colorimetric assay kit.
-
An increase in caspase-3 activity is indicative of apoptosis.
-
The EC50 value for caspase-3 activation can also be determined.[10]
-
-
Data Interpretation:
-
By comparing the cytotoxicity of this compound to that of a known σ2 agonist, its functional activity can be categorized as a full agonist, partial agonist, or antagonist.[10] An antagonist would be expected to have little to no effect on cell viability on its own but would block the effects of a known agonist.
-
For σ1 Receptors: Functional assays for σ1 receptors are more complex as they act as molecular chaperones with various downstream effects.[4] One approach is to use behavioral pharmacological assays in vivo, as described in the next section. Another in vitro approach involves measuring the modulation of ion channel activity or neurotransmitter release in cell lines or primary neuronal cultures.
Part 2: In Vivo Pharmacological Profiling
In vivo studies are essential to understand the physiological effects of the compound in a whole organism.
Objective: To evaluate the in vivo effects of this compound in relevant animal models.
2.1. Seizure Models
Sigma-1 receptors are known to modulate seizure activity.[11] Therefore, seizure models can be used to assess the functional activity of σ1R ligands.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice [11]
-
Animals: Male mice are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Seizure Induction: After a predetermined time (e.g., 30 minutes), a sub-convulsive dose of PTZ is administered to induce seizures.
-
Observation: The latency to the first seizure and the severity of seizures are recorded.
-
Data Analysis: The effects of the test compound on seizure threshold and severity are compared to the vehicle control. A known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100) can be used as positive controls.[11] Pro-convulsive effects may suggest antagonist activity, while anti-convulsive effects could indicate agonist or positive allosteric modulator activity.[11]
2.2. Models of Neuropathic Pain
Sigma-1 receptor antagonists have shown efficacy in models of neuropathic pain.[12]
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Surgical Procedure: The CCI model involves loose ligation of the sciatic nerve, which induces pain-related behaviors like allodynia and hyperalgesia.
-
Drug Administration: After the development of neuropathic pain, rats are treated with this compound.
-
Behavioral Testing: Mechanical allodynia (response to a non-noxious stimulus) and thermal hyperalgesia (increased sensitivity to heat) are measured using von Frey filaments and a plantar test apparatus, respectively.
-
Data Analysis: The ability of the compound to reverse pain-related behaviors is assessed.
Diagram 2: Potential Signaling Pathway of a Sigma-1 Receptor Agonist
Caption: Hypothetical signaling cascade for a σ1R agonist.
Summary of Quantitative Data
The following table summarizes the key quantitative data that will be generated from the proposed in vitro experiments.
| Assay | Receptor | Parameter | Description |
| Radioligand Binding | σ1R | Ki (nM) | Binding affinity for the sigma-1 receptor. |
| Radioligand Binding | σ2R | Ki (nM) | Binding affinity for the sigma-2 receptor. |
| Cell Viability (e.g., MTS) | σ2R | EC50 (µM) | Potency in inducing cytotoxicity. |
| Caspase-3 Activity | σ2R | EC50 (µM) | Potency in inducing apoptosis. |
Potential Therapeutic Applications
The results of these studies will provide a comprehensive biological profile of this compound and inform its potential for therapeutic development.
-
If it is a potent and selective σ1R agonist: It could have therapeutic potential in conditions like Alzheimer's disease, depression, and for promoting neuroprotection.[13][14]
-
If it is a potent and selective σ1R antagonist: It may be a candidate for treating neuropathic pain, certain types of cancer, and reducing the side effects of opioids.[12][14]
-
If it is a potent and selective σ2R agonist: It could be developed as an anticancer agent, as many σ2R agonists exhibit tumoricidal properties.[8][10]
-
If it is a potent and selective σ2R antagonist: It may have applications in neuroprotection and cognitive enhancement.[15]
Conclusion
This technical guide outlines a systematic and scientifically rigorous approach to elucidating the biological activity of this compound. By focusing on its potential as a sigma receptor ligand, a clear path for its preclinical evaluation is established. The proposed experiments, from in vitro binding and functional assays to in vivo pharmacological studies, will provide the necessary data to determine its mechanism of action and therapeutic potential. The insights gained from this research could pave the way for the development of a novel therapeutic agent for a range of challenging diseases.
References
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1-34. [Link]
-
Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central nervous system agents in medicinal chemistry, 9(3), 161–171. [Link]
-
Zeng, C., Vangveravong, S., Xu, J., Chang, K., & Tu, Z. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 66(2), 118–125. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Tesei, A., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(18), 4205. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Vavers, E., et al. (2018). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacology Biochemistry and Behavior, 175, 11-18. [Link]
-
Lever, J. R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 668(1-2), 146–152. [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 964-985. [Link]
-
Su, T. P., Hayashi, T., & Maurice, T. (2009). The pharmacology of sigma-1 receptors. Current topics in medicinal chemistry, 9(10), 891–901. [Link]
-
Xu, J. (2006). Synthesis and evaluation of sigma receptor ligands. MOspace. [Link]
-
Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 964-985. [Link]
-
O'Brien, E. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6462. [Link]
-
Al-Ostoot, F. H., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-68. [Link]
-
da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 26(15), 4454–4463. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [mospace.umsystem.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Synthesis of 4-(2-Fluoroethyl)piperidine Hydrochloride and Its Derivatives
Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] The strategic introduction of fluorine into these molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This guide provides an in-depth technical overview of the primary synthetic strategies for producing 4-(2-fluoroethyl)piperidine hydrochloride, a valuable building block for drug discovery. We will explore three core synthetic approaches: late-stage fluorination of a hydroxyethyl precursor, catalytic hydrogenation of a pre-fluorinated pyridine ring, and direct alkylation using a fluoroethylating agent. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and expert insights into process optimization and selection.
Introduction: The Significance of the Fluorinated Piperidine Scaffold
The piperidine ring is a privileged structure in drug design, forming the core of numerous therapeutic agents across various classes, including antipsychotics, analgesics, and antihistamines.[1][3][4] Its conformational flexibility allows it to effectively mimic and interact with biological targets. The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy in modern medicinal chemistry to modulate a drug candidate's lipophilicity, pKa, and metabolic profile.
The 4-(2-fluoroethyl)piperidine motif, in particular, serves as a crucial intermediate. The fluoroethyl side chain can act as a stable pharmacophore or a precursor for further functionalization, making robust and scalable synthetic routes to its hydrochloride salt—a stable, crystalline form suitable for handling and storage—highly desirable.
Retrosynthetic Analysis: Key Disconnections
To approach the synthesis of this compound, we can envision several logical retrosynthetic disconnections. These pathways form the basis of the primary synthetic strategies employed in the field.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy A: Late-Stage Fluorination of a Piperidine Precursor
This strategy is arguably the most direct and frequently employed method. It involves the synthesis of a readily accessible alcohol intermediate, followed by a deoxofluorination reaction. This pathway benefits from using non-fluorinated, often cheaper, starting materials for the ring-forming steps.
Synthesis of the Key Intermediate: 4-(2-Hydroxyethyl)piperidine
The precursor alcohol is efficiently synthesized via the catalytic hydrogenation of 2-(4-pyridyl)ethanol. This reduction is robust and typically proceeds in high yield.
Caption: Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)piperidine Hydrochloride [5]
-
To a hydrogenation vessel, add 2-(4-pyridyl)ethanol (70.0 g, 0.57 mol), platinum(IV) oxide (2.0 g), water (600 mL), and concentrated hydrochloric acid (81 mL).
-
Seal the vessel and pressurize with hydrogen gas to 1000 psig.
-
Agitate the mixture at room temperature until hydrogen uptake ceases.
-
Vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride as a solid, which can be used in the next step without further purification (quantitative yield).[5]
Conversion of the Hydroxyl Group to Fluorine
The conversion of the primary alcohol to the corresponding fluoride is a critical step. Nucleophilic fluorinating reagents are required for this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are commonly used.
Causality Behind Reagent Choice: DAST is effective for converting primary alcohols to fluorides with minimal rearrangement. The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, which undergoes an intramolecular SN2 displacement by fluoride. The choice of solvent (typically aprotic, like dichloromethane or THF) is crucial to prevent quenching of the reagent. The reaction is often run at low temperatures to control the exothermic reaction and minimize side products.
Experimental Protocol: Fluorination with DAST (Representative)
-
Suspend 4-(2-hydroxyethyl)piperidine hydrochloride (1 eq.) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.
-
Add a suitable base (e.g., triethylamine, 2.2 eq.) to liberate the free amine and stir for 10 minutes.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise via syringe, keeping the internal temperature below -65 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain 4-(2-fluoroethyl)piperidine.
Final Salt Formation
The purified free base is often converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified 4-(2-fluoroethyl)piperidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or bubble dry HCl gas through the solution until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[6][7]
Synthetic Strategy B: Hydrogenation of a Fluorinated Pyridine Precursor
This approach builds the desired product from a commercially available or synthesized 4-(2-fluoroethyl)pyridine. This method is highly atom-economical but requires careful control to prevent unwanted side reactions.
Rationale and Challenges
Catalytic hydrogenation is a powerful tool for the reduction of aromatic rings.[8] For fluorinated pyridines, the primary challenge is preventing hydrodefluorination, where the C-F bond is cleaved to yield the non-fluorinated piperidine.[8] The choice of catalyst and reaction conditions is therefore paramount to ensure chemoselectivity.
Caption: Hydrogenation of 4-(2-fluoroethyl)pyridine and the competing side reaction.
Catalytic Systems for Selective Hydrogenation
Research has shown that rhodium-based catalysts, such as rhodium on carbon (Rh/C), often provide excellent selectivity for the reduction of the pyridine ring while preserving the C-F bond.[1] The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, activating it towards reduction. The hydrogenation often proceeds with cis-selectivity.[8]
Expert Insight: The purification of the resulting volatile piperidine can be challenging. A common and effective strategy is to perform an in situ protection of the crude product with an agent like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O).[8][9] The resulting Cbz- or Boc-protected piperidine is less volatile and easier to purify via chromatography. The protecting group can then be removed in a subsequent step.
Synthetic Strategy C: Alkylation with a Fluoroethylating Agent
This strategy involves forming a C-C bond between a piperidine synthon and a fluoroethyl group. A common approach uses a nucleophilic piperidine derivative and an electrophilic fluoroethylating agent.
Fluoroethylating Agents and Piperidine Nucleophiles
The key electrophile is a 2-fluoroethyl group bearing a good leaving group, such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane.[10] The nucleophile can be a 4-lithiated or 4-Grignard reagent derived from a suitably N-protected piperidine.
Expert Insight: The generation of organometallic reagents at the 4-position of piperidine requires careful control of conditions and a robust N-protecting group (e.g., Boc) that can direct lithiation or withstand the reaction conditions. This route is often more complex than Strategies A and B but can be valuable for constructing highly functionalized derivatives.
Application in Radiochemistry
This alkylation strategy is particularly prevalent in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The use of 2-[¹⁸F]fluoroethyl tosylate allows for the late-stage introduction of the ¹⁸F isotope into complex molecules.[10] While the context is radiolabeling, the underlying chemical principles of nucleophilic substitution are directly applicable to bulk synthesis.
Data Summary
| Strategy | Key Precursor(s) | Key Transformation | Typical Yields | Advantages | Challenges |
| A: Late-Stage Fluorination | 4-(2-Hydroxyethyl)piperidine | Deoxofluorination (e.g., DAST) | Good to Excellent | Reliable; avoids handling volatile fluorinated pyridines. | Requires specialized, corrosive fluorinating agents. |
| B: Pyridine Hydrogenation | 4-(2-Fluoroethyl)pyridine | Heterogeneous Catalytic Hydrogenation | Good to Excellent | Atom-economical; potentially fewer steps. | Risk of hydrodefluorination; product volatility.[8] |
| C: Direct Alkylation | N-Boc-4-iodopiperidine, 2-Fluoroethyl tosylate | Organometallic Coupling | Moderate | Good for complex derivatives and radiolabeling.[10] | Multi-step; requires anhydrous/inert conditions. |
Conclusion
The synthesis of this compound can be accomplished through several robust synthetic routes. For large-scale, routine production, Strategy A (Late-Stage Fluorination) is often preferred due to its reliability and the use of readily available starting materials. Strategy B (Pyridine Hydrogenation) offers an elegant and atom-economical alternative, provided that the hydrodefluorination side reaction can be effectively suppressed through careful catalyst selection and process optimization. Strategy C (Direct Alkylation) provides significant versatility, especially for creating diverse libraries of analogues or for specialized applications like isotopic labeling. The choice of the optimal route will ultimately depend on the specific needs of the research program, including scale, cost, available equipment, and the desired complexity of the final derivatives.
References
-
Schaffner, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
Hammond, G. B. et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. Available at: [Link]
-
Xu, B. et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. Available at: [Link]
- Beecham Group P.L.C. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. Available at: [Link]
-
Gilbert, I. H. et al. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Huang, P.-Q. et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
-
Wester, H.-J. et al. (2003). Efficient alkali iodide promoted 18F-fluoroethylations with 2-[18F]fluoroethyl tosylate and 1-bromo-2-[18F]fluoroethane. Tetrahedron. Available at: [Link]
-
Bakulina, O. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
-
DTIC. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
ACADIA Pharmaceuticals Inc. (2006). Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. ScienceDirect. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. Available at: [Link]
-
Khan, M. et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. Available at: [Link]
-
Sarpong, R. et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
-
Xiao-Qi, Y. et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. ijnrd.org [ijnrd.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. prepchem.com [prepchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. download.uni-mainz.de [download.uni-mainz.de]
An In-Depth Technical Guide to the Safety and Handling of 4-(2-fluoroethyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Key Building Block
4-(2-fluoroethyl)piperidine hydrochloride is a heterocyclic building block of increasing importance in medicinal chemistry and drug development.[1][2] The piperidine scaffold is a privileged structure, present in a multitude of approved therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties.[3] The incorporation of a fluoroethyl group can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable tool for fine-tuning the properties of new drug candidates.[4][5]
However, the very features that make this compound chemically useful—the reactive secondary amine of the piperidine ring and the strong, polarizing effect of the fluorine atom—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth overview of the safe handling, storage, and disposal of this compound, moving beyond a simple recitation of safety data sheet (SDS) information to explain the chemical principles that underpin these essential procedures.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of laboratory safety.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 184044-25-5 | [6] |
| Molecular Formula | C₇H₁₅ClFN | [6] |
| Molecular Weight | 167.65 g/mol | [6] |
| Physical State | Solid | [7] |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
| Solubility | No data available. Assumed to be water-soluble due to its hydrochloride salt form. |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Understanding these classifications is critical for anticipating risks and implementing appropriate controls.
GHS Pictogram:
Signal Word: Warning [2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Selected): [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The "Why" Behind the Hazards:
-
Piperidine Moiety: The basic nitrogen atom of the piperidine ring can act as a potent irritant to skin, eyes, and mucous membranes. This is a common characteristic of secondary amines.
-
Hydrochloride Salt: As a hydrochloride salt, the compound can release hydrogen chloride (HCl) upon decomposition or reaction with incompatible materials, which is a corrosive and irritating substance.
-
Organofluorine Component: While the carbon-fluorine bond is exceptionally strong, the presence of fluorine increases the molecule's polarity and can influence its biological interactions. In the event of thermal decomposition, the formation of highly toxic and corrosive hydrogen fluoride (HF) gas is a significant concern.[2]
Section 3: Risk Assessment and Control
A proactive approach to safety involves a thorough risk assessment before any handling of the compound. This process can be visualized as a continuous cycle of identification, evaluation, and control.
Caption: A systematic workflow for assessing and mitigating risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous dusts and potential vapors is through engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is crucial to prevent inhalation of the powder and to contain any potential release of irritating or toxic gases.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.
Administrative Controls: Standardizing Safety
Standard Operating Procedures (SOPs) are essential for ensuring that all personnel handle the compound consistently and safely.
-
Access Control: Store the compound in a designated, locked cabinet or area accessible only to trained and authorized personnel.[2]
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Waste Management: Establish a clear and compliant waste stream for the compound and any contaminated materials.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential for protecting the user from direct contact.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or if handling larger quantities.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or holes before each use. Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste container.[2]
-
Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure during large-scale transfers or spill clean-ups, a NIOSH-approved respirator with a particulate filter may be necessary.[2]
Section 4: Handling, Storage, and Emergency Protocols
Adherence to proper procedures is paramount for preventing incidents.
Safe Handling Protocol
The following diagram outlines the critical steps for safely handling the solid compound.
Caption: Step-by-step workflow for handling the solid compound.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Hygroscopic Nature: The compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can lead to degradation.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[2]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Accidental Release (Spill):
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.
-
Prevent the generation of dust.
-
Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Do not allow the material to enter drains or public waters.[2]
-
Section 5: Experimental Protocol Example: N-Alkylation
This section provides a representative, step-by-step protocol for a common laboratory procedure involving a piperidine derivative. This is an illustrative example and must be adapted and subjected to a specific risk assessment for any intended use.
Objective: To perform a nucleophilic substitution reaction to alkylate the secondary amine of this compound.
Methodology:
-
Preparation (in a fume hood):
-
Rationale: The hydrochloride salt is the starting material. To perform the N-alkylation, the free base is required. This is achieved by reacting the salt with a suitable base.
-
Procedure: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile). Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and stir for 15-30 minutes at room temperature.
-
-
Reaction Setup (in a fume hood):
-
Rationale: The alkylating agent (e.g., an alkyl halide) is added to the solution containing the free-based piperidine. The reaction may be exothermic, so controlled addition is important.
-
Procedure: To the stirring solution from Step 1, add 1.05 equivalents of the desired alkylating agent (e.g., benzyl bromide) dropwise at 0°C (ice bath). Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Workup:
-
Rationale: This step removes the triethylamine hydrochloride salt and any unreacted starting materials.
-
Procedure: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
-
Purification:
-
Rationale: To isolate the desired product in high purity.
-
Procedure: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
-
Waste Disposal:
-
Rationale: All waste generated must be disposed of according to institutional and local regulations.
-
Procedure: Collect all aqueous layers and organic solvents in appropriately labeled hazardous waste containers. Contaminated silica gel should also be disposed of as solid chemical waste.
-
Conclusion
This compound is a valuable compound for chemical research and development. Its safe and effective use hinges on a deep understanding of its chemical properties and potential hazards. By integrating robust engineering controls, meticulous administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can confidently and safely leverage the synthetic potential of this important building block. This guide serves as a foundational resource, but it is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough review of the most current Safety Data Sheet before commencing any work.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]
-
SafetyCulture. Free Chemical Risk Assessment Templates. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
ACS Chemical Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]
-
BuyersGuideChem. Supplier CAS No 184044-25-5. [Link]
-
Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13 - Piperidine. [Link]
-
Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ACS Chemical Reviews. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
Sources
- 1. This compound,184044-25-5 [rovathin.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 184044-25-5 [chemicalbook.com]
- 6. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-(2-fluoroethyl)piperidine Hydrochloride in PET Imaging
Introduction: The Strategic Importance of the Fluoroethylpiperidine Moiety in PET Radiotracer Development
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, enabling the non-invasive quantification of physiological and pathological processes at the molecular level. The development of novel PET radiotracers is paramount to expanding the diagnostic and research capabilities of this modality. Within the diverse chemical landscape of PET radiopharmaceuticals, the 4-(2-fluoroethyl)piperidine scaffold has emerged as a privileged structural motif. Its hydrochloride salt is a key starting material for the synthesis of these advanced imaging agents.
The strategic utility of the 4-(2-fluoroethyl)piperidine group is twofold. Firstly, the piperidine ring is a common feature in many biologically active molecules, particularly those targeting the central nervous system (CNS), due to its ability to engage with a variety of receptors and transporters. Secondly, the 2-fluoroethyl group provides a convenient site for the introduction of the positron-emitting radionuclide, fluorine-18 (¹⁸F). With its near-ideal half-life of 109.8 minutes and low positron energy, ¹⁸F offers excellent imaging characteristics and allows for sufficient time for synthesis, purification, and imaging studies.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(2-fluoroethyl)piperidine hydrochloride in PET imaging. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of ¹⁸F-labeled tracers derived from this core structure, and discuss their preclinical evaluation and application in imaging studies.
Part 1: The Role of 4-(2-fluoroethyl)piperidine in PET Tracer Design
The 4-(2-fluoroethyl)piperidine moiety is not typically the final imaging agent itself, but rather a critical building block or "prosthetic group" that is incorporated into a larger molecule designed to bind to a specific biological target. The chemical properties of this group can be tailored to influence the overall pharmacokinetic profile of the resulting radiotracer.[2]
Key Advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, lending metabolic stability to the radiotracer and reducing the likelihood of in vivo defluorination, which can lead to spurious signals.
-
Pharmacokinetic Modulation: The lipophilicity and polarity of the tracer can be fine-tuned by modifying other parts of the molecule, while the fluoroethylpiperidine group provides a consistent radiolabeling handle. This allows for the optimization of properties such as blood-brain barrier penetration and clearance from non-target tissues.[2][3]
-
Versatile Chemistry: The piperidine nitrogen can be readily functionalized, allowing for the attachment of various targeting vectors, from small molecules to larger peptides.
A prime example of a PET tracer incorporating this scaffold is [¹⁸F]SFE, or [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, a potent and selective ligand for sigma-1 (σ₁) receptors.[1] These receptors are implicated in a range of neurological and psychiatric disorders, making [¹⁸F]SFE a valuable tool for studying these conditions.[1][3]
Part 2: Radiolabeling with Fluorine-18: Synthesis of [¹⁸F]Fluoroethylpiperidine Derivatives
The introduction of ¹⁸F into the 2-fluoroethyl group is typically achieved via a one-step nucleophilic substitution reaction on a suitable precursor. This process involves the reaction of cyclotron-produced [¹⁸F]fluoride with a precursor molecule containing a good leaving group, such as a tosylate or mesylate, on the ethyl side chain.
General Radiolabeling Workflow
The overall workflow for the synthesis of an [¹⁸F]fluoroethylpiperidine-based tracer can be visualized as follows:
Caption: General workflow for the synthesis of [¹⁸F]fluoroethylpiperidine-based PET tracers.
Detailed Protocol: Synthesis of [¹⁸F]SFE
This protocol is adapted from established methods for the synthesis of [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE).[1][3]
Materials:
-
4-(2-Mesyloxyethyl)piperidine precursor (or corresponding tosylate)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Water for Injection
-
Sterile saline for formulation
-
Anion exchange cartridge (e.g., QMA)
-
C18 solid-phase extraction (SPE) cartridge
-
Automated radiosynthesis module or shielded hot cell
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Azeotropic Drying:
-
The solvent is removed by heating under a stream of nitrogen or argon. Anhydrous acetonitrile is added, and the evaporation is repeated two to three times to ensure the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is anhydrous. This is a critical step as water will inhibit the nucleophilic substitution reaction.[4]
-
-
Radiolabeling Reaction:
-
Purification:
-
After cooling, the reaction mixture is diluted with water and passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The crude product is eluted from the C18 cartridge with acetonitrile and further purified by semi-preparative HPLC.
-
The fraction corresponding to [¹⁸F]SFE is collected.
-
-
Formulation:
-
The collected HPLC fraction (typically in acetonitrile/water) is diluted with sterile water and passed through a sterile filter into a sterile vial. The final product is formulated in sterile saline for injection.
-
-
Quality Control:
-
The final product is tested for radiochemical purity (typically >95%) by analytical HPLC, specific activity, pH, and residual solvents to ensure it meets the standards for human administration.
-
| Parameter | Typical Value for [¹⁸F]SFE Synthesis | Reference |
| Radiochemical Yield (EOB) | 54 ± 6% | [3] |
| Radiochemical Purity | >98% | [1][3] |
| Specific Activity (EOS) | 2.1 ± 0.6 Ci/µmol (77.7 ± 22.2 GBq/µmol) | [3] |
| Synthesis Time | ~100 minutes | [1] |
EOB: End of Bombardment; EOS: End of Synthesis
Part 3: Preclinical and Clinical Applications
Once synthesized and formulated, [¹⁸F]fluoroethylpiperidine-based tracers undergo rigorous preclinical evaluation before they can be considered for clinical use.
Preclinical Evaluation Workflow
Caption: Workflow for the preclinical evaluation of a novel PET tracer.
Key Preclinical Protocols
1. In Vitro Binding Assays:
-
Objective: To determine the affinity (Ki) of the non-radioactive ("cold") fluoroethylpiperidine derivative for its target receptor.
-
Method: Competitive binding assays are performed using cell membranes or tissue homogenates expressing the target receptor. A known radioligand for the target is incubated with the membranes in the presence of increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
2. Biodistribution Studies in Rodents:
-
Objective: To determine the uptake and clearance of the radiotracer in various organs and tissues over time.
-
Method:
-
A cohort of healthy rodents (e.g., mice or rats) is injected intravenously with a known amount of the [¹⁸F]-labeled tracer.
-
At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), groups of animals are euthanized.
-
Organs of interest (e.g., brain, heart, liver, kidneys, muscle, bone) are dissected, weighed, and the radioactivity is counted in a gamma counter.
-
The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
3. microPET Imaging:
-
Objective: To visualize the in vivo distribution of the radiotracer in real-time and to determine its kinetics in target tissues.
-
Method:
-
An animal is anesthetized and placed in a microPET scanner.
-
The [¹⁸F]-labeled tracer is injected intravenously, and dynamic images are acquired over a period of 60-120 minutes.
-
The resulting images are reconstructed to show the tracer distribution. Time-activity curves (TACs) can be generated for specific regions of interest (e.g., different brain regions) to analyze the tracer's uptake and washout kinetics.
-
4. Blocking Studies:
-
Objective: To demonstrate that the tracer's binding in target tissues is specific to the intended receptor.
-
Method:
-
A baseline microPET scan is performed as described above.
-
On a separate occasion, the same animal is pre-treated with a high dose of a non-radioactive drug that is known to bind to the target receptor (a "blocker").
-
The [¹⁸F]-labeled tracer is then injected, and a second microPET scan is acquired.
-
A significant reduction in tracer uptake in the target tissue in the presence of the blocker indicates specific binding. For [¹⁸F]SFE, blocking studies have shown a greater than 80% reduction in saturable binding in specific brain regions.[3]
-
Clinical Applications
PET tracers based on the 4-(2-fluoroethyl)piperidine scaffold, such as [¹⁸F]SFE, are primarily used in neuroscience research to study the role of their target receptors in health and disease. For instance, imaging with [¹⁸F]SFE can be used to:
-
Investigate changes in sigma-1 receptor density in patients with psychiatric disorders like schizophrenia and depression.[3]
-
Assess receptor occupancy by novel therapeutic drugs targeting sigma-1 receptors.
-
Explore the role of sigma-1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
This compound is a valuable and versatile starting material for the development of novel ¹⁸F-labeled PET radiotracers. The inherent properties of the fluoroethylpiperidine moiety, including its metabolic stability and amenability to straightforward radiolabeling, make it an attractive scaffold for imaging a wide range of biological targets, particularly within the central nervous system. The protocols and workflows outlined in this guide provide a framework for the successful synthesis, preclinical evaluation, and application of these powerful molecular imaging tools. As PET technology continues to advance, the strategic use of such well-characterized chemical scaffolds will be instrumental in driving the discovery of new diagnostics and therapeutics for a host of human diseases.
References
-
[¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - NCBI. (2006-11-01). Available from: [Link]
-
Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent - PubMed. (2014-10-01). Available from: [Link]
-
Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed. Available from: [Link]
-
[18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Available from: [Link]
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Publishing - The Royal Society of Chemistry. (2025-07-10). Available from: [Link]
-
Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - NIH. Available from: [Link]
-
State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - NIH. (2023-10-12). Available from: [Link]
-
Evaluation of Organo [18F]Fluorosilicon Tetrazine as a Prosthetic Group for the Synthesis of PET Radiotracers - PMC - NIH. (2020-03-07). Available from: [Link]
-
Study Details | NCT00721799 | F-18 Fluorothymidine PET Imaging for Early Evaluation of Response to Therapy in Head & Neck Cancer Patients. Available from: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PURE.EUR.NL. (2023-04-22). Available from: [Link]
-
Radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel [18F]fluorinated aldehyde-containing prosthetic groups - PubMed. (2008-03-15). Available from: [Link]
-
In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed. Available from: [Link]
-
Synthesis of PET Radiopharmaceuticals - Radiology Key. (2016-09-09). Available from: [Link]
Sources
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel [18F]fluorinated aldehyde-containing prosthetic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 r ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02999F [pubs.rsc.org]
Application Notes and Protocols: 4-(2-fluoroethyl)piperidine hydrochloride as a Precursor for Radiolabeling
Abstract
These application notes provide a comprehensive technical guide for researchers, radiochemists, and drug development professionals on the use of 4-(2-fluoroethyl)piperidine hydrochloride as a precursor for the synthesis of [¹⁸F]-labeled radiotracers for Positron Emission Tomography (PET) imaging. This document details the precursor's chemical and physical properties, outlines a robust, step-by-step protocol for nucleophilic [¹⁸F]-fluorination, specifies essential quality control procedures for the final radiopharmaceutical, and discusses its applications in neuroscience and oncology research. The methodologies described are grounded in established radiochemical principles to ensure reproducibility and high radiochemical yield.
Introduction and Scientific Rationale
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into physiological, biochemical, and pharmacological processes in vivo.[1] The utility of PET is critically dependent on the availability of specific molecular probes labeled with positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical and chemical properties, including a convenient half-life (t½ ≈ 109.8 minutes) and low positron energy (β+max = 0.635 MeV), which results in high-resolution images.[1][2]
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous central nervous system (CNS) active agents and other targeted therapeutics.[3][4] Introducing a fluoroethyl group onto the piperidine nitrogen provides a versatile handle for ¹⁸F-radiolabeling. 4-(2-fluoroethyl)piperidine itself, and its derivatives, serve as precursors to a variety of PET radiotracers targeting receptors and transporters in the brain and peripheral tissues. For example, derivatives have been developed for imaging sigma (σ) receptors, which are implicated in psychiatric disorders and are overexpressed in various tumor types.[2][3][5][6][7]
The primary strategy for incorporating ¹⁸F onto this scaffold is through a one-step nucleophilic substitution reaction (Sₙ2). This involves reacting a precursor molecule, where the ethyl group is functionalized with a suitable leaving group (e.g., tosylate, mesylate, or brosylate), with cyclotron-produced, no-carrier-added (n.c.a.) [¹⁸F]fluoride.[8][9][10] The hydrochloride salt of the parent amine, 4-(2-fluoroethyl)piperidine, is often a starting point for synthesizing these more complex, functionalized precursors.
This guide focuses on the critical steps from the precursor to the final radiolabeled product, emphasizing the causality behind experimental choices to ensure both high scientific integrity and practical success in the radiochemistry laboratory.
Precursor Profile: this compound
A thorough understanding of the precursor's properties is fundamental to its successful application.
Chemical and Physical Properties
The hydrochloride salt form enhances the stability and handling of the otherwise basic piperidine compound.
| Property | Value | Source |
| Chemical Name | This compound | [11][12][13] |
| CAS Number | 184044-25-5 | [11][12][13] |
| Molecular Formula | C₇H₁₅ClFN | [11][13] |
| Molecular Weight | 167.65 g/mol | [13] |
| Physical State | Solid | [11][14] |
| Solubility | Soluble in water and polar organic solvents. | [15] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic. | [11] |
Precursor Synthesis Strategy
While this compound can be sourced commercially, understanding its synthesis provides context for potential impurities. A common route involves the N-alkylation of piperidine-4-ethanol followed by fluorination or direct alkylation with a 2-fluoroethylating agent. However, for radiolabeling, the crucial step is the synthesis of the labeling precursor, which involves activating the hydroxyl group of a derivative like 1-(2-hydroxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine by converting it into a good leaving group, such as a mesylate or tosylate.[2] This activated precursor is the direct substrate for the nucleophilic [¹⁸F]-fluorination reaction.
[¹⁸F]-Radiolabeling Protocol
The following protocol describes a generalized, robust method for the nucleophilic substitution of a tosylate-activated precursor derived from a 4-(2-hydroxyethyl)piperidine scaffold.
Rationale for Methodological Choices
Nucleophilic substitution with [¹⁸F]fluoride is the cornerstone of ¹⁸F chemistry.[8][9] The reaction's success hinges on several critical factors:
-
Activation of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]F⁻ is delivered in [¹⁸O]H₂O. Fluoride is a poor nucleophile in aqueous media due to strong hydration shells.[16] Therefore, the water must be removed, and the fluoride's nucleophilicity enhanced. This is achieved by forming a complex with a potassium ion (K⁺) and a phase transfer catalyst, typically a cryptand like Kryptofix 2.2.2 (K₂₂₂).[16][17] The K₂₂₂ sequesters the K⁺ cation, leaving a "naked," highly reactive fluoride anion.
-
Choice of Leaving Group: The efficiency of the Sₙ2 reaction is highly dependent on the leaving group. Sulfonate esters like tosylates (OTs), mesylates (OMs), and triflates (OTf) are excellent leaving groups due to their ability to stabilize the negative charge that develops in the transition state.[1][10][18] Tosylates are often chosen as a good balance between high reactivity and precursor stability.
-
Solvent and Temperature: The reaction requires a polar, aprotic solvent such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) to solvate the potassium-cryptand complex without solvating the fluoride anion, thus preserving its reactivity.[9][16] Elevated temperatures (typically 80-120°C) are necessary to overcome the activation energy barrier of the reaction, often facilitated by microwave irradiation to shorten reaction times.[8][18]
Experimental Workflow Diagram
The overall process from cyclotron to purified product is depicted below.
Caption: Automated radiosynthesis workflow for [¹⁸F]-labeling.
Detailed Step-by-Step Protocol
Materials:
-
Tosylate precursor (e.g., 1-(2-tosyloxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine), 2-5 mg
-
Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O (1-10 GBq)
-
Kryptofix 2.2.2 (K₂₂₂), ~10 mg
-
Potassium Carbonate (K₂CO₃), ~2 mg
-
Acetonitrile (MeCN), anhydrous, HPLC grade
-
Water for Injection (WFI)
-
Ethanol, USP grade
-
Sterile Saline, 0.9%
-
Anion exchange cartridge (e.g., QMA Sep-Pak Light)
-
C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18 Plus)
-
Sterile 0.22 µm membrane filter
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pre-condition a QMA cartridge with 10 mL of 1 M K₂CO₃ solution followed by 10 mL of WFI.
-
Pass the aqueous [¹⁸F]fluoride solution from the cyclotron target through the QMA cartridge to trap the [¹⁸F]F⁻.
-
Prepare an elution solution by dissolving K₂₂₂ (~10 mg) and K₂CO₃ (~2 mg) in a mixture of 0.8 mL MeCN and 0.2 mL WFI.
-
Elute the trapped [¹⁸F]F⁻ from the QMA cartridge with the elution solution into the reaction vessel.
-
-
Azeotropic Drying:
-
Heat the reaction vessel under a stream of inert gas (nitrogen or argon) at 100-110°C to evaporate the water.
-
Add 2 x 1.0 mL aliquots of anhydrous MeCN and continue heating until the solvent is completely evaporated to ensure the [K/K₂₂₂]⁺¹⁸F⁻ complex is anhydrous. The complex should appear as a white residue.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor (2-5 mg) in 0.5-1.0 mL of anhydrous MeCN.
-
Add the precursor solution to the reaction vessel containing the dried [K/K₂₂₂]⁺¹⁸F⁻ complex.
-
Seal the vessel and heat at 90-120°C for 10-15 minutes.[2]
-
-
Purification:
-
Cool the reaction vessel and quench the reaction by adding 1-2 mL of WFI.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and the precursor.
-
Monitor the column effluent with a radioactivity detector and a UV detector (to locate the cold standard) and collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with ~20 mL of WFI and pass it through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with 10 mL of WFI to remove residual HPLC solvents.
-
Elute the final product from the C18 cartridge with 1.0 mL of ethanol (USP).
-
Dilute the ethanol solution with 9.0 mL of sterile saline to obtain a final injectable solution with ≤10% ethanol.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control (QC)
Rigorous quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for clinical or pre-clinical use.[19][20][21]
QC Parameters and Specifications
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures product is suitable for injection. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures physiological compatibility and prevents patient discomfort.[20] |
| Radionuclidic Identity | Gamma Spectrometry | Photon peak at 511 keV | Confirms the presence of a positron emitter.[20] |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes | Confirms the primary radionuclide is ¹⁸F.[20] |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC, Radio-TLC | ≥ 95% | Quantifies the percentage of radioactivity present as the desired compound.[21][22] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other impurities below defined limits | Ensures that non-radioactive chemical contaminants are minimal.[20] |
| Specific Activity (SA) | Calculated from HPLC data | > 37 GBq/µmol (>1 Ci/µmol) at EOS | Measures the ratio of radioactivity to mass of the compound; high SA is critical for receptor imaging.[2] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm | Limits exposure to potentially toxic organic solvents used during synthesis.[20][22] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V_max | Ensures the product is free from pyrogenic bacterial contaminants.[21] |
| Sterility | Direct inoculation or membrane filtration | No microbial growth | Confirms the absence of viable microorganisms. (Typically a retrospective test).[20] |
Quality Control Workflow Diagram
Caption: Quality control decision workflow for product release.
Applications and Future Directions
Radiotracers synthesized from 4-(2-fluoroethyl)piperidine derivatives have shown significant promise in molecular imaging.
-
Neuroscience: The primary application has been in the development of ligands for sigma (σ) receptors.[2] For instance, [¹⁸F]SFE ([¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine) was developed as a PET radioligand for imaging σ₁ receptors in the central nervous system.[2][7] These receptors are involved in various neurological and psychiatric conditions, and imaging their density and distribution can aid in diagnosis and therapeutic monitoring.[2][7]
-
Oncology: Sigma receptors, particularly the σ₂ subtype, are overexpressed in proliferating tumor cells, making them attractive targets for cancer imaging.[5] Piperidine-based radiotracers can be used to visualize tumors and potentially assess their proliferative status.
-
Drug Development: The fluoroethylpiperidine moiety can be incorporated into novel drug candidates to enable whole-body PET studies of their pharmacokinetics and target engagement. This allows researchers to non-invasively confirm that a new drug reaches its intended target in vivo, accelerating the drug development process.
The continued development of novel ligands based on this scaffold will expand the repertoire of available PET tracers for a wide range of biological targets, from neurotransmitter systems to cell surface receptors involved in cancer and inflammation.[23][24][25]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of precursors for ¹⁸F-radiolabeling. By employing robust, well-characterized nucleophilic substitution methodologies, researchers can reliably produce high-quality radiotracers for PET imaging. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this precursor in both preclinical research and clinical radiopharmaceutical production, ultimately advancing the capabilities of molecular imaging in medicine and drug discovery.
References
-
Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
-
Basu, B. (2021). ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]
-
Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. UCLA. [Link]
-
Journal of Nuclear Medicine. (n.d.). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Journal of Nuclear Medicine. [Link]
-
Doyle, A. G. (n.d.). Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion. NIH. [Link]
-
Liang, S. H. (2009). Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination. PubMed. [Link]
-
Yu, S. (n.d.). Review of 18F-FDG Synthesis and Quality Control. PMC - NIH. [Link]
-
Eppard, E., et al. (n.d.). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. [Link]
-
Gaja, V. J. (2016). Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI. [Link]
-
Gouverneur, V. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC - NIH. [Link]
-
Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Gouverneur, V. (n.d.). Closing the gap between 19F and 18F chemistry. PMC - NIH. [Link]
-
Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. PubMed. [Link]
-
Wang, L., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. PubMed. [Link]
-
Ametamey, S. M., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. [Link]
-
Wang, L., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed. [Link]
-
ResearchGate. (2005). Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4- [(4-cyanophenoxy)methyl]piperidine: A promising new sigma-1 receptor ligand. ResearchGate. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]
-
Jackson, I. M., et al. (2017). Clinical Applications of Radiolabeled Peptides for PET. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. [Link]
-
Chen, X. (n.d.). Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3. NIH. [Link]
-
Scomparin, A., et al. (n.d.). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. MDPI. [Link]
-
Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chumpradit, S., et al. (n.d.). Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652. PubMed. [Link]
-
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. [Link]
-
Waterhouse, R. N., et al. (n.d.). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. [Link]
-
Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
Sources
- 1. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. synquestlabs.com [synquestlabs.com]
- 12. This compound | 184044-25-5 [chemicalbook.com]
- 13. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 14. 4-(2-Fluorophenyl)piperidine hydrochloride | 691875-81-7 [sigmaaldrich.com]
- 15. labsolu.ca [labsolu.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nucleophilic (Radio)Fluorination of α-Diazocarbonyl Compounds Enabled by Copper-Catalyzed H–F Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iaea.org [iaea.org]
- 20. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Clinical Applications of Radiolabeled Peptides for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Versatile Building Block: Protocols and Applications of 4-(2-fluoroethyl)piperidine Hydrochloride in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design.[1] The introduction of a fluoroethyl moiety to this core structure, as seen in 4-(2-fluoroethyl)piperidine hydrochloride, offers a strategic advantage for researchers. This functional group can enhance metabolic stability, modulate basicity, and serve as a handle for radiolabeling, making it a valuable building block for a range of applications, most notably in the synthesis of Positron Emission Tomography (PET) imaging agents targeting the sigma-1 receptor.[2][3]
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic and medicinal chemistry programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful experimental design. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 184044-25-5 | [4][5][6] |
| Molecular Formula | C7H15ClFN | [4][5][6] |
| Molecular Weight | 167.65 g/mol | [5][6] |
| Physical State | Solid | [4] |
| Purity | Typically ≥97% | [6] |
| Storage | Room temperature, hygroscopic | [6] |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.[4]
-
Handling: Avoid breathing dust, mist, or spray. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry and cool place. The compound is hygroscopic.[7]
-
In Case of Exposure:
-
Skin Contact: Wash with plenty of soap and water.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Inhalation: Remove the person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]
-
In all cases of significant exposure, seek immediate medical attention.
-
Application Highlight: Synthesis of Sigma-1 Receptor Ligands for PET Imaging
The sigma-1 receptor, an intracellular chaperone protein, is implicated in a range of neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][8][9] Consequently, the development of selective ligands for this receptor is of significant interest for both therapeutic and diagnostic purposes. PET imaging provides a non-invasive method to visualize and quantify the distribution of these receptors in the living brain, and fluoroethyl-piperidine derivatives are excellent precursors for the synthesis of 18F-labeled PET radiotracers.[2]
The following section details a representative protocol for the N-alkylation of 4-(2-fluoroethyl)piperidine, a key step in the synthesis of a potential sigma-1 receptor ligand. This protocol is adapted from established methodologies for the synthesis of similar piperidine-based compounds.
Experimental Protocol: N-Alkylation with a Benzyl Bromide Derivative
This protocol describes the synthesis of a model compound, demonstrating the utility of this compound as a synthetic building block. The reaction involves the N-alkylation of the piperidine nitrogen with a substituted benzyl bromide.
Workflow for N-Alkylation of 4-(2-fluoroethyl)piperidine
Caption: A generalized workflow for the N-alkylation of 4-(2-fluoroethyl)piperidine.
Materials and Reagents:
-
This compound
-
Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide) (1.05 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.5 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (a concentration of approximately 0.1 M with respect to the piperidine salt is a good starting point).
-
Addition of Alkylating Agent: Add the substituted benzyl bromide (1.05 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials and the appearance of the product spot. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Rationale and Scientific Insights
-
Choice of Base: The hydrochloride salt of the piperidine must be neutralized to the free base for the N-alkylation to proceed. Potassium carbonate is a commonly used, inexpensive, and effective base for this purpose. It is important to use an excess to ensure complete neutralization and to scavenge the HBr formed during the reaction.
-
Solvent Selection: Anhydrous aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are typically used for such alkylations as they effectively dissolve the reactants and do not interfere with the reaction.
-
Monitoring the Reaction: TLC is a quick and effective way to monitor the progress of the reaction. The product, being more substituted, will typically have a different Rf value than the starting materials. LC-MS can provide more definitive information on the conversion to the desired product.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
The Broader Context: Sigma-1 Receptors and Neurodegeneration
The sigma-1 receptor's role as a molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM) places it at a critical cellular crossroads.[8] It is involved in regulating calcium signaling, ion channel activity, and mitigating endoplasmic reticulum stress.[5][8] In neurodegenerative diseases, which are often characterized by protein misfolding and cellular stress, the modulation of sigma-1 receptor activity is a promising therapeutic strategy.[5][8][9] The development of PET tracers using building blocks like this compound is crucial for understanding the in vivo role of these receptors in disease progression and for evaluating the efficacy of novel therapeutics.
Signaling Pathway Implication of Sigma-1 Receptor
Caption: The role of the Sigma-1 receptor in cellular stress response and neuroprotection.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward application in N-alkylation reactions, coupled with the strategic importance of the fluoroethyl group for developing PET imaging agents, makes it a compound of significant interest. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their efforts to develop novel diagnostics and therapeutics for challenging diseases.
References
-
The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Edelweiss Publications. Retrieved January 20, 2026, from [Link]
-
Role of sigma-1 Receptors in Neurodegenerative Diseases. (2015). PubMed. Retrieved January 20, 2026, from [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025, January 5). Usiena air. Retrieved January 20, 2026, from [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025, January 5). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022, April 5). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022, February 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023, October 12). NIH. Retrieved January 20, 2026, from [Link]
-
Design and Synthesis of Selective Sigma Ligands. (n.d.). ProQuest. Retrieved January 20, 2026, from [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis. (2017, June 13). Chemical Society Reviews (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development of 18F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging. (n.d.). Journal of Nuclear Medicine. Retrieved January 20, 2026, from [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate. Retrieved January 20, 2026, from [Link]
-
N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]
-
Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.). Pak. J. Pharm. Sci.. Retrieved January 20, 2026, from [Link]
-
Piperidine Synthesis. (2025, June 4). DTIC. Retrieved January 20, 2026, from [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Role Of Sigma-1 Receptors In Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [researchrepository.wvu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of the 4-(2-Fluoroethyl)piperidine Motif in Modern Drug Discovery: Applications and Synthetic Protocols
Abstract
The 4-(2-fluoroethyl)piperidine hydrochloride building block represents a critical tool in the medicinal chemist's arsenal for crafting next-generation therapeutics, particularly those targeting the central nervous system (CNS). The strategic introduction of the fluoroethyl moiety onto the piperidine scaffold imparts a unique combination of physicochemical properties that can significantly enhance a drug candidate's metabolic stability, membrane permeability, and target engagement. This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery, supported by detailed experimental protocols for its incorporation into lead compounds. We will delve into the rationale behind its use in the development of CNS-active agents, including Positron Emission Tomography (PET) ligands and potential antipsychotics, and provide a framework for its practical implementation in the research laboratory.
Introduction: The Privileged Piperidine Scaffold and the Power of Fluorine
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, featured in a wide array of clinically approved drugs.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an ideal framework for presenting pharmacophoric elements to biological targets.[1][3] Furthermore, the basic nitrogen atom of the piperidine ring offers a convenient handle for modulating a compound's physicochemical properties, such as solubility and lipophilicity, and for introducing diverse substituents to probe structure-activity relationships (SAR).[1][4][5]
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can block sites of metabolism, thereby increasing a drug's half-life, and can modulate the pKa of nearby functional groups, which can impact target binding and cell permeability.[7][8] The 2-fluoroethyl group, in particular, is an attractive substituent as it can serve as a bioisostere for a hydroxyl group or a metabolically labile ethyl group, while also potentially enhancing CNS penetration.[7] The combination of the versatile piperidine scaffold with the advantageous properties of the 2-fluoroethyl group makes this compound a valuable building block for the development of novel therapeutics.
Physicochemical Properties and Their Implications in Drug Design
The hydrochloride salt of 4-(2-fluoroethyl)piperidine is a crystalline solid that is typically soluble in polar solvents. Its key physicochemical properties are summarized in the table below.
| Property | Value | Implication in Drug Discovery |
| Molecular Formula | C7H15ClFN | |
| Molecular Weight | 167.65 g/mol | A relatively small building block, allowing for its incorporation without significantly increasing the overall molecular weight of the final compound, which is a key consideration in maintaining drug-like properties. |
| Appearance | White to off-white solid | |
| pKa (predicted) | ~9.5 - 10.5 | The basicity of the piperidine nitrogen is crucial for its role as a pharmacophore in many CNS targets and for modulating aqueous solubility. |
| LogP (predicted) | ~1.5 - 2.0 | The moderate lipophilicity of the free base is advantageous for balancing aqueous solubility with the ability to cross cellular membranes, including the blood-brain barrier. |
The presence of the fluorine atom in the 2-fluoroethyl side chain has several important consequences for drug design. It can increase the metabolic stability of the ethyl group by preventing oxidation by cytochrome P450 enzymes.[8] This can lead to a longer in vivo half-life and improved bioavailability of the drug candidate. Furthermore, the fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[7]
Applications in Drug Discovery
The 4-(2-fluoroethyl)piperidine moiety has found significant application in the development of CNS-active agents, where fine-tuning of pharmacokinetic and pharmacodynamic properties is critical for success.
Development of PET Radiotracers for CNS Imaging
A primary application of this compound is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging of the brain. The introduction of the fluorine-18 (¹⁸F) isotope allows for the non-invasive visualization and quantification of biological targets in vivo. The 2-fluoroethyl group provides a convenient site for the introduction of ¹⁸F.[9]
One notable example is in the development of ligands for the sigma-1 (σ₁) receptor, which is implicated in a variety of neurological and psychiatric disorders. The radiosynthesis of these PET tracers often involves the N-alkylation of a precursor molecule with a ¹⁸F-labeled 2-fluoroethylating agent, which can be prepared from precursors like 2-bromoethyl triflate.[10] The resulting PET ligand, bearing the ¹⁸F-labeled 4-(2-fluoroethyl)piperidine moiety, can then be used to study the distribution and density of σ₁ receptors in the brain, providing valuable insights into disease pathology and the mechanism of action of novel drugs.[11]
Scaffolding for Antipsychotic and Dopamine Receptor Ligands
The piperidine scaffold is a common feature in many antipsychotic drugs and ligands for dopamine receptors.[12][13] The 4-(2-fluoroethyl)piperidine moiety can be incorporated into these scaffolds to optimize their pharmacological properties. For instance, in the design of novel dopamine D2 and D3 receptor ligands, the introduction of a fluoroethyl group can influence receptor affinity and selectivity.[14][15][16]
The rationale for incorporating the 4-(2-fluoroethyl)piperidine moiety in these contexts often revolves around improving CNS penetration and metabolic stability. The moderate lipophilicity conferred by this group can facilitate passage across the blood-brain barrier, while the metabolic robustness of the C-F bond can prevent rapid degradation, leading to sustained target engagement in the brain.[7] A hypothetical drug candidate incorporating this moiety for schizophrenia might target dopamine D2 receptors, with the fluoroethylpiperidine portion contributing to the overall binding affinity and providing a favorable pharmacokinetic profile.[12][17]
Caption: Workflow for incorporating the 4-(2-fluoroethyl)piperidine moiety.
Experimental Protocols: N-Alkylation of 4-(2-fluoroethyl)piperidine
The most common method for incorporating the 4-(2-fluoroethyl)piperidine moiety is through N-alkylation of the piperidine nitrogen. The following protocol provides a general procedure for the N-alkylation of 4-(2-fluoroethyl)piperidine with an alkyl halide.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the reaction of 4-(2-fluoroethyl)piperidine with an alkyl halide in the presence of a base to yield the corresponding N-alkylated product.
Rationale:
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA): The piperidine starting material is a hydrochloride salt. The base is required to neutralize the HCl and generate the free piperidine base in situ, which is the active nucleophile for the alkylation reaction. The choice of base can influence the reaction rate and selectivity. Potassium carbonate is a common, cost-effective choice.[18]
-
Solvent (e.g., DMF, Acetonitrile, DMSO): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.[18]
-
Alkyl Halide: The electrophile in this reaction. The reactivity of the halide follows the order I > Br > Cl.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 4-(2-fluoroethyl)piperidine derivative.
Caption: N-Alkylation Experimental Workflow.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 4-(2-fluoroethyl)piperidine moiety can provide valuable insights into the structure-activity relationships of a compound series.[4][5]
-
Impact of the Fluoroethyl Group: By comparing the activity of a compound containing the 4-(2-fluoroethyl)piperidine moiety with its non-fluorinated (ethyl) or hydroxylated (hydroxyethyl) analog, researchers can dissect the contribution of the fluorine atom to target binding and pharmacokinetic properties. An increase in potency or metabolic stability would suggest a beneficial role for the fluorine substitution.[7]
-
Probing the Binding Pocket: The 2-fluoroethyl group can act as a weak hydrogen bond acceptor. If SAR studies show that this group is critical for activity, it may indicate the presence of a hydrogen bond donor in the target's binding pocket.
-
Optimizing CNS Exposure: The moderate lipophilicity of the 4-(2-fluoroethyl)piperidine moiety can be leveraged to optimize a compound's ability to cross the blood-brain barrier. If a lead compound has poor CNS penetration, introducing this group could be a viable strategy to enhance brain exposure.[7]
Conclusion
This compound is a versatile and valuable building block in drug discovery, particularly for the development of CNS-active agents. Its strategic incorporation can lead to compounds with improved metabolic stability, enhanced CNS penetration, and favorable target engagement profiles. The straightforward N-alkylation chemistry allows for its ready integration into a wide variety of molecular scaffolds. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, the judicious use of building blocks like this compound will undoubtedly play a crucial role in the successful development of the next generation of medicines.
References
-
Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). PubMed. [Link]
-
Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011). PubMed Central. [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). PubMed. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed. [Link]
-
The Role of Fluorine in the Discovery and Optimization of CNS Agents. (n.d.). ResearchGate. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central. [Link]
-
Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (2016). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. (2023). MDPI. [Link]
-
O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications. (2006). PubMed. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. (n.d.). ChemMedChem. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PubMed Central. [Link]
-
Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023). Flintbox. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate. [Link]
-
N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. [Link]
-
2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. (n.d.). Royal Society of Chemistry. [Link]
-
Analgesic activity of alkyl piperidine derivatives. (n.d.). Pak. J. Pharm. Sci.. [Link]
-
Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652. (n.d.). PubMed. [Link]
-
Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (n.d.). NIH Public Access. [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. [Link]
-
Research in the Field of Drug Design and Development. (n.d.). PubMed Central. [Link]
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
-
Antipsychotic Profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic Acid Amide (NRA0562) in Rats. (n.d.). PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-(2-[18F]fluoroethyl)-L-tyrosine: uptake mechanisms and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Available Technologies - NCI [techtransfer.cancer.gov]
- 17. Antipsychotic profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-fluoroethyl)piperidine hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Sigma-1 Receptor Ligand
In the intricate landscape of neuroscience research, the quest for selective and potent molecular probes is paramount to unraveling the complexities of neurological and psychiatric disorders. 4-(2-fluoroethyl)piperidine hydrochloride has emerged as a significant scaffold in the development of ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, is a key player in cellular stress responses, calcium homeostasis, and neuronal plasticity.[1][2] Its modulation has shown therapeutic promise in a range of conditions, including neurodegenerative diseases, depression, and neuropathic pain.[3][4]
This guide provides a comprehensive overview of this compound as a research tool. While direct pharmacological data for this specific compound is not extensively published, its structural analogs, particularly those developed for Positron Emission Tomography (PET), have been well-characterized, offering valuable insights into its probable mechanism of action and applications. These notes will therefore extrapolate from closely related compounds to provide a robust framework for its use in the laboratory, alongside detailed protocols for its characterization and application in neuroscience research.
Physicochemical Properties and Handling
This compound is a piperidine derivative with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 184044-25-5 | [5] |
| Molecular Formula | C7H15ClFN | [5] |
| Molecular Weight | 167.65 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Safety and Handling:
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water.[5] For ingestion, do not induce vomiting and seek immediate medical attention.[5]
Mechanism of Action: A Probable Sigma-1 Receptor Agonist
For instance, the radiolabeled PET tracer [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), which contains the 4-(2-fluoroethyl)piperidine core, is a potent σ1 receptor agonist with a dissociation constant (Kd) of 5.0 nM and an inhibition constant (Ki) of 24.3 nM for σ1 receptors.[4][7] Another analog, FE-SA4503, also demonstrates high affinity for the σ1 receptor with a Ki of 8.0 nM.[8]
| Compound | Target Receptor | Binding Affinity (Ki/Kd) | Agonist/Antagonist | Reference |
| [¹⁸F]SFE | σ1 | 5.0 nM (Kd), 24.3 nM (Ki) | Agonist | [7] |
| FE-SA4503 | σ1 | 8.0 nM (Ki) | Agonist | [8] |
| [¹⁸F]FPS | σ1 | 0.5 nM (Kd) | Agonist | [7] |
Given this evidence, it is highly probable that this compound acts as a sigma-1 receptor agonist .
Downstream Signaling of Sigma-1 Receptor Agonists:
Activation of the σ1 receptor by an agonist like, presumably, this compound, initiates a cascade of intracellular signaling events. Under basal conditions, the σ1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the mitochondria-associated ER membrane (MAM).[2] Upon agonist binding, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments.[2] This dissociation allows the σ1 receptor to interact with and modulate a variety of downstream effectors, including:
-
Ion Channels: σ1 receptor agonists have been shown to modulate the activity of various ion channels, including voltage-gated Ca²⁺, K⁺, and Na⁺ channels, as well as NMDA and IP3 receptors.[9][10] This modulation can lead to changes in neuronal excitability and calcium homeostasis.
-
Neurotrophic Factor Signaling: Agonists of the σ1 receptor can enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) through the TrkB receptor, promoting neuronal survival and plasticity.[3]
-
ER Stress Response: The σ1 receptor plays a crucial role in mitigating endoplasmic reticulum (ER) stress. Agonist activation can help to restore protein folding homeostasis and reduce apoptosis.[11]
Caption: Sigma-1 receptor agonist signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves the fluorination of the corresponding alcohol, 4-(2-hydroxyethyl)piperidine.
Caption: Synthetic workflow for this compound.
Materials:
-
4-(2-hydroxyethyl)piperidine
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Fluorination:
-
Dissolve 4-(2-hydroxyethyl)piperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (or another suitable fluorinating agent) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive; handle with extreme care in a fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-(2-fluoroethyl)piperidine free base.
-
-
Purification (if necessary):
-
The crude product can be purified by column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified 4-(2-fluoroethyl)piperidine free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether to the stirred solution.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: In Vitro Characterization - Sigma-1 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the σ1 receptor using a radioligand competitive binding assay.
Materials:
-
Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig brain, or cells overexpressing the σ1 receptor).
-
Radioligand: -pentazocine (a selective σ1 receptor ligand).
-
Non-specific binding control: Haloperidol.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
This compound (test compound).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from the chosen tissue or cells by homogenization and centrifugation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, excess haloperidol (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plates at 37°C for 120 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Application - Assessment of Neuroprotective Effects in an Animal Model of Neurodegeneration
This protocol provides a general framework for evaluating the potential neuroprotective effects of this compound in a rodent model of neurodegeneration (e.g., a model of Parkinson's disease induced by MPTP or a model of Alzheimer's disease).
Materials:
-
Adult male mice or rats.
-
Neurotoxin to induce the disease model (e.g., MPTP for Parkinson's, scopolamine for cognitive impairment).
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Behavioral testing apparatus (e.g., rotarod for motor coordination, Morris water maze for spatial memory).
-
Equipment for tissue collection and processing (histology, Western blotting, etc.).
Procedure:
-
Animal Acclimation and Baseline Testing:
-
Acclimate the animals to the housing and testing conditions.
-
Perform baseline behavioral tests to establish normal performance.
-
-
Experimental Groups:
-
Divide the animals into groups:
-
Vehicle control.
-
Neurotoxin + Vehicle.
-
Neurotoxin + this compound (at various doses).
-
-
-
Drug Administration and Neurotoxin Induction:
-
Administer this compound or vehicle according to the desired dosing regimen (e.g., daily intraperitoneal injections).
-
Induce the neurodegenerative phenotype by administering the neurotoxin.
-
-
Behavioral Assessment:
-
At appropriate time points after neurotoxin administration, conduct behavioral tests to assess motor function, learning, and memory.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological analysis (e.g., immunohistochemistry for neuronal markers) and neurochemical analysis (e.g., Western blotting for proteins involved in apoptosis or neuroinflammation) to assess the extent of neurodegeneration and the effects of the treatment.
-
-
Data Analysis:
-
Analyze the behavioral, histological, and neurochemical data using appropriate statistical methods to determine if this compound provides neuroprotection.
-
Conclusion and Future Directions
This compound represents a promising research tool for investigating the role of the sigma-1 receptor in the central nervous system. Based on the pharmacological profile of its close analogs, it is likely a potent and selective σ1 receptor agonist. The protocols provided in this guide offer a starting point for researchers to characterize its specific binding properties and to explore its therapeutic potential in various models of neurological and psychiatric diseases. Future studies should focus on definitively determining its binding affinity and functional activity at the σ1 receptor, as well as elucidating its in vivo efficacy and mechanism of action in relevant disease models.
References
-
Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available at: [Link]
-
The Pharmacology of Sigma-1 Receptors. PMC. Available at: [Link]
-
The pharmacology of sigma-1 receptors. PubMed - NIH. Available at: [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers. Available at: [Link]
-
The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. Available at: [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]
-
In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. Available at: [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]
-
Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology. Available at: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. Available at: [Link]
-
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
-
In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti... Uniba. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]
-
BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. Available at: [Link]
-
BindingDB PrimarySearch_ki. BindingDB. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
-
A focus on piperidine and piperazine scaffolds. IRIS - Unict. Available at: [Link]
-
4-(2-Hydroxyethyl)piperidine. ChemBK. Available at: [Link]
Sources
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 7. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
4-(2-fluoroethyl)piperidine hydrochloride for sigma receptor ligands
An In-Depth Guide to the Application of 4-(2-fluoroethyl)piperidine Hydrochloride in the Development of Sigma Receptor Ligands
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal scaffold in the design and synthesis of selective ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. This guide moves beyond simple procedural descriptions to explain the underlying rationale for experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Therapeutic Potential of Sigma Receptors and the Role of the Fluoroethylpiperidine Scaffold
Sigma receptors, comprising the σ1 and σ2 subtypes, are unique, non-opioid intracellular proteins implicated in a wide array of cellular functions and pathological conditions.[1][2] The σ1 receptor, a molecular chaperone at the endoplasmic reticulum, is a validated therapeutic target for various central nervous system (CNS) disorders, including neuropathic pain, depression, neurodegenerative diseases like Alzheimer's and Parkinson's, and psychostimulant addiction.[3][4] Conversely, the σ2 receptor is recognized as a biomarker for proliferating tumor cells and is being actively investigated as a target for cancer diagnostics and therapeutics.[5][6][7]
The development of potent and selective ligands is paramount to harnessing the therapeutic potential of these receptors. The piperidine core is a well-established pharmacophore for high-affinity sigma receptor ligands.[8][9][10] The specific building block, This compound (CAS: 184044-25-5), offers two distinct strategic advantages:
-
Structural Integrity: The piperidine ring provides the basic nitrogen atom crucial for forming key interactions within the sigma receptor binding pocket. The ethyl linker offers optimal spacing for connecting to other pharmacophoric elements.
-
Potential for PET Imaging: The presence of a fluorine atom allows for the potential development of Positron Emission Tomography (PET) radioligands by substituting the stable fluorine-19 with the positron-emitting isotope fluorine-18 ([¹⁸F]).[3][11][12] PET imaging is a powerful non-invasive tool for studying receptor distribution in living subjects and can be used for disease diagnosis and monitoring therapeutic response.[11][13][14]
This guide will detail the synthetic route to incorporate this scaffold into novel chemical entities and provide robust protocols for their subsequent biological evaluation.
Synthesis of Sigma Receptor Ligands: A Generalized Approach
The synthesis of sigma receptor ligands using 4-(2-fluoroethyl)piperidine typically involves an N-alkylation reaction. The secondary amine of the piperidine ring acts as a nucleophile, displacing a leaving group on an electrophilic partner that contains the other key structural motifs required for sigma receptor affinity.
A common synthetic strategy is the reaction of 4-(2-fluoroethyl)piperidine with an appropriate electrophile, such as an alkyl halide or a tosylate, which is attached to an aromatic or cycloalkyl moiety.
Workflow for Ligand Synthesis and Evaluation
The overall process from chemical synthesis to biological validation is outlined below.
Caption: General workflow from starting material to final biological characterization.
Protocol 2.1: Synthesis of a Representative Ligand: 1-(2-(4-methoxyphenoxy)ethyl)-4-(2-fluoroethyl)piperidine
This protocol describes a representative synthesis adapted from methodologies for similar phenoxyalkylpiperidines, which are known to possess high affinity for sigma-1 receptors.[15]
Materials:
-
This compound (1 eq)
-
1-(2-bromoethoxy)-4-methoxybenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 3 eq)
-
Acetonitrile (CH₃CN, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve this compound in a minimal amount of water. Add an excess of saturated NaHCO₃ solution and extract the aqueous layer three times with DCM.
-
Causality: The hydrochloride salt is protonated and not nucleophilic. Treatment with a mild base like NaHCO₃ deprotonates the piperidine nitrogen, generating the free base which is necessary for the subsequent N-alkylation reaction.
-
-
Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the solution under reduced pressure to obtain the 4-(2-fluoroethyl)piperidine free base as an oil.
-
N-Alkylation Reaction: Immediately dissolve the resulting oil in anhydrous acetonitrile. Add potassium carbonate followed by 1-(2-bromoethoxy)-4-methoxybenzene.
-
Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction Monitoring: Stir the mixture vigorously at 60-70 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in DCM and wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the final product, 1-(2-(4-methoxyphenoxy)ethyl)-4-(2-fluoroethyl)piperidine . Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocols
After successful synthesis and purification, the new compound must be evaluated for its affinity and selectivity towards σ1 and σ2 receptors, and its functional activity (agonist or antagonist) must be determined.
Radioligand Binding Assays: Determining Affinity (Kᵢ) and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[16] The protocol involves a competition experiment where the unlabeled test ligand competes with a known radioligand for binding to the receptor.
This protocol is adapted from established methods using [³H]-(+)-pentazocine, a selective σ1 receptor radioligand.[1][17][18]
Materials:
-
Tissue Source: Guinea pig brain membrane homogenate (~300 µg protein per well).[5][19] Guinea pig liver is also a common source.[17]
-
Radioligand: [³H]-(+)-pentazocine (~5 nM final concentration).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding (NSB) Definiton: Haloperidol (10 µM final concentration).[18]
-
Test Compound: Synthesized ligand, serially diluted (e.g., 0.1 nM to 10 µM).
-
Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).
Procedure Workflow:
Caption: Step-by-step workflow for the σ1 receptor radioligand binding assay.
Detailed Steps:
-
Plate Setup: In a 96-well plate, add assay buffer, membrane homogenate, and the test compound at various concentrations. Include wells for total binding (no test compound) and non-specific binding (with 10 µM haloperidol).
-
Initiate Binding: Add [³H]-(+)-pentazocine to all wells to initiate the binding reaction. The total volume is typically 150-200 µL.[5]
-
Incubation: Incubate the plate at 37 °C for 90 minutes.[18]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
-
This protocol uses [³H]-DTG, a non-selective sigma ligand, in the presence of (+)-pentazocine to block the σ1 sites, thereby measuring binding to σ2 receptors only.[17][18]
Materials:
-
Tissue Source: Rat liver membrane homogenate (~300 µg protein per well).[5]
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (~3-5 nM final concentration).
-
σ1 Masking Agent: (+)-pentazocine (100 nM final concentration).[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding (NSB) Definiton: DTG (10 µM final concentration).[18]
-
Test Compound: Synthesized ligand, serially diluted.
Procedure: The procedure is analogous to the σ1 assay, with key differences:
-
Reagents: Use rat liver membranes, [³H]-DTG as the radioligand, and 10 µM DTG to define NSB.
-
Masking: Add 100 nM (+)-pentazocine to all wells (except total binding and NSB defined with DTG) to saturate the σ1 receptors, ensuring that [³H]-DTG only binds to σ2 receptors.[18]
-
Causality: Since [³H]-DTG binds to both sigma subtypes, pharmacologically "masking" or blocking the σ1 sites with a selective, unlabeled ligand is essential to isolate and measure binding at the σ2 site.
-
-
Incubation: Incubate at room temperature (25 °C) for 120 minutes.[18]
-
Analysis: Data analysis is performed as described for the σ1 assay to determine the Kᵢ for the σ2 receptor.
Data Presentation and Interpretation
Summarize the binding data in a clear, tabular format. This allows for easy comparison of affinity and selectivity across different compounds.
| Compound ID | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁) |
| Ligand-FEP | 2.5 ± 0.3 | 250 ± 21 | 100 |
| Haloperidol | 3.2 ± 0.4 | 25.0 ± 3.0 | 7.8 |
| (+)-Pentazocine | 4.8 ± 0.5 | 3500 ± 250 | 729 |
Data are representational. Values are typically presented as mean ± SEM from at least three independent experiments.
Interpretation:
-
A low Kᵢ value indicates high binding affinity.
-
The selectivity ratio is a critical parameter. A ratio >1 indicates selectivity for the σ1 receptor, while a ratio <1 indicates σ2 selectivity. A ratio >100 is generally considered highly selective.
Functional Assays: Differentiating Agonists from Antagonists
Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is crucial. Functional assays for sigma receptors are context-dependent.
Many σ2 receptor ligands have been shown to induce cytotoxicity in cancer cells, an effect attributed to agonist activity.[5][6] This protocol uses a cell viability assay (e.g., MTS assay) to assess the functional activity of new ligands in a tumor cell line.
Materials:
-
Cell Line: EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma) cells, which express σ2 receptors.[5]
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
-
Test Compounds: Synthesized ligand, positive control agonist (e.g., Siramesine), and negative control.
-
Assay Reagent: CellTiter 96 AQueous One Solution Reagent (MTS).
-
Instrumentation: 96-well cell culture plates, incubator, plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound, positive control, and vehicle control in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for 48-72 hours at 37 °C in a CO₂ incubator.
-
MTS Assay: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours.
-
Causality: Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the log concentration of the compound to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).
-
Interpretation: Compounds that reduce cell viability (low EC₅₀) are classified as potential σ2 receptor agonists. Antagonists would not reduce viability on their own and would be expected to block the cytotoxic effect of a known agonist in a co-treatment experiment.[5]
-
Conclusion
This compound is a valuable and versatile building block for the development of novel sigma receptor ligands. Its structure provides a reliable scaffold for achieving high affinity, while the fluoroethyl moiety opens the door for creating [¹⁸F]-labeled PET imaging agents. By following the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently synthesize, characterize, and advance new chemical entities targeting the sigma receptor system for a variety of therapeutic and diagnostic applications.
References
-
Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Visualized Experiments, (111), 54123. [Link]
-
Li, J., et al. (2019). Novel Radioligands for Imaging sigma-1 Receptor in Brain Using Positron Emission Tomography (PET). Acta Pharmaceutica Sinica B, 9(6), 1204–1215. [Link]
-
Shoghi-Jadid, K., et al. (2015). A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. ACS Chemical Neuroscience, 6(8), 1472–1481. [Link]
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]
-
Li, J., et al. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). ScienceOpen, N/A. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]
-
Christ, M. G., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 65(15), 10377–10393. [Link]
-
Junien, J. L., et al. (1991). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 34(7), 2129–2137. [Link]
-
Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845–1859. [Link]
-
Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]
-
Kawamura, K. (2016). PET Imaging of Sigma1 Receptors. Radiology Key. [Link]
-
Abate, C., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 26(11), 3374. [Link]
-
Atlas, D., et al. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 75(1), 213–217. [Link]
-
N/A. (2000). Sigma-1 and sigma-2 receptor ligands developed. BioWorld. [Link]
-
Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8_Supplement), 2131. [Link]
-
Colabufo, N. A., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. [Link]
-
Yang, S. (2007). Synthesis and evaluation of sigma receptor ligands. MOspace. [Link]
-
Al-Ghananeem, A. M., & Crooks, P. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 983–994. [Link]
-
Wadenstorfer, B., et al. (2019). Synthesis of the haloperidol analog HAL-F. ResearchGate. [Link]
-
Ablordeppey, S. Y., et al. (2000). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry, 43(20), 3704–3710. [Link]
-
Wang, C., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. ACS Chemical Neuroscience, 13(9), 1368–1378. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Atlas, D., et al. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 75(1), 213–217. [Link]
- N/A. (1981). Synthesis of haloperidol.
-
Wikipedia. (N/A). Sigma receptor. Wikipedia. [Link]
-
Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 366–377. [Link]
-
Wang, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16053. [Link]
-
Chilmon, F., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
Eurofins Discovery. (N/A). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Wang, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Research Square. [Link]
-
Moreno, E., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 14(11), 2092–2103. [Link]
- N/A. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Amata, E., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Future Medicinal Chemistry, 10(14), 1695–1711. [Link]
-
PubChemLite. (N/A). 4-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N). PubChemLite. [Link]
-
Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Procognitive and Antidepressant-like Activity. Journal of Medicinal Chemistry, 64(24), 18012–18032. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DSpace [mospace.umsystem.edu]
- 8. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 9. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. benthamdirect.com [benthamdirect.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling with 4-(2-Fluoroethyl)piperidine Hydrochloride
For: Researchers, scientists, and drug development professionals in nuclear medicine and radiopharmaceutical chemistry.
Introduction: The Strategic Importance of the Fluoroethyl-Piperidine Moiety in PET Tracer Development
The integration of a piperidine scaffold into molecular probes for Positron Emission Tomography (PET) is a well-established strategy in modern radiopharmaceutical design. This heterocyclic motif is prevalent in a vast array of neurologically active agents, imparting favorable pharmacokinetic properties and serving as a robust anchor for targeting a diverse range of neuroreceptors. The introduction of a fluoroethyl group onto the piperidine nitrogen, specifically using precursors like 4-(2-fluoroethyl)piperidine, offers a strategic advantage for labeling with the positron-emitting radionuclide, Fluorine-18 (t½ ≈ 109.8 min).[1][2][3] This relatively long half-life allows for multi-step syntheses, purification, quality control, and distribution to imaging sites.
This guide provides a comprehensive overview of the methodologies for radiolabeling with precursors that lead to the formation of a 4-(2-[¹⁸F]fluoroethyl)piperidine core. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical aspects of quality control, all from the perspective of ensuring scientific integrity and reproducibility.
Part 1: The Core Chemistry - Nucleophilic Substitution for ¹⁸F-Fluorination
The cornerstone of labeling with [¹⁸F]fluoride is the nucleophilic substitution (Sₙ2) reaction.[4][5] In this process, the highly reactive, no-carrier-added [¹⁸F]fluoride ion acts as a nucleophile, displacing a suitable leaving group from a precursor molecule.
The Causality Behind Experimental Choices: Precursor Design and Activation
The success of an ¹⁸F-radiolabeling reaction is fundamentally dependent on the design of the precursor molecule. The hydroxyl group of an ethanolamine derivative is a poor leaving group in its native state.[6] Therefore, it must be "activated" by converting it into a sulfonate ester, such as a mesylate or tosylate.
-
Why Mesylates and Tosylates? Methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) groups are excellent leaving groups because their corresponding anions (mesylate and tosylate) are highly stabilized by resonance.[6][7][8] This resonance delocalization of the negative charge makes them weak bases and, consequently, very willing to depart from the carbon backbone upon nucleophilic attack. The conversion of an alcohol to a mesylate or tosylate proceeds with retention of stereochemistry at the carbon center.[6][8]
-
Mesylate vs. Tosylate: The choice between a mesylate and a tosylate precursor can depend on several factors. Mesylates are smaller and can sometimes lead to faster reactions. Tosylates, being larger and often crystalline, can be easier to purify and handle.[7] The aromatic ring in the tosylate group also aids in visualization on a TLC plate with UV light.[7]
The following workflow illustrates the general strategy for preparing a suitable precursor for radiolabeling:
Caption: General workflow for precursor synthesis.
Part 2: Experimental Protocols
The following protocols are presented as a detailed guide for the manual or automated synthesis of a generic ¹⁸F-labeled tracer featuring the 4-(2-fluoroethyl)piperidine moiety. As a specific and well-documented example, we will draw upon the synthesis of [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), a known PET ligand for sigma-1 receptors.[9][10]
Protocol 1: Automated Synthesis of an ¹⁸F-labeled Piperidine Derivative
This protocol is adapted for a commercially available automated synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler, AllinOne).[11][12][13][14]
Objective: To perform the nucleophilic substitution of a mesylate or tosylate precursor with [¹⁸F]fluoride, followed by purification to yield the final radiotracer.
Materials and Reagents:
| Reagent/Material | Typical Amount/Concentration | Supplier/Grade |
| [¹⁸F]Fluoride in [¹⁸O]H₂O | 370-3700 MBq (10-100 mCi) | Cyclotron produced |
| Mesylate/Tosylate Precursor | 1-5 mg | Synthesized in-house/Commercial |
| Kryptofix 2.2.2. (K₂₂₂) | 5-15 mg | Pharmaceutical Grade |
| Potassium Carbonate (K₂CO₃) | 1-3 mg | Anhydrous |
| Acetonitrile (MeCN) | As required | Anhydrous, HPLC Grade |
| Water for Injection | As required | USP Grade |
| Ethanol, Dehydrated | As required | USP Grade |
| Sterile Saline (0.9% NaCl) | As required | USP Grade |
| Anion Exchange Cartridge (e.g., QMA) | 1 | Pre-conditioned |
| C18 Sep-Pak Cartridge | 1 | Pre-conditioned |
Automated Synthesis Workflow:
Caption: Automated radiolabeling and purification workflow.
Detailed Steps:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in a mixture of acetonitrile and water.[11]
-
Expert Insight: Kryptofix 2.2.2. is a cryptand that effectively chelates the potassium ion (K⁺), leaving a "naked," highly nucleophilic [¹⁸F]fluoride anion, which is crucial for an efficient reaction.[15]
-
-
Azeotropic Drying: The water must be meticulously removed as it can hydrate the fluoride ion, significantly reducing its nucleophilicity. This is achieved by azeotropic distillation with acetonitrile under heating (e.g., 110°C) and a stream of inert gas (like nitrogen or argon) or vacuum.[9][15] This step is often repeated to ensure anhydrous conditions.
-
Radiolabeling Reaction: The mesylate or tosylate precursor (1-5 mg), dissolved in anhydrous acetonitrile, is added to the dried K[¹⁸F]F/K₂₂₂ complex. The reaction vessel is sealed and heated to 90-120°C for 10-15 minutes.[10]
-
Expert Insight: The reaction temperature and time are critical parameters that need to be optimized for each specific precursor to maximize radiochemical yield while minimizing decomposition. Microfluidic systems can be particularly useful for rapid optimization of these parameters.[16]
-
-
Purification: After the reaction, the crude mixture is quenched, typically by adding water, and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[9][10] The fraction corresponding to the desired ¹⁸F-labeled product is collected.
-
Formulation: The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with water to remove any residual HPLC solvent (especially acetonitrile), and the final product is then eluted with a small volume of ethanol. This ethanolic solution is then diluted with sterile saline to the final desired volume and concentration for injection.[17]
-
Sterile Filtration: The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Expected Results:
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 30-60% |
| Radiochemical Purity | >98% |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) |
| Total Synthesis Time | 60-90 minutes |
(Note: These values are typical and can vary significantly based on the specific precursor, reaction conditions, and efficiency of the automated system.)
Part 3: A Self-Validating System - Rigorous Quality Control
The quality control (QC) of the final radiopharmaceutical product is paramount to ensure its safety and efficacy for human administration.[18][19] Each batch must be tested according to established pharmacopeial standards (e.g., USP) before release.[18]
Protocol 2: Quality Control Procedures
Objective: To verify the identity, purity, and strength of the final ¹⁸F-labeled piperidine derivative.
QC Tests and Specifications:
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulate matter |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma Spectrometry / Half-life | γ-peak at 511 keV; t½ = 105-115 min |
| Radiochemical Purity & Identity | Analytical HPLC, Radio-TLC | ≥95% of total radioactivity co-elutes with the non-radioactive standard |
| Chemical Purity | Analytical HPLC (UV detector) | Concentration of precursor and other impurities below specified limits |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Kryptofix 2.2.2. Content | Spot test or LC-MS | < 50 µg/mL |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | LAL test (USP <85>) | < 175 EU/V (Endotoxin Units per volume) |
Detailed QC Methodologies:
-
Radiochemical Purity via HPLC:
-
System: An analytical HPLC system equipped with a UV detector and a radioactivity detector (e.g., NaI scintillation).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., water with 0.1% trifluoroacetic acid).
-
Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak must match that of a co-injected, non-radioactive reference standard. The radiochemical purity is calculated as the percentage of the area of the product peak relative to the total area of all radioactive peaks.[20]
-
-
Radiochemical Purity via Radio-TLC:
-
Plate: Silica gel TLC plate.
-
Mobile Phase: A suitable solvent system (e.g., dichloromethane/methanol mixture) that separates the product from potential impurities like free [¹⁸F]fluoride.
-
Procedure: Spot the sample on the TLC plate and develop it in the mobile phase. After drying, the plate is scanned using a radio-TLC scanner. Free [¹⁸F]fluoride will remain at the origin (Rf = 0), while the labeled product will move up the plate to a characteristic Rf value.[18][21]
-
Conclusion: A Robust and Versatile Labeling Strategy
The radiolabeling of piperidine-containing molecules via the fluoroethyl moiety is a robust and widely applicable strategy in PET radiopharmaceutical development. The success of this approach hinges on a logical and well-understood chemical pathway: the activation of a hydroxyl precursor to a sulfonate ester, followed by a carefully optimized nucleophilic substitution with high-reactivity, no-carrier-added [¹⁸F]fluoride. By adhering to detailed, validated protocols for both synthesis and quality control, researchers can reliably produce high-quality radiotracers for preclinical and clinical imaging, thereby advancing our understanding of disease and accelerating the development of new therapeutics.
References
-
Pascali, G., et al. (2014). Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach. Nature Protocols, 9(8), 1997-2008. [Link]
-
Li, S., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 17. [Link]
-
Li, S., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. ResearchGate. [Link]
-
Kolb, H. C., & Chen, K. (2012). Optimization of reaction conditions for synthesis of [¹⁸F]FMISO using stable [¹⁹F]F-. Journal of Radioanalytical and Nuclear Chemistry, 295(2), 1279-1285. [Link]
-
Wang, M., et al. (2022). GMP-compliant automated radiosynthesis of [¹⁸F] SynVesT-1 for PET imaging of synaptic vesicle glycoprotein 2 A (SV2A). EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
-
Waterhouse, R. N. (2006). [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Li, S., et al. (2023). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. Trasis. [Link]
-
Brooks, A. F., et al. (2019). Closing the gap between ¹⁹F and ¹⁸F chemistry. Chemical Society Reviews, 48(15), 4146-4164. [Link]
-
(2014). (a) Traditional ¹⁸F labeling methods rely on nucleophilic substitution... ResearchGate. [Link]
-
Kim, D. W., et al. (2012). Optimization of nucleophilic fluorination step in the synthesis of various compounds labelled with fluorine‐18 for their use as pet radiotracers. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-8. [Link]
-
Brust, P., et al. (2014). Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Neuroscience bulletin, 30(5), 777–811. [Link]
-
Bas, D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 603. [Link]
-
Hung, J. C. (n.d.). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
-
Kuchar, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8207. [Link]
-
Peñuelas, I., et al. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Brust, P., et al. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Neuroscience bulletin, 30(5), 777–811. [Link]
-
Zhang, W., et al. (2023). [¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of ¹⁸F-labeled radiopharmaceuticals. Communications Chemistry, 6(1), 35. [Link]
-
Herth, M. M., & Kramer, V. (2023). State of the art procedures towards reactive [¹⁸F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 35. [Link]
-
Chen, X., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry, 22(20), 5488-5496. [Link]
-
Kowalsky, R. J., & Falen, S. W. (2017). Chapter 14: Quality Control of Radiopharmaceuticals. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). PharmacyLibrary. [Link]
-
Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear medicine and biology, 33(6), 731–739. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Garcia-Varela, L., et al. (2021). A new approach to produce [18F]MC225 via one-step synthesis, a PET radiotracer for measuring P-gp function. EJNMMI Radiopharmacy and Chemistry, 6(1), 26. [Link]
-
Kealey, S., et al. (2015). One-Pot-Multi-Tracer Synthesis of Novel 18F-Labelled PET Imaging Agents. Journal of Labelled Compounds and Radiopharmaceuticals, 58(3), 111-115. [Link]
-
(n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Waterhouse, R. N. (2006). [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Piel, M., et al. (2022). Automated Optimized Synthesis of [¹⁸F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. Molecules, 27(23), 8345. [Link]
-
Schepmann, D., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900146. [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (1993). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear medicine and biology, 20(6), 733–741. [Link]
-
(2022). How do mesylates and tosylates both protect and act as leaving groups. Reddit. [Link]
-
Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
-
Shiue, C. Y., et al. (2000). Synthesis of [¹⁸F]fluoromethyl iodide, a synthetic precursor for fluoromethylation of radiopharmaceuticals. Applied radiation and isotopes, 52(1), 55–61. [Link]
-
Li, Y., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of medicinal chemistry, 56(9), 3799–3811. [Link]
-
Sarparanta, M., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(11), 1993–2002. [Link]
-
Vardanyan, A., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC, 2005(5), 244-251. [Link]
Sources
- 1. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltria ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09827B [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GMP-compliant automated radiosynthesis of [18F] SynVesT-1 for PET imaging of synaptic vesicle glycoprotein 2 A (SV2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trasis.com [trasis.com]
- 15. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 16. Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 19. pharmacylibrary.com [pharmacylibrary.com]
- 20. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 21. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 4-(2-Fluoroethyl)piperidine Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged structure in drug design. The strategic introduction of fluorine into drug candidates has become a mainstream approach to fine-tune their physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of a particularly valuable building block that marries these two concepts: 4-(2-fluoroethyl)piperidine hydrochloride. We will delve into its synthesis, practical applications with detailed protocols, and the underlying scientific rationale for its use, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile intermediate.
The Rationale for Fluorination: The Advantage of the 2-Fluoroethyl Moiety
The incorporation of fluorine into drug molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The 2-fluoroethyl group, in particular, offers a unique set of properties. Unlike a simple ethyl group, the highly electronegative fluorine atom can alter the local electronic environment, potentially leading to more favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. This strategic fluorination is a key consideration in modern drug design, aiming to enhance the overall "drug-like" properties of a molecule.
Synthesis of the Building Block: From Precursor to Product
The synthesis of this compound is typically achieved from the readily available precursor, 4-(2-hydroxyethyl)piperidine. A common and effective method for the conversion of the hydroxyl group to a fluorine atom is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[2][3]
Protocol 1: Synthesis of 4-(2-Fluoroethyl)piperidine from 4-(2-Hydroxyethyl)piperidine
This protocol outlines the fluorination of 4-(2-hydroxyethyl)piperidine using diethylaminosulfur trifluoride (DAST).
Materials:
-
4-(2-hydroxyethyl)piperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 eq) dropwise to the cooled solution via a dropping funnel. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(2-fluoroethyl)piperidine.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent. The resulting precipitate of this compound can be collected by filtration and dried.
Core Application: N-Alkylation for the Introduction of the Pharmacophore
The primary utility of this compound in medicinal chemistry is as a versatile building block for introducing the 4-(2-fluoroethyl)piperidine moiety onto a core scaffold via N-alkylation. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on an electrophilic partner. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.
Protocol 2: General Procedure for N-Alkylation of 4-(2-Fluoroethyl)piperidine
This protocol describes a general method for the N-alkylation of 4-(2-fluoroethyl)piperidine with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., R-Br, R-I) or a substrate with a suitable leaving group (e.g., mesylate, tosylate) (1.0 - 1.2 eq)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
Preparation of the Free Base: Prior to the reaction, the free base of 4-(2-fluoroethyl)piperidine can be generated from the hydrochloride salt by treatment with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extraction into an organic solvent. The solvent is then dried and removed under reduced pressure. Alternatively, the hydrochloride salt can be used directly with an excess of the base in the N-alkylation reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(2-fluoroethyl)piperidine (free base or hydrochloride salt) and the alkylating agent in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) to drive the reaction to completion. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: After filtration, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Applications in CNS Drug Discovery
The 4-(2-fluoroethyl)piperidine moiety has shown particular promise in the development of agents targeting the central nervous system. Its physicochemical properties can enhance brain penetration and metabolic stability, which are critical for CNS drugs.
Development of PET Ligands for Sigma-1 Receptors
A notable application of the 4-(2-fluoroethyl)piperidine scaffold is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging of sigma-1 (σ₁) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders.[4] The development of selective PET tracers is crucial for studying the role of these receptors in disease and for the development of novel therapeutics.
One such PET ligand is [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE).[4] The synthesis of this tracer involves the introduction of the ¹⁸F-labeled fluoroethyl group onto a piperidine precursor in the final step of the synthesis.
Protocol 3: Radiosynthesis of an [¹⁸F]-labeled PET Ligand (Conceptual Outline)
This protocol provides a conceptual outline for the radiosynthesis of a PET ligand incorporating the [¹⁸F]fluoroethylpiperidine moiety, based on the synthesis of [¹⁸F]SFE.
Materials:
-
A suitable precursor molecule containing a piperidine nitrogen and a leaving group on the ethyl side chain (e.g., a mesylate or tosylate).
-
[¹⁸F]Fluoride, typically produced in a cyclotron.
-
A phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate).
-
Anhydrous acetonitrile (MeCN).
-
Automated synthesis module for radiolabeling.
-
High-Performance Liquid Chromatography (HPLC) system for purification.
Procedure (Conceptual):
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is treated with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile. The water is removed by azeotropic distillation to produce a highly reactive, "naked" [¹⁸F]fluoride.
-
Radiolabeling Reaction: A solution of the precursor in anhydrous acetonitrile is added to the activated [¹⁸F]fluoride, and the reaction mixture is heated at an elevated temperature for a short period (e.g., 5-15 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the desired [¹⁸F]-labeled product.
-
Formulation: The purified product is formulated in a physiologically compatible solution for injection.
Potential in the Development of Dopamine Receptor Antagonists and Other CNS Agents
Emerging Applications in Oncology
The piperidine ring is also a prevalent feature in the development of kinase inhibitors for cancer therapy.[13][14] The ability of the piperidine nitrogen to be functionalized allows for the attachment of various pharmacophoric groups that can interact with the kinase active site. The 4-(2-fluoroethyl) substituent can serve to occupy a specific pocket within the enzyme, potentially enhancing binding affinity and selectivity. Furthermore, the improved metabolic stability conferred by the fluoroethyl group is highly desirable for orally administered anticancer agents.
Data Summary and Visualization
To aid in the practical application of this compound, the following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 184044-25-5 | AiFChem |
| Molecular Formula | C₇H₁₅ClFN | AiFChem |
| Molecular Weight | 167.65 g/mol | AiFChem |
| Appearance | Solid | --- |
| Primary Application | Building block for N-alkylation | General Knowledge |
Diagrams of Key Concepts
To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General N-alkylation reaction workflow.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic design combines the privileged piperidine scaffold with the benefits of fluorination, offering a powerful tool for the synthesis of novel therapeutic agents. The protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this intermediate in their drug discovery programs, particularly in the areas of CNS disorders and oncology. As the demand for more effective and safer drugs continues to grow, the judicious use of such well-designed building blocks will be paramount in the successful development of the next generation of medicines.
References
-
Wikipedia. Diethylaminosulfur trifluoride. [Link]
- Tóth, N., et al. (2020).
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
-
Organic Syntheses. Diethylaminosulfur trifluoride. [Link]
- Straatmann, M. G., & Welch, M. J. (1977). Fluorine-18-labeled diethylaminosulfur trifluoride (DAST): an F-for-OH fluorinating agent. Journal of Nuclear Medicine, 18(2), 151-158.
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
- Kumar, A., & Akula, A. (2021). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry, 86(17), 11945-11960.
- Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Matloubi Moghaddam, F., et al. (2006). KF/Al2O3-Mediated N-Alkylation of Amines and Nitrogen Heterocycles and S-Alkylation of Thiols.
- Park, S., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 12(42), 8396-8400.
- BenchChem. (2025). Application Notes and Protocols: The Role of 4-(chloromethyl)
- National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine.
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv.
- Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- Wang, Y., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- White Rose eTheses Online. (2014). New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
- Kumar, A., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16, 819-835.
- De Luca, L., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116867.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
- BenchChem. (2025).
- Liu, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
- Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.
- BenchChem. (2025).
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(2-fluoroethyl)piperidine hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Abstract
The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design. The strategic introduction of fluorine into drug candidates is a widely employed tactic to modulate critical physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and receptor binding affinity.[3] This guide details the utility of 4-(2-fluoroethyl)piperidine hydrochloride, a bifunctional building block that synergistically combines the advantageous piperidine core with a reactive fluoroethyl moiety. We provide in-depth protocols for its application in key synthetic transformations and discuss its role in the development of novel therapeutics and diagnostic agents, particularly for the central nervous system (CNS) and in Positron Emission Tomography (PET).[4][5]
Physicochemical Properties and Handling
This compound is a stable, crystalline solid at room temperature.[6] As a secondary amine hydrochloride salt, it requires deprotonation with a suitable base prior to engaging in reactions at the nitrogen center. The fluoroethyl group is generally stable under common synthetic conditions but can be a leaving group under harsh nucleophilic or basic conditions.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 184044-25-5 | [7][8] |
| Molecular Formula | C₇H₁₅ClFN | [6][8] |
| Molecular Weight | 167.65 g/mol | [6][8] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [6][9] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [6][7] |
Safety & Handling:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.[7]
-
Avoid breathing dust. Wash skin thoroughly after handling.[7]
Core Synthetic Applications & Protocols
The secondary amine of the piperidine ring is the primary site of reactivity, allowing for the facile introduction of a wide array of substituents through N-alkylation, N-arylation, and other C-N bond-forming reactions.
Protocol 1: General Procedure for N-Alkylation
N-alkylation is a fundamental transformation for introducing diverse alkyl groups to the piperidine nitrogen, enabling the exploration of structure-activity relationships (SAR) related to steric bulk and basicity.
Causality & Rationale: The reaction requires a base to first neutralize the hydrochloride salt and then to scavenge the proton from the piperidine nitrogen, forming the free secondary amine which is the active nucleophile. An additional equivalent of base is needed to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards the product.[10] Solvents like DMF or Acetonitrile are chosen for their ability to dissolve the reagents and their high boiling points, which can facilitate the reaction if heating is required.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) in anhydrous Dimethylformamide (DMF, ~0.2 M), add a suitable base (e.g., Potassium Carbonate (K₂CO₃), 2.5 equiv.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the free amine.
-
Substrate Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature or heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Data for N-Alkylation Reactions
| Alkylating Agent | Base | Temperature (°C) | Typical Time (h) | Expected Yield |
| Benzyl Bromide | K₂CO₃ | 25 | 4-6 | >90% |
| Ethyl Iodide | K₂CO₃ | 25 | 6-8 | >85% |
| 1-bromo-3-chloropropane | DIPEA | 70 | 12 | ~80% |
Note: Yields are estimates based on general piperidine alkylation procedures and may vary.[10]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C(sp²)-N bonds, enabling the synthesis of N-arylpiperidines, a common motif in CNS-active drugs.[11]
Causality & Rationale: This cross-coupling reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A bulky, electron-rich phosphine ligand is critical; it stabilizes the palladium center, promotes the oxidative addition of the aryl halide, and facilitates the final reductive elimination step to form the product.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen, forming the active amine nucleophile. The reaction must be conducted under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M).
-
Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Reductive Amination
Reductive amination offers a complementary strategy to N-alkylation for introducing a wide range of substituents by reacting the amine with a carbonyl compound (aldehyde or ketone).
Causality & Rationale: The reaction proceeds in two steps: the initial formation of an iminium ion intermediate from the condensation of the piperidine and the carbonyl compound, followed by its immediate reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot procedure because it is mild and chemoselectively reduces the iminium ion much faster than the starting aldehyde or ketone, minimizing side reactions like the reduction of the carbonyl starting material.
Caption: Pathway for one-pot reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Base Addition: Add a mild base such as triethylamine (Et₃N, 1.2 equiv.) to form the free amine in situ. Stir for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture.
-
Reaction & Monitoring: Stir at room temperature until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Application Spotlight: A Scaffold for PET Imaging Agents
The 2-fluoroethyl group is of particular interest in the field of nuclear medicine. When the stable ¹⁹F isotope is replaced with the positron-emitting ¹⁸F isotope (t½ ≈ 110 min), the entire scaffold becomes a valuable synthon for creating Positron Emission Tomography (PET) radiotracers.[4][12] These tracers allow for the non-invasive visualization and quantification of biological processes in vivo.
The 4-(2-[¹⁸F]fluoroethyl)piperidine moiety can be appended to a larger pharmacophore designed to bind with high affinity to a specific biological target, such as a receptor, enzyme, or transporter in the brain. The resulting radiotracer allows researchers to map the distribution and density of these targets, providing critical insights into neurological disorders and aiding in drug development.
However, a potential metabolic liability of this moiety is in vivo defluorination, which can lead to the accumulation of radioactivity in bones and compromise image quality.[5] Therefore, metabolic stability studies are a crucial validation step for any new tracer developed using this building block.
Caption: Using the building block to construct a PET tracer.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual functionality—a reactive secondary amine for diversification and a fluoroethyl group for property modulation or radiolabeling—provides a robust platform for synthesizing novel compounds. The protocols outlined in this guide for N-alkylation, N-arylation, and reductive amination serve as a foundational toolkit for researchers aiming to incorporate this powerful scaffold into their synthetic programs, accelerating the development of new therapeutics and diagnostic tools.
References
-
Radiology Key. Synthesis of PET Radiopharmaceuticals. [Link]
-
PubMed. Synthesis, Evaluation and Metabolic Studies of Radiotracers Containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl Moiety for the PET Imaging of NR2B NMDA Receptors. [Link]
-
MDPI. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. [Link]
-
ResearchGate. Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. [https://www.researchgate.net/publication/235900593_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])
-
MP Biomedicals. This compound. [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Journal of Clinical Medicine of Kazakhstan. Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
-
SlideShare. Production of [18F] PET tracers: Beyond [18F]FDG. [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? [Link]
-
RSC Publishing. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]
-
Organic Syntheses. Piperidine, 1-ethyl-. [Link]
-
PubMed. N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 5. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound | 184044-25-5 [chemicalbook.com]
- 9. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PET - Production of [18F] PET tracers: Beyond [18F]FDG | PDF [slideshare.net]
Troubleshooting & Optimization
purification of 4-(2-fluoroethyl)piperidine hydrochloride
Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the (CAS No. 184044-25-5). As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing instead on the underlying principles and troubleshooting logic essential for achieving high purity in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and analysis of 4-(2-fluoroethyl)piperidine hydrochloride.
Q1: What are the essential storage and handling conditions for this compound?
A1: this compound is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn, as the compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the fundamental properties is crucial for designing purification strategies.
| Property | Value | Source |
| CAS Number | 184044-25-5 | [1][3] |
| Molecular Formula | C₇H₁₅ClFN | [3][4] |
| Molecular Weight | 167.65 g/mol | [1][3] |
| Physical Form | Solid | |
| Chemical Stability | Stable under normal storage conditions. | [1] |
Q3: Which analytical methods are best for assessing the purity of the final product?
A3: A multi-faceted approach to purity analysis is recommended.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantitative purity assessment and impurity profiling.[5][6] Due to the lack of a strong UV chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS) is often required for sensitive detection.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile impurities. The sample may need to be derivatized or neutralized to its free base form for analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is indispensable for structural confirmation and can be used for purity estimation by identifying signals from impurities or residual solvents.
Troubleshooting and Purification Guides
This section provides in-depth, question-and-answer-based solutions to specific problems you may encounter during the .
Workflow: Choosing Your Purification Strategy
The first step in any purification is selecting the right technique. This decision is typically based on the impurity profile and the scale of your experiment.
Caption: Decision tree for selecting a purification method.
Recrystallization Issues
Q4: My product won't crystallize from solution; it just oils out. What's causing this and how do I fix it?
A4: "Oiling out" is a common problem that occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Probable Causes:
-
High Impurity Load: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point of your product.
-
Incorrect Solvent Choice: The solvent may be too good, preventing the compound from reaching supersaturation, or the boiling point of the solvent may be higher than the melting point of your impure product.
-
Rapid Cooling: Cooling the solution too quickly doesn't give molecules enough time to orient themselves into an ordered crystal lattice.
-
-
Step-by-Step Solutions:
-
Trituration: Try to "crash out" the impurities. Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol). Add a large volume of a poor solvent (an "anti-solvent") in which your product is insoluble but the impurities might be (e.g., diethyl ether or hexane). The product should precipitate as a solid, which can then be filtered and subjected to a proper recrystallization.
-
Solvent System Re-evaluation: As a hydrochloride salt, 4-(2-fluoroethyl)piperidine is polar. Good candidate solvents for recrystallization are polar protic solvents like ethanol or isopropanol.[10] You may need a solvent/anti-solvent system. Dissolve the compound in a minimal amount of hot alcohol and slowly add a less polar solvent like ethyl acetate or acetone until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Controlled Cooling: Once your compound is fully dissolved in the minimum amount of hot solvent, cover the flask and allow it to cool to room temperature undisturbed over several hours. Once at room temperature, you can place it in a refrigerator (0-5°C) to maximize crystal formation.
-
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield indicates that a significant portion of your product remains dissolved in the mother liquor.
-
Probable Causes:
-
Excessive Solvent: Using too much solvent will keep your product in solution even after cooling.
-
Premature Filtration: Filtering the crystals while the solvent is still warm will result in loss of product.
-
Inappropriate Solvent: The chosen solvent may have a high solubility for your compound even at low temperatures.
-
-
Step-by-Step Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
-
Concentrate the Mother Liquor: If the yield is low, you can try to recover more product by boiling off some of the solvent from the mother liquor and attempting a second crystallization. Be aware that the product from this "second crop" may be less pure.
-
Optimize Cooling: Ensure the crystallization mixture has reached its minimum temperature (e.g., in an ice bath) for at least 30-60 minutes before filtration to maximize precipitation.[11]
-
Column Chromatography Issues
Q6: My compound is streaking badly on a silica gel column, leading to poor separation. Why is this happening?
A6: This phenomenon, known as "tailing" or "streaking," is characteristic of basic compounds like piperidines on standard silica gel.
-
Probable Cause: The piperidine nitrogen is a basic site that interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[12] This strong, sometimes irreversible, binding prevents the compound from moving smoothly down the column as a tight band.
-
Step-by-Step Solutions:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent.[13]
-
Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., dichloromethane/methanol/Et₃N). The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to elute properly.
-
Alternatively, using a mobile phase pre-saturated with ammonia can achieve a similar effect.
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a less acidic stationary phase and is often a better choice for purifying basic compounds.
-
Reversed-Phase (C18): In reversed-phase chromatography, separation is based on hydrophobicity. This technique is excellent for separating polar compounds and avoids the issue of acidic site interactions.[12] A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like formic acid or TFA.[6]
-
-
Workflow: General Purification Protocol
This flowchart outlines a comprehensive workflow for purifying and validating your final product.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Ethyl Acetate
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol (IPA) portion-wise until all the solid dissolves.
-
Induce Precipitation: While the IPA solution is still warm, slowly add ethyl acetate (the anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot IPA to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0-5°C) for at least 2 hours, or until crystallization ceases.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.[11]
Protocol 2: Flash Column Chromatography (with Basic Modifier)
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 100% dichloromethane). The mass of silica should be 50-100 times the mass of your crude product.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If it is not fully soluble, add methanol dropwise until it dissolves. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder via rotary evaporation. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system containing 1% triethylamine (e.g., 99:1 CH₂Cl₂:Et₃N). Gradually increase the polarity by adding methanol (e.g., progressing from 100% CH₂Cl₂ to 95:5 CH₂Cl₂:MeOH, all containing 1% Et₃N).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system (plus a stain like potassium permanganate for visualization).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove all residual solvents.
References
- Casper, D. et al. (2006). Process for preparing and purifying 1-(2-phenethyl)-4-anilinopiperidine.
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
- CN101602748B. (n.d.). A kind of purification method of high-purity piperidine.
-
Anonymous. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4). [Link]
-
Royal Society of Chemistry. (2014). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from Royal Society of Chemistry. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from ResearchGate. [Link]
- CN104297404A. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from PubChem. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | 184044-25-5 [chemicalbook.com]
- 5. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(2-Chloroethyl)piperidine hydrochloride [synhet.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. rroij.com [rroij.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(2-fluoroethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(2-fluoroethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route for improved yield and purity.
I. Synthetic Overview & Core Principles
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize byproduct formation. The piperidine scaffold is a prevalent motif in pharmaceuticals, and the introduction of a fluoroethyl group can significantly enhance metabolic stability and binding affinity.[1]
A common synthetic approach involves the initial formation of a piperidine ring with a suitable functional group at the 4-position, which is then converted to the 2-fluoroethyl side chain, followed by hydrochloride salt formation. Key transformations often include the reduction of a pyridine precursor or the cyclization of an acyclic amine.[2][3]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: General synthetic strategies for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Piperidine Ring Formation (Pyridine Reduction Route)
-
Symptom: Incomplete conversion of the pyridine precursor to the piperidine derivative.
-
Potential Causes:
-
Catalyst Poisoning: The nitrogen atom in pyridine can act as a Lewis base and poison the catalyst.[4]
-
Hydrodefluorination: If a fluorine substituent is already present on the pyridine ring, it may be lost during hydrogenation.[4]
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be optimal for the specific substrate.
-
-
Solutions:
-
Catalyst Selection: Palladium on carbon (Pd/C) and rhodium-based catalysts are commonly used.[2] Rhodium catalysts, in some cases, have shown higher efficacy for fluorinated pyridines.[2]
-
Use of Additives: The addition of a borane reagent like pinacol borane (HBpin) can dearomatize the pyridine ring, making it easier to hydrogenate and preventing catalyst poisoning.[4]
-
Optimization of Reaction Conditions: A systematic optimization of hydrogen pressure, temperature, and reaction time is recommended.
-
| Parameter | Typical Range | Impact on Yield |
| Catalyst Loading | 5-10 mol% | Higher loading may improve conversion but increases cost. |
| Hydrogen Pressure | 50-500 psi | Higher pressure generally favors complete reduction. |
| Temperature | 25-80 °C | Higher temperatures can increase reaction rate but may lead to side reactions. |
| Solvent | Methanol, Ethanol, THF | Solvent choice can influence catalyst activity and substrate solubility. |
Problem 2: Inefficient Fluoroethylation
-
Symptom: Low conversion of the 4-substituted piperidine to the 4-(2-fluoroethyl)piperidine.
-
Potential Causes:
-
Poor Leaving Group on the Fluoroethylating Agent: The efficiency of the nucleophilic substitution depends on the quality of the leaving group.
-
Instability of the Fluoroethylating Agent: Some fluoroethylating agents can be unstable under the reaction conditions.[5]
-
Steric Hindrance: Bulky substituents on the piperidine ring can hinder the approach of the electrophile.[6]
-
-
Solutions:
-
Choice of Fluoroethylating Agent: Use a fluoroethylating agent with a good leaving group, such as 2-fluoroethyl tosylate or 2-bromo-1-fluoroethane.[7]
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the acid formed.
-
Temperature Control: Gentle heating may be required to drive the reaction to completion, but excessive heat can lead to decomposition of the fluoroethylating agent.
-
Problem 3: Difficulty in Product Purification and Isolation
-
Symptom: The final product is contaminated with starting materials or byproducts, or is difficult to crystallize as the hydrochloride salt.
-
Potential Causes:
-
Formation of Quaternary Ammonium Salts: Over-alkylation of the piperidine nitrogen can lead to the formation of a quaternary ammonium salt.[6]
-
Azeotrope with Water: Piperidine and its derivatives can form azeotropes with water, making it difficult to obtain an anhydrous product.[6]
-
Incorrect Stoichiometry during Hydrochlorination: An excess or deficit of HCl can lead to an impure salt or incomplete precipitation.
-
-
Solutions:
-
Control of Stoichiometry: Use a 1:1 molar ratio of the piperidine precursor and the fluoroethylating agent to minimize over-alkylation.
-
Aqueous Workup: A standard aqueous workup with a dilute acid wash can remove unreacted basic starting materials.[8]
-
Drying: To remove water, the free base can be dried over anhydrous sodium sulfate or magnesium sulfate before the hydrochlorination step. For persistent water contamination, azeotropic distillation with toluene may be necessary.[6]
-
Hydrochlorination Protocol: Dissolve the purified free base in a non-polar solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of a substituted pyridine to a piperidine?
A1: The choice of catalyst depends on the specific substrate. Palladium on carbon (Pd/C) is a common and cost-effective choice.[9] However, for substrates that are prone to catalyst poisoning or require high diastereoselectivity, rhodium-based catalysts, such as [Rh(COD)Cl]₂, may offer superior performance.[2][4]
Q2: My piperidine compound has turned yellow or brown upon storage. Is it still usable?
A2: The discoloration is likely due to oxidation from exposure to air and light.[6] For many applications, this may not be a significant issue. However, for reactions that are sensitive to impurities, it is advisable to purify the piperidine by distillation before use.[6]
Q3: I am observing the formation of an emulsion during the aqueous workup. How can I resolve this?
A3: Emulsion formation is common with amine-containing compounds.[8] To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of Celite can also be effective.[8]
Q4: How can I confirm the formation of the hydrochloride salt?
A4: The formation of the hydrochloride salt can be confirmed by several analytical techniques. A simple method is to check the solubility of the product; the hydrochloride salt is typically soluble in water and insoluble in non-polar organic solvents like diethyl ether. For more definitive confirmation, you can use techniques such as melting point analysis (salts generally have higher melting points than the free base), FT-IR spectroscopy (looking for the N-H stretch of the ammonium salt), or ¹H NMR spectroscopy (observing a downfield shift of the protons adjacent to the nitrogen).
Q5: What are the safety precautions for working with fluoroethylating agents?
A5: Fluoroethylating agents can be toxic and should be handled with care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for the specific reagent you are using before starting your experiment.[11]
IV. Experimental Protocols
Protocol 1: General Procedure for N-Fluoroethylation
-
To a solution of the 4-substituted piperidine (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.5 M), add potassium carbonate (2.0 eq).
-
Add the fluoroethylating agent (e.g., 2-bromo-1-fluoroethane or 2-fluoroethyl tosylate) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrochloride Salt Formation
-
Dissolve the purified 4-(2-fluoroethyl)piperidine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
Continue addition until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
V. Logical Relationships Diagram
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
VI. References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
-
Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 9, 287–293. [Link]
-
CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. Google Patents.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4823. [Link]
-
Wang, F., et al. (2021). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine. ACS Catalysis, 11(21), 13348–13355. [Link]
-
Pletnev, A. A., & Tveritinova, E. V. (2017). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 22(12), 2189. [Link]
-
Wuest, F. R., & Berndt, M. (2009). 18F Fluoroethylations: Different Strategies for the Rapid Translation of 11C-methylated Radiotracers. Current Radiopharmaceuticals, 2(3), 159-172. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 18F fluoroethylations: different strategies for the rapid translation of 11C-methylated radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: 4-(2-Fluoroethyl)piperidine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 4-(2-fluoroethyl)piperidine hydrochloride. Here, we address common questions and provide in-depth troubleshooting guides to ensure the stability and integrity of this compound throughout your experimental workflows. Our approach is grounded in established chemical principles and validated methodologies to support the scientific rigor of your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
Solid Form: As a hydrochloride salt, the compound is hygroscopic, meaning it can absorb moisture from the air.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] Storing under an inert gas like argon or nitrogen is also recommended.[1] Many suppliers suggest storage at room temperature or refrigerated (0-5°C).[4]
In Solution: The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. For short-term storage, use aprotic solvents or acidic aqueous buffers and keep refrigerated. For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: I'm observing a decrease in the peak area of my compound in my HPLC analysis over a few days. Could this be a stability issue?
Yes, a progressive decrease in the main analyte peak area, especially when accompanied by the appearance of new, smaller peaks, is a strong indicator of chemical degradation.[5] The piperidine ring and the fluoroethyl group are potential sites for degradation.[5] It is crucial to confirm this by running a freshly prepared standard alongside your aged sample. If degradation is confirmed, you should re-evaluate your solution preparation and storage conditions, including solvent choice, pH, temperature, and exposure to light.[5]
Q3: What are the most probable degradation pathways for this compound in solution?
While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on its functional groups—a tertiary amine within the piperidine ring and an alkyl fluoride side chain.[5]
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or potential ring-opening products.[5] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5]
-
Elimination/Hydrolysis: The fluoroethyl side chain, while generally more stable than chloro- or bromo- analogs, can potentially undergo elimination of hydrogen fluoride (HF) to form a vinylpiperidine derivative, especially under basic conditions or at elevated temperatures. Hydrolysis to the corresponding alcohol (4-(2-hydroxyethyl)piperidine) is also a possibility, though less likely for a fluoro-substituent compared to other halides.[3]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for 4-(2-fluoroethyl)piperidine.
Q4: What solvents are recommended for preparing a stock solution?
The choice of solvent is critical for stability. Amine hydrochloride salts are generally soluble in polar solvents like water.[6]
-
Recommended: For analytical purposes, high-purity acetonitrile or methanol are often suitable for initial stock solutions.[7] If an aqueous solution is required, using a slightly acidic buffer (e.g., pH 4-6) can improve stability, as the protonated amine is generally less susceptible to oxidation than the free base.[8]
-
Use with Caution: Avoid using solvents containing reactive impurities. For example, some grades of polyethylene glycol (PEG) and polysorbates can contain trace amounts of formaldehyde or peroxides, which can react with amines.[9] Be aware that prolonged storage in protic solvents like methanol at room temperature could potentially lead to slow reactions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Troubleshooting Unexpected Chromatographic Peaks
Issue: You observe new, unknown peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of a freshly prepared sample.
Objective: To determine if these new peaks are degradation products and to identify the stress conditions that cause them. This is achieved through a controlled experiment known as a forced degradation study.[10][11] Forced degradation studies are a cornerstone of stability testing, providing insights into degradation pathways and helping to develop stability-indicating analytical methods.[11][12]
Workflow for Investigating Unexpected Peaks
Caption: Workflow for identifying unknown peaks via forced degradation.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress this compound under various conditions to generate potential degradation products.[5][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store one unstressed sample (1 mL stock + 1 mL 50:50 acetonitrile/water) at 4°C as a control.
| Stress Condition | Reagent/Procedure | Incubation Time & Temperature | Neutralization/Quenching Step (before analysis) |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 hours at 60°C | Add 1 mL of 0.1 M Sodium Hydroxide (NaOH) |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 8 hours at 60°C | Add 1 mL of 0.1 M Hydrochloric Acid (HCl) |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temp | No quenching needed, but analyze promptly |
| Thermal | 50:50 Acetonitrile/Water | 48 hours at 80°C | Cool to room temperature |
| Photolytic | Expose solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) | As per ICH guidelines | No quenching needed |
3. Analysis:
-
After the incubation period, neutralize or quench the reactions as described in the table.
-
Dilute all samples (including the unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
4. Interpretation:
-
Compare the chromatograms of the stressed samples to the control. If the retention times of the "unexpected peaks" from your experiment match the new peaks generated under specific stress conditions, you have successfully identified their origin as degradation products. This information is critical for developing strategies to prevent their formation.[5]
Guide 2: Assessing and Improving Solution Stability
Issue: You have confirmed that your compound is degrading in solution, leading to a loss of potency and inaccurate experimental results.
Objective: To systematically evaluate the stability of this compound under your specific experimental conditions (e.g., in a particular formulation buffer) and to identify conditions that enhance stability.
Protocol 2: pH and Temperature Stability Profile
This protocol outlines a systematic approach to determine the rate of degradation at different pH values and temperatures.
1. Preparation of Buffers:
-
Prepare a set of buffers covering a relevant pH range (e.g., pH 3, pH 5, pH 7.4, pH 9). Ensure the buffer components are compatible with your analytical method and do not react with the compound.
2. Experimental Setup:
-
Prepare solutions of this compound (e.g., at 100 µg/mL) in each buffer.
-
For each pH, aliquot the solution into multiple vials for each temperature and time point to avoid repeated sampling from the same vial.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove one vial for each condition.
-
Immediately quench any further degradation by freezing or by adding an acid if the sample is basic.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Suggested Analytical Method: RP-HPLC
-
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any other excipients.[13]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like piperidine derivatives.[14] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier sharpens peaks for amines and suppresses silanol interactions.[14] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 95% B | A gradient is recommended to ensure elution of both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[14] |
| Column Temp. | 30°C | Provides reproducible retention times.[14] |
| Detection | UV at ~210-220 nm | Amine compounds without major chromophores typically have UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
5. Data Analysis and Interpretation:
-
For each condition, plot the percentage of the initial concentration of this compound remaining versus time.
-
This will generate a stability profile, clearly showing which pH and temperature conditions offer the best stability for your compound.[15] For example, many amine hydrochlorides show greater stability at acidic to neutral pH.[8] This data-driven approach allows you to confidently select solution conditions that preserve the integrity of your compound for the duration of your experiments.
References
-
SynQuest Laboratories, Inc. This compound Safety Data Sheet.
-
Combi-Blocks. Safety Data Sheet.
-
ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
-
BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
CymitQuimica. Safety Data Sheet.
-
Labsolu. This compound.
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
-
Vulcanchem. 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride.
-
CymitQuimica. 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride.
-
Sigma-Aldrich. 4-(2-Fluorophenyl)piperidine hydrochloride.
-
Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride.
-
Autechaux. This compound,184044-25-5.
-
ChemicalBook. This compound | 184044-25-5.
-
BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
-
ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid.
-
National Institutes of Health (NIH). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...
-
PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
-
ChemScene. 4-(1,1-Difluoro-2-methoxyethyl)piperidine hydrochloride.
-
BenchChem. Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility).
-
CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
-
IRIS-AperTO. Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS.
-
PubMed. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance.
-
PubMed. Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride...
-
AiFChem. This compound.
-
BLD Pharm. 4-(2-Fluoroethyl)piperidine.
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.
-
ChemicalBook. Piperidine hydrochloride | 6091-44-7.
-
ResearchGate. Representative chromatograms of clonidine hydrochloride degradation in oral liquids under extensive oxidizing conditions.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.unito.it [iris.unito.it]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to 4-(2-Fluoroethyl)piperidine Hydrochloride Reactions
Welcome, researchers, to your dedicated resource for navigating the complexities of reactions involving 4-(2-fluoroethyl)piperidine hydrochloride. This comprehensive guide is designed to provide you with in-depth technical support, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. As your virtual Senior Application Scientist, I will walk you through the nuances of working with this valuable fluorinated building block, grounding our discussion in established scientific principles and field-tested expertise.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when working with this compound.
Q1: What are the primary applications of this compound in drug discovery?
A1: this compound serves as a crucial building block in medicinal chemistry for the synthesis of novel therapeutic agents. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs.[1] The introduction of a fluoroethyl group can significantly modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which can enhance its ability to cross the blood-brain barrier and improve its overall pharmacokinetic profile.[2][3]
Q2: What are the key stability considerations when handling and storing this compound?
A2: this compound is a hygroscopic solid that should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[4][5] It is generally stable under normal storage conditions.[4] However, it is incompatible with strong oxidizing agents and bases.[5] At elevated temperatures, there is a risk of thermal degradation, which may liberate hydrogen chloride and hydrogen fluoride gas.[4]
Q3: How does the fluoroethyl group influence the reactivity of the piperidine nitrogen?
A3: The electron-withdrawing nature of the fluorine atom can decrease the basicity of the piperidine nitrogen.[3] This reduction in basicity can affect its nucleophilicity in reactions such as N-alkylation. While the effect is generally modest, it is a factor to consider when selecting reaction conditions, particularly the strength of the base used.
Troubleshooting Guide: Common Problems and Solutions
This section delves into specific issues you may encounter during your reactions and provides actionable troubleshooting steps.
Problem 1: Low Yield in N-Alkylation Reactions
Symptom: Your N-alkylation reaction with 4-(2-fluoroethyl)piperidine results in a low yield of the desired product.
Potential Causes & Solutions:
-
Incomplete Deprotonation: As the hydrochloride salt, the piperidine nitrogen is protonated. A base is required to liberate the free amine for it to act as a nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be sluggish or incomplete.
-
Poor Leaving Group on the Electrophile: The rate of an Sₙ2 reaction is dependent on the quality of the leaving group on your alkylating agent.
-
Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.[6]
-
-
Steric Hindrance: Bulky substituents on either the 4-(2-fluoroethyl)piperidine or the electrophile can sterically hinder the reaction.
-
Solution: Increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier. Alternatively, using a more reactive electrophile could improve the reaction rate.[6]
-
Problem 2: Formation of an Unidentified Side Product
Symptom: You observe a significant, often more volatile, side product in your reaction mixture by GC-MS or ¹H NMR.
Potential Cause: β-Elimination of Hydrogen Fluoride
Under basic conditions, particularly at elevated temperatures, 2-fluoroethylamines can undergo an E2 elimination reaction to form a vinyl derivative and fluoride.[8][9] In the case of your product, this would result in the formation of an N-vinylpiperidine derivative.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature may suppress the formation of the elimination byproduct.
-
Use a Milder Base: A very strong base can promote elimination. Consider using a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) if your reaction conditions permit.
-
Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor your reaction closely by TLC or LC-MS and work it up as soon as it reaches completion.
Problem 3: Over-Alkylation (Quaternization)
Symptom: Your reaction produces a significant amount of a highly polar, water-soluble byproduct, identified as a quaternary ammonium salt.
Potential Cause: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[10]
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the 4-(2-fluoroethyl)piperidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material over the product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over a period of time maintains a low concentration of it in the reaction mixture, which helps to minimize the second alkylation.[10] A syringe pump is ideal for this.[10]
Problem 4: Difficult Purification
Symptom: You are struggling to separate your desired product from unreacted starting material or other impurities.
Challenges & Solutions:
-
Volatility of Fluorinated Piperidines: Unprotected fluorinated piperidines can be volatile, making their complete removal from solvents under reduced pressure challenging.[11][12]
-
Similar Polarity of Product and Starting Material: The product and starting material may have similar polarities, leading to co-elution during column chromatography.
-
Solution 1: Acid-Base Extraction: Exploit the basicity of the piperidine nitrogen. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated piperidines will move to the aqueous layer. Then, basify the aqueous layer and extract with an organic solvent to recover the free amines.
-
Solution 2: Chromatographic Modifiers: When using silica gel chromatography, peak tailing of basic compounds can be an issue. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a general starting point for the N-alkylation of a substrate with 4-(2-fluoroethyl)piperidine.
-
To a solution of your nucleophilic substrate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add this compound (1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Reactions by GC-MS
GC-MS is a powerful tool for monitoring the progress of your reaction and identifying byproducts.
-
Sample Preparation: Quench a small aliquot of your reaction mixture and extract it with a volatile organic solvent.
-
Derivatization (Optional): For compounds with active hydrogens, derivatization (e.g., silylation) may be necessary to improve volatility.[13]
-
GC-MS Analysis: Inject the sample onto a suitable GC column (e.g., a non-polar or medium-polarity column). The mass spectrometer can help identify products and byproducts based on their fragmentation patterns.[13][14] The piperidine ring often undergoes alpha-cleavage, leading to characteristic fragment ions.[13]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidines
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield Range | Reference |
| Alkyl Bromide | K₂CO₃ | DMF | Room Temp - 70°C | 70-90% | [10] |
| Alkyl Iodide | DIPEA | Acetonitrile | Room Temp | 60-85% | [6] |
| Alkyl Tosylate | NaH | DMF | 0°C - Room Temp | 75-95% | [10] |
Note: Yields are highly substrate-dependent and these values should be considered as a general guide.
Conclusion
Successfully working with this compound hinges on a solid understanding of its reactivity and potential side reactions. By carefully controlling reaction conditions, particularly stoichiometry, temperature, and the choice of base, many of the common pitfalls can be avoided. This guide provides a foundation for troubleshooting and optimizing your reactions. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]
- 4-(2-Fluoroethyl)
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]
- Does (2-fluoroethyl)benzene undergo elimination via E1cb or E2? Chemistry Stack Exchange. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. [Link]
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- Challenges in the automated synthesis of [18F]−1-fluoroethyl tryptophan_ Formation of both O- and N-alkylated products. UQ eSpace. [Link]
- This compound. Bluestar. [Link]
- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. University of Groningen research portal. [Link]
- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. [Link]
- 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. [Link]
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC - NIH. [Link]
- Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. [Link]
- 4-(2-Fluoroethyl)
- Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
- Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]
- A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
- Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
- The Dark Side of Fluorine. American Chemical Society. [Link]
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]/11%3A_Reactions_of_Alkyl_Halides_-_Substitution_and_Elimination_Reactions/11.07%3A_Elimination_Reactions-_Zaitsev's_Rule)
- GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
- piperidine analysis in API by GC-HS. Chromatography Forum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-(2-fluoroethyl)piperidine Hydrochloride Radiosynthesis
Welcome to the technical support center for the optimization of 4-(2-fluoroethyl)piperidine hydrochloride radiolabeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during radiosynthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your radiolabeling experiments.
I. Understanding the Reaction: [¹⁸F]Fluorination of a Piperidine Precursor
The radiosynthesis of [¹⁸F]4-(2-fluoroethyl)piperidine from its corresponding precursor, typically a tosylate or mesylate derivative of 4-(2-hydroxyethyl)piperidine, is a nucleophilic substitution reaction. The quality and yield of the final radiolabeled product are highly dependent on several critical parameters. Understanding these parameters is key to effective troubleshooting.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling process, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Radiochemical Yield (RCY) | 1. Inefficient [¹⁸F]Fluoride Trapping and Elution: Poor recovery of [¹⁸F]fluoride from the anion exchange cartridge. 2. Precursor Degradation: The precursor may be unstable under the reaction conditions or during storage.[1] 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent system.[2] 4. Presence of Contaminants: Water or metallic impurities can significantly reduce labeling efficiency.[1][3] | 1. Optimize Elution: Ensure the complete elution of [¹⁸F]fluoride using an appropriate eluent (e.g., Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water). 2. Precursor Quality Control: Verify the purity of the precursor using HPLC or NMR. Store the precursor under inert gas in a cool, dry place.[4] 3. Parameter Optimization: Systematically vary the temperature (e.g., 80-120°C), reaction time (e.g., 10-30 min), and solvent composition (e.g., acetonitrile, DMSO). Microwave irradiation can sometimes improve efficiency.[2] 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider using a purification step for the precursor to remove metal contaminants.[1] |
| Low Molar Activity | 1. High Precursor Concentration: An excess of the precursor leads to a lower molar activity of the final product.[1][5] 2. Carrier [¹⁹F]Fluoride Contamination: Contamination from the cyclotron target or reagents. | 1. Optimize Precursor Amount: Reduce the amount of precursor used in the reaction. This may require optimization to balance RCY and molar activity.[5] 2. Quality Control of Reagents: Use high-purity reagents and ensure the cyclotron target is well-maintained to minimize carrier fluoride. |
| Poor Radiochemical Purity | 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted [¹⁸F]fluoride. 2. Side Reactions: Formation of radiolabeled impurities due to competing reactions. 3. Radiolysis: Degradation of the radiolabeled product due to radiation.[6] | 1. Optimize Reaction Time and Temperature: Increase the reaction time or temperature to drive the reaction to completion. 2. Adjust Reaction Conditions: Modify the base or solvent to minimize side reactions. 3. Use of Quenchers: Add radical scavengers (e.g., ascorbic acid) after the reaction to minimize radiolysis.[6] 4. Optimize HPLC Purification: Adjust the mobile phase composition and gradient to achieve better separation of the desired product from impurities.[7][8] |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in precursor, solvents, or other reagents. 2. Inconsistent Reaction Setup: Minor variations in heating, stirring, or the volume of reagents. 3. Precursor Storage: Improper storage of the precursor leading to degradation over time.[1][3][9] | 1. Standardize Reagents: Qualify new batches of reagents before use in routine production. 2. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the entire radiosynthesis process. 3. Proper Precursor Handling: Aliquot the precursor and store it under recommended conditions to ensure consistency.[3][9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal precursor concentration for the radiolabeling of this compound?
A1: The optimal precursor concentration is a balance between achieving a high radiochemical yield (RCY) and a high molar activity. Generally, increasing the precursor concentration can increase the RCY, but it will decrease the molar activity.[1][5] It is recommended to start with a concentration in the range of 5-10 mg/mL and then perform a series of optimization experiments to find the ideal concentration for your specific application and desired product attributes.
Q2: How critical is the removal of water from the reaction mixture?
A2: The removal of water is critical for successful [¹⁸F]fluorination. [¹⁸F]Fluoride is a highly solvated and therefore a poor nucleophile in the presence of water. The azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex with acetonitrile is a crucial step to enhance its nucleophilicity. Inadequate drying will result in significantly lower RCY.
Q3: What are the best practices for storing the this compound precursor?
A3: The precursor should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[4] It is also advisable to aliquot the precursor into smaller, single-use quantities to avoid repeated exposure to atmospheric moisture and air, which can lead to degradation.[3][9]
Q4: My radiochemical purity is low after synthesis. What is the most effective way to purify the product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying radiolabeled compounds.[7][10] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[8] The fractions corresponding to the desired product are collected, and the solvent is removed to yield the purified radiopharmaceutical.
Q5: How can I confirm the identity and purity of my final radiolabeled product?
A5: A comprehensive quality control process is essential.[11] This typically includes:
-
Radio-HPLC: To determine the radiochemical purity and confirm the identity of the product by comparing its retention time with that of a non-radioactive standard.[6]
-
Radio-TLC: A simpler and faster method for assessing radiochemical purity.[6]
-
Gas Chromatography (GC): To check for residual solvents.
-
Sterility and Endotoxin Testing: To ensure the product is safe for in vivo use.[11]
IV. Experimental Workflows & Diagrams
A. General Radiosynthesis Workflow
The following diagram illustrates the typical workflow for the radiosynthesis of [¹⁸F]4-(2-fluoroethyl)piperidine.
Caption: General workflow for the radiosynthesis of [¹⁸F]4-(2-fluoroethyl)piperidine.
B. Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low radiochemical yield.
Caption: A logical flow for troubleshooting low radiochemical yield.
V. References
-
Optimization of Precursor Preparation in PSMA-11 Radioslabeling to Obtain a Highly Reproducible Radiochemical Yield. (2022). Semantic Scholar.
-
Optimization of Precursor Preparation in PSMA-11 Radioslabeling to Obtain a Highly Reproducible Radiochemical Yield. (2022). PMC - PubMed Central.
-
Optimization of Precursor Preparation in PSMA-11 Radioslabeling to Obtain a Highly Reproducible Radiochemical Yield. (2022). PubMed.
-
Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. (2026). MDPI.
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). NCBI.
-
(PDF) Optimization of Precursor Preparation in PSMA-11 Radioslabeling to Obtain a Highly Reproducible Radiochemical Yield. (2025). ResearchGate.
-
Custom Synthesis & Radioslabeling | Analytical Chemistry. (2024). Eurofins.
-
Radioslabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. (2022). PMC - NIH.
-
This compound. Synquest Labs.
-
Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals. NIH.
-
Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico.
-
Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. AAPPTec.
Sources
- 1. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indico.cern.ch [indico.cern.ch]
- 8. peptide.com [peptide.com]
- 9. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield [pubmed.ncbi.nlm.nih.gov]
- 10. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(2-fluoroethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(2-fluoroethyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. As a key building block in the development of various CNS-targeted therapeutics and PET imaging agents, ensuring its high-purity synthesis is critical. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently encountered challenges.
Understanding the Core Synthesis: From Alcohol to Alkyl Fluoride
The most prevalent and practical laboratory-scale synthesis of 4-(2-fluoroethyl)piperidine commences with its hydroxyl precursor, 4-(2-hydroxyethyl)piperidine. The central challenge of this synthesis lies in the efficient and clean conversion of a primary alcohol to an alkyl fluoride. This transformation is often complicated by competing elimination reactions and the handling of specialized fluorinating agents. The final step involves the formation of the hydrochloride salt, which aids in purification and improves the compound's stability and handling characteristics.[1][2]
Primary Synthetic Pathway
The general workflow involves two key transformations: nucleophilic fluorination followed by salt formation.
Caption: General synthesis workflow for 4-(2-fluoroethyl)piperidine HCl.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low Yield & Incomplete Conversion
Q1: My fluorination reaction stalls, and I observe a significant amount of unreacted 4-(2-hydroxyethyl)piperidine by TLC/LC-MS. What's going wrong?
A1: This is a common and multifaceted problem. The root cause often lies with the fluorinating agent, reaction conditions, or impurities in the starting material.
-
Causality—Fluorinating Agent Potency: Reagents like Diethylaminosulfur Trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are extremely sensitive to moisture. Contamination with water rapidly decomposes the reagent, quenching its reactivity. The unique effects of fluorine substitution can dramatically influence reaction outcomes, making reagent integrity paramount.[3]
-
Solution: Always use a freshly opened bottle or a properly stored (under inert atmosphere) aliquot of the fluorinating agent. Ensure all glassware is rigorously oven-dried or flame-dried before use, and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Causality—Reaction Temperature: Nucleophilic fluorination of primary alcohols requires careful temperature management. Adding the fluorinating agent at too low a temperature (e.g., < -60 °C) can make the reaction prohibitively slow. Conversely, allowing the temperature to rise too quickly or running the reaction at elevated temperatures can promote side reactions, particularly elimination.
-
Solution: Maintain the recommended temperature profile. Typically, the fluorinating agent is added slowly at -78 °C (dry ice/acetone bath), and the reaction is then allowed to warm slowly to room temperature over several hours. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Causality—Stoichiometry: Using insufficient fluorinating agent is a straightforward cause of incomplete conversion. While a slight excess (1.1-1.3 equivalents) is typical, a significant portion of your reagent may be consumed by trace water if your technique is not scrupulously anhydrous.
-
Solution: Ensure you are using at least 1.1 equivalents of the fluorinating agent. If you suspect moisture contamination, increasing the equivalents to 1.5 may help drive the reaction to completion, although this can increase cost and complicate purification.
-
Category 2: Impurity Formation & Side Reactions
Q2: My crude ¹H NMR spectrum is complex, showing olefinic peaks and other unexpected signals. What are the likely side products?
A2: The primary side reaction in this synthesis is an E2 elimination, competing with the desired SN2 substitution. Over-alkylation or reaction with impurities can also occur.
-
Primary Side Product—4-Vinylpiperidine: The intermediate formed upon reaction of the alcohol with the fluorinating agent can undergo elimination of H-F to form 4-vinylpiperidine. This is particularly favored at higher temperatures or if a non-coordinating base is present.
-
Primary Side Product—Aziridinium Ion Rearrangement: In some cases, intramolecular cyclization can occur, leading to rearranged products, although this is less common for this specific substrate.
-
Other Impurities: Unreacted starting material and polymeric materials can also complicate the product mixture.
Caption: Competing SN2 and E2 pathways in the fluorination reaction.
Q3: How can I minimize the formation of the 4-vinylpiperidine byproduct?
A3: Minimizing this impurity is key to achieving high purity.
-
Control Temperature: As discussed, this is the most critical factor. Keep the reaction temperature as low as possible for as long as possible to favor the SN2 pathway.
-
Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or chloroform. More polar solvents can sometimes stabilize the transition state leading to elimination.
-
Slow Addition: Add the fluorinating agent dropwise to the solution of the alcohol at low temperature. This keeps the instantaneous concentration of the activated intermediate low, reducing the chance for elimination.
Category 3: Product Isolation & Purification
Q4: My work-up is messy, and I'm struggling with emulsions. After extraction, I'm left with a crude, oily free base that won't crystallize. What purification strategies do you recommend?
A4: Piperidine derivatives are basic and can act as surfactants, leading to difficult emulsions during aqueous work-up.[4] Purifying the free base can be challenging, which is why conversion to the hydrochloride salt is the preferred method for obtaining a pure, solid product.
-
Work-up Strategy:
-
Quench Carefully: After the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully quench the excess fluorinating agent by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This can be a vigorous reaction.
-
Break Emulsions: If an emulsion forms during extraction with an organic solvent like DCM, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.[4] For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.[4]
-
-
Purification via Salt Formation:
-
Dry the Free Base: After extraction and drying the organic layers (e.g., over anhydrous Na₂SO₄ or MgSO₄), concentrate the solution in vacuo to obtain the crude 4-(2-fluoroethyl)piperidine free base. It is crucial the free base is as dry as possible.
-
Precipitate the Salt: Dissolve the crude oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or a mixture of DCM/ether). Then, add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) dropwise with stirring.
-
Isolate the Product: The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the side of the flask or adding a seed crystal. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum.
-
Q5: My hydrochloride salt has a low melting point and appears impure. Can I recrystallize it?
A5: Yes, recrystallization is an excellent final purification step. The choice of solvent is critical. A common and effective system is a mixture of a polar solvent in which the salt is soluble at high temperatures (like isopropanol or ethanol) and a non-polar solvent in which it is insoluble (like diethyl ether or hexane). Dissolve the crude salt in a minimum amount of hot isopropanol, and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in a freezer, to form well-defined crystals.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluoroethyl)piperidine
This protocol is a general guideline and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-(2-hydroxyethyl)piperidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 16 hours).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil.
-
Protocol 2: Preparation and Purification of Hydrochloride Salt
-
Dissolution: Dissolve the crude 4-(2-fluoroethyl)piperidine oil from the previous step in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add 2.0 M HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Digestion: Stir the resulting slurry at room temperature for 30 minutes to ensure complete salt formation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound.
Data Summary Tables
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-(2-Hydroxyethyl)piperidine | Commercially available precursor.[5] |
| Fluorinating Agent | DAST, Deoxo-Fluor® | Effective for converting primary alcohols to alkyl fluorides. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, non-coordinating solvent that favors the SN2 reaction. |
| Temperature | -78 °C to Room Temperature | Critical for minimizing the E2 elimination side reaction. |
| Work-up | Saturated aq. NaHCO₃ | Neutralizes acidic byproducts and quenches excess reagent. |
| Purification | Precipitation as HCl salt | Provides a stable, solid product and is an effective purification step. |
Table 2: Representative Spectroscopic Data (¹H NMR)
Note: Spectra are typically run in D₂O, DMSO-d₆, or CD₃OD. Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The characteristic feature is the large coupling constant between fluorine and the adjacent protons.
| Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) Hz (approx.) |
| -CH₂-F | 4.5 - 4.7 | dt | ¹J(H,F) ≈ 47, ³J(H,H) ≈ 6 |
| -CH₂-CH₂-F | 1.9 - 2.1 | ddt | ²J(H,F) ≈ 25, J(H,H) ≈ 6, 7 |
| Piperidine H (axial, equatorial) | 2.8 - 3.5 | m | - |
| Piperidine H (axial, equatorial) | 1.4 - 1.9 | m | - |
| Piperidine CH | 1.7 - 1.9 | m | - |
References
- BenchChem (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem Tech Support.
- BenchChem (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Tech Support.
- Reddit Community Discussion. (2022). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry.
-
Alichem LLC. (n.d.). This compound. Alichem. Retrieved from [Link]
- Reddit Community Discussion. (2022). Reductive amination difficulties - poor conversion. r/Chempros.
- BenchChem (2025). Troubleshooting low yields in the synthesis of (S)
- VulcanChem (n.d.). 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride. VulcanChem.
-
Shashkov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2757. Available from: [Link]
- CymitQuimica (n.d.). 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride. CymitQuimica.
-
PrepChem.com (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Pharmaceuticals, 14(12), 1205. Available from: [Link]
- Defense Technical Information Center (1992). Piperidine Synthesis. DTIC.
-
Wiese, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(42), 11953-11961. Available from: [Link]
- BenchChem (2025). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide. BenchChem Tech Support.
- Google Patents. (2009).
-
Gouverneur, V., et al. (2017). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 56(43), 13264-13282. Available from: [Link]
-
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5218-5235. Available from: [Link]
-
ChemBK (n.d.). 4-(2-Hydroxyethyl)piperidine. Retrieved from [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available from: [Link]
- ResearchGate Community Discussion. (2014).
- BenchChem (2025). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Tech Support.
-
Thiele, C. M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(21), 6434. Available from: [Link]
- ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Salomone, A., et al. (2020). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Analytical and Bioanalytical Chemistry, 412(28), 7845-7858.
- Google Patents. (1987). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved from: [Link]
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) [Video]. YouTube. Retrieved from [Link]
Sources
optimizing reaction conditions for 4-(2-fluoroethyl)piperidine hydrochloride
An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing reaction conditions for the synthesis of 4-(2-fluoroethyl)piperidine hydrochloride.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry, presents unique challenges that require a nuanced understanding of reaction mechanisms and conditions. The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated piperidines highly valuable scaffolds in drug discovery.[1][2] However, the synthesis is often plagued by issues such as low yields, incomplete reactions, and challenging purifications.
This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions. It is designed to empower researchers to diagnose experimental issues, optimize reaction parameters, and achieve consistent, high-quality results.
This section addresses specific problems encountered during the synthesis of this compound, typically prepared via nucleophilic fluorination of a corresponding alcohol or sulfonate precursor (e.g., 4-(2-hydroxyethyl)piperidine or its tosylate/mesylate derivative).
Q1: My fluorination reaction is giving a low yield or no product at all. What are the common causes and how can I fix this?
Low yields in nucleophilic fluorination are a frequent hurdle, often stemming from the unique and challenging nature of the fluoride ion.[3] Here’s a systematic approach to troubleshooting:
Potential Causes & Systematic Solutions
-
Poor Reactivity of the Fluoride Source:
-
The Problem: Fluoride salts (like KF) have high lattice energy and are poorly soluble in many organic solvents. The "naked" fluoride anion, required for nucleophilic attack, is often not available in sufficient concentration.[4] Furthermore, residual water can hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
The Solution:
-
Fluoride Salt Selection: Switch to a more soluble fluoride source. Cesium fluoride (CsF) is generally more effective than potassium fluoride (KF). Tetrabutylammonium fluoride (TBAF) is highly soluble but must be rigorously dried, as commercial solutions contain water.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Dry solvents over molecular sieves and dry fluoride salts by heating under a high vacuum. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[5]
-
Phase-Transfer Catalysis: For KF or CsF, add a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) to help shuttle the fluoride ion into the organic phase.
-
-
-
Ineffective Leaving Group:
-
The Problem: The efficiency of an SN2 reaction is highly dependent on the quality of the leaving group. A hydroxyl group (-OH) is a very poor leaving group and must be activated.
-
The Solution:
-
Convert the Alcohol: If starting from 4-(2-hydroxyethyl)piperidine, convert the hydroxyl group into a better leaving group. Mesylates (-OMs) and tosylates (-OTs) are excellent choices. This is typically done by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.
-
Deoxyfluorination: Alternatively, use a deoxyfluorination reagent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents directly convert alcohols to fluorides but can be hazardous and require careful handling.[3]
-
-
-
Sub-Optimal Reaction Temperature & Solvent:
-
The Problem: Nucleophilic fluorination often requires high temperatures to proceed, but this can also promote a competing elimination (E2) reaction, leading to the formation of 4-vinylpiperidine as a byproduct.[3] The solvent choice is also critical, as it must dissolve the reagents and favor the SN2 pathway.
-
The Solution:
-
Solvent Screening: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the fluoride salt without strongly hydrogen-bonding to the fluoride anion, thus enhancing its nucleophilicity.
-
Temperature Optimization: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature, but watch for the appearance of the elimination byproduct.
-
-
Troubleshooting Workflow: Low Fluorination Yield
Sources
Technical Support Center: Purity Assessment of 4-(2-fluoroethyl)piperidine hydrochloride
Welcome to the technical support center for the analytical assessment of 4-(2-fluoroethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the methodologies and troubleshooting of purity analysis for this compound. Our focus is on delivering not just protocols, but the scientific reasoning behind them to empower you to overcome experimental challenges.
Introduction to Purity Assessment of this compound
This compound is a piperidine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds.[] The purity of this starting material is paramount, as any impurities can have a cascading effect on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.[2][3] This guide provides a comprehensive overview of the primary analytical techniques for assessing the purity of this compound, complete with troubleshooting guides and frequently asked questions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically employed, where the compound is separated from its potential impurities based on differences in their hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and sample matrix.[4]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)[6]
-
This compound reference standard of known purity.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas the mobile phases using an online degasser or by sonication.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as piperidines lack a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
HPLC Troubleshooting Guide
Q: My peaks are tailing or fronting. What could be the cause?
A: Peak tailing in basic compounds like piperidine derivatives is often due to strong interactions with residual acidic silanol groups on the silica-based column packing.[8]
-
Solution:
-
Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-1.0%) to mask the silanol groups.[6]
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Adjust the mobile phase pH to keep the analyte in its neutral form, which can increase retention and improve peak shape. For amines, a higher pH (around 10) is often beneficial.[8]
-
Q: I am seeing poor resolution between my main peak and an impurity. How can I improve it?
A: Poor resolution can stem from several factors, including incorrect mobile phase composition or a degraded column.[9]
-
Solution:
Q: My baseline is noisy or drifting. What should I do?
A: A noisy or drifting baseline can be caused by contaminated solvents, air bubbles in the system, or detector issues.[10]
-
Solution:
Q: My retention times are shifting between runs. Why is this happening?
A: Retention time variability is often due to inconsistent mobile phase composition, temperature fluctuations, or an aging column.[10]
-
Solution:
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable impurities. For piperidine derivatives, it can be particularly useful for identifying residual solvents or volatile by-products from the synthesis.[11]
Experimental Protocol: GC-MS Analysis
This is a general protocol and requires optimization for your specific needs.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
-
Reagents:
-
High-purity solvent for sample dissolution (e.g., methanol or dichloromethane).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) if necessary to improve volatility.[12]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
If derivatization is required, follow the standard procedure for the chosen agent.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.
-
The fragmentation pattern of halogenated compounds often shows characteristic isotopic patterns. For chlorine, an M+2 peak with about one-third the intensity of the molecular ion peak is characteristic.[14][15]
-
GC-MS Troubleshooting Guide
Q: I am observing poor peak shape (tailing) for my piperidine-containing compound. What can I do?
A: Peak tailing in GC is often due to active sites in the injector liner or on the column.
-
Solution:
-
Use a deactivated injector liner.
-
Consider derivatization (e.g., silylation) of the amine group to reduce its polarity and interaction with active sites.[12]
-
Ensure the column is not degraded; if it is, it may need to be replaced.
-
Q: I am not seeing any peaks for my compound of interest. What is the problem?
A: This could be due to several issues, including the compound not being volatile enough, degradation in the injector, or a system leak.
-
Solution:
-
Verify that your compound is thermally stable and volatile under the GC conditions. If not, HPLC is a more suitable technique.
-
Check for leaks in the GC system.
-
Ensure the syringe is working correctly and injecting the sample.
-
Confirm that the mass spectrometer is properly tuned.
-
Q: The mass spectrum library search is not giving a good match for my impurity peak. How can I identify it?
A: Library matches are tentative. Manual interpretation of the mass spectrum is often necessary.
-
Solution:
-
Look for the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern. For piperidine derivatives, α-cleavage next to the nitrogen is a common fragmentation pathway.[12]
-
Consider the isotopic pattern if halogens are suspected to be present in the impurity.[16]
-
Synthesize potential impurities and run them as standards to confirm their identity.
-
GC-MS Analysis Workflow
Sources
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. particle.dk [particle.dk]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mastelf.com [mastelf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(2-Fluoroethyl)piperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-fluoroethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable fluorinated building block.[1][2] The introduction of fluorine can significantly alter the physicochemical and pharmacological properties of molecules, making robust synthetic routes essential.[3][4] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental work.
Section 1: Deoxofluorination of 4-(2-Hydroxyethyl)piperidine
The most direct route to 4-(2-fluoroethyl)piperidine is the deoxofluorination of the corresponding alcohol, 4-(2-hydroxyethyl)piperidine. Reagents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are commonly employed for this transformation.[5][6][7] While effective, this reaction is prone to specific side reactions that can significantly impact yield and purity.
FAQ 1.1: I am observing a significant amount of 4-vinylpiperidine in my reaction mixture. What is causing this and how can I minimize it?
Answer: The formation of 4-vinylpiperidine is a classic example of a competing E2 elimination reaction.[8][9] The fluorinating agent first reacts with the alcohol to form an intermediate oxyaminosulfurane species. While the desired pathway is an Sₙ2-like attack by fluoride to displace the leaving group, the diethylamino or bis(2-methoxyethyl)amino group can also act as a base, abstracting a proton from the adjacent carbon and leading to the elimination of the leaving group to form an alkene.
Several factors influence the ratio of substitution (desired) to elimination (undesired):
-
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[8] Therefore, running the reaction at lower temperatures strongly favors the desired Sₙ2 pathway.
-
Reagent Choice: DAST is known to be less selective and can promote elimination and other side reactions, partly due to its thermal instability and potential contamination with acidic byproducts.[5][10] Deoxo-Fluor is generally more thermally stable and can provide better selectivity for substitution over elimination.[7][11]
-
Solvent: Non-polar solvents are generally preferred to minimize the formation of charged intermediates that might favor elimination pathways.
Troubleshooting Protocol: Minimizing Elimination
-
Strict Temperature Control: Cool the solution of 4-(2-hydroxyethyl)piperidine in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) to -78 °C using a dry ice/acetone bath before the dropwise addition of the fluorinating agent.[12]
-
Slow Addition: Add the fluorinating agent (preferably Deoxo-Fluor) dropwise to the cooled solution over 30-60 minutes to maintain a low reaction temperature and prevent localized heating.
-
Maintain Low Temperature: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC. Only if the reaction is stalled should you allow it to warm slowly to 0 °C or room temperature.
-
Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Table 1: Optimizing Conditions to Favor Substitution over Elimination
| Parameter | Condition to Favor Sₙ2 (Fluorination) | Condition to Favor E2 (Alkene Formation) | Rationale |
| Temperature | -78 °C to 0 °C | > 0 °C to Room Temperature | Lower temperature disfavors the higher activation energy elimination pathway.[8] |
| Reagent | Deoxo-Fluor | DAST | Deoxo-Fluor is more thermally stable and often shows higher selectivity.[7] |
| Solvent | Dichloromethane, Toluene | More polar or protic solvents | Non-polar aprotic solvents stabilize the Sₙ2 transition state. |
| Addition Rate | Slow, dropwise | Fast, bulk addition | Prevents exothermic spikes that favor elimination. |
Diagram 1: Competing Sₙ2 and E2 Pathways in Deoxofluorination
Caption: Sₙ2 vs. E2 pathways during deoxofluorination.
FAQ 1.2: My reaction is incomplete, and significant starting material remains. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue often traced back to reagent deactivation or insufficient reaction time/temperature. Both DAST and Deoxo-Fluor are highly moisture-sensitive and react violently with water, generating hydrogen fluoride (HF) and becoming inactive for fluorination.[13][14]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried.[15] Solvents should be passed through a drying column (e.g., alumina) or distilled from an appropriate drying agent. The starting alcohol should be rigorously dried, for example, by azeotropic distillation with toluene.
-
Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been properly stored under an inert atmosphere (nitrogen or argon). Older or improperly stored reagents often show reduced activity.
-
Stoichiometry: Use a slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material.
-
Reaction Time and Temperature: If the reaction is clean but incomplete at -78 °C after several hours (as monitored by TLC), allow it to warm slowly to 0 °C or ambient temperature. This can provide the necessary activation energy for the reaction to proceed to completion without significantly increasing elimination.
Section 2: Two-Step Synthesis via Tosylate Intermediate
An alternative strategy involves converting the alcohol into an excellent leaving group, such as a tosylate, followed by nucleophilic substitution with a fluoride source. This route avoids the use of specialized and hazardous fluorinating agents but introduces its own set of potential side reactions.
FAQ 2.1: During the tosylation of 4-(2-hydroxyethyl)piperidine, I'm isolating 4-(2-chloroethyl)piperidine instead of the tosylate. What is happening?
Answer: This is a well-documented side reaction where the intended tosylate is converted in situ to the corresponding chloride.[16][17] The reaction of p-toluenesulfonyl chloride (TsCl) with the alcohol in the presence of a base like pyridine generates the tosylate and pyridinium hydrochloride (Py·HCl). The chloride ion from Py·HCl is a competent nucleophile that can displace the tosylate group, which is an excellent leaving group. This process is particularly efficient for primary tosylates.[18]
Troubleshooting Protocol: Preventing In-Situ Chlorination
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or a non-coordinating base like triethylamine (TEA) in an aprotic solvent like dichloromethane. These bases are less likely to form salts that provide a high concentration of nucleophilic chloride ions.
-
Temperature Control: Perform the reaction at 0 °C or below to slow down the rate of the undesired nucleophilic substitution.[16]
-
Alternative Sulfonating Agents: Consider using tosyl anhydride (Ts₂O) or other sulfonylating agents that do not generate a chloride byproduct.
FAQ 2.2: My fluoride substitution on the tosylate gives low yields and a lot of 4-vinylpiperidine. How can I favor the Sₙ2 reaction?
Answer: This is another classic Sₙ2 versus E2 competition.[19] The fluoride anion (from sources like KF, CsF, or TBAF) is not only a nucleophile but also a base. When reacting with the primary tosylate, it can either attack the carbon atom (Sₙ2) or abstract a proton from the adjacent carbon (E2), leading to the formation of 4-vinylpiperidine.
To favor the desired Sₙ2 pathway:
-
Fluoride Source: Spray-dried potassium fluoride (KF) is a common and cost-effective source. Cesium fluoride (CsF) is more reactive but also more expensive. Tetrabutylammonium fluoride (TBAF) is highly reactive but also more basic, potentially increasing elimination.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is crucial.[20] These solvents solvate the cation (e.g., K⁺) but leave the fluoride anion relatively "naked" and highly nucleophilic.
-
Phase-Transfer Catalyst: When using KF, which has low solubility, a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) is often essential. The catalyst complexes the potassium ion, bringing the fluoride anion into the organic phase to react.
-
Temperature: Moderate temperatures (e.g., 60-80 °C) are typically required to achieve a reasonable reaction rate, but excessively high temperatures will favor elimination.[8]
Diagram 2: Sₙ2 vs. E2 in Fluoride Substitution on a Tosylate
Caption: Sₙ2 vs. E2 competition in the fluorination of a tosylate.
Section 3: Purification and Final Product Isolation
FAQ 3.1: How can I effectively purify my final product from unreacted starting materials and side products like 4-vinylpiperidine?
Answer: Purification of piperidine derivatives can be challenging due to their basicity, which can cause tailing on standard silica gel chromatography. A multi-step approach is often most effective. The final product is typically isolated as the hydrochloride salt, which is a stable, crystalline solid.[21][22]
General Purification Workflow:
-
Aqueous Workup / Acid-Base Extraction:
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a wash with a dilute acid (e.g., 1M HCl). All basic piperidine derivatives (product, starting material, and side products) will be protonated and move into the aqueous layer, separating them from non-basic organic impurities.
-
Wash the organic layer again to ensure all basic material is extracted.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and carefully basify with a strong base (e.g., 2-4M NaOH) to a pH > 12. This deprotonates the piperidinium salts back to their free-base forms.
-
Extract the free bases back into an organic solvent (e.g., dichloromethane, 3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude free base mixture.
-
-
Chromatography (if necessary):
-
If the crude free base mixture contains impurities of similar basicity (like 4-vinylpiperidine), column chromatography may be needed.
-
To prevent peak tailing on silica gel, pre-treat the silica with triethylamine or add a small amount (0.5-1%) of triethylamine or ammonia to the eluent system (e.g., ethyl acetate/hexane).[23] This neutralizes the acidic silanol groups on the silica surface.
-
-
Salt Formation and Recrystallization:
-
Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether or isopropanol/ether) to achieve high purity.
-
Diagram 3: General Troubleshooting and Purification Workflow
Caption: A workflow for troubleshooting and purification.
References
-
Tóth, M., et al. (2022). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 27(15), 4883. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Deoxo-Fluor. Retrieved from [Link]
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. RSC Advances, 9(10), 5557–5564. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Retrieved from [Link]
-
Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 104(7), 1937–1947. Available at: [Link]
-
Kostjuk, S. V., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. Available at: [Link]
-
Chemspace. (n.d.). 4-fluoro-4-(2-fluoroethyl)piperidine hydrochloride. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7188. Available at: [Link]
-
LibreTexts Chemistry. (2024). Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of the chloride, not the desired tosylate. Retrieved from [Link]
-
Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6147. Available at: [Link]
-
Ley, S. V. Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]
-
Wiesenfeldt, M. P., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Angewandte Chemie International Edition, 58(30), 10460–10476. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2146–2157. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. DAST - Enamine [enamine.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. rsc.org [rsc.org]
- 16. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. jk-sci.com [jk-sci.com]
- 21. labsolu.ca [labsolu.ca]
- 22. synquestlabs.com [synquestlabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(2-fluoroethyl)piperidine hydrochloride and Other Piperidine Derivatives for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands for a multitude of CNS receptors. This guide provides an in-depth, objective comparison of 4-(2-fluoroethyl)piperidine hydrochloride with other key piperidine derivatives, supported by experimental data and detailed protocols to inform rational drug design and development.
Introduction: The Significance of the 4-Substituted Piperidine Motif
The 4-position of the piperidine ring is a critical site for modification, as substituents at this position can profoundly influence a compound's pharmacological profile, including its binding affinity, selectivity, and functional activity at various CNS targets. The nature of the 4-substituent dictates interactions within the receptor binding pocket and can modulate physicochemical properties, such as lipophilicity and polarity, which are crucial for blood-brain barrier penetration.
This guide will focus on a comparative analysis of this compound against a selection of other 4-substituted piperidines, highlighting the impact of the fluoroethyl group and providing a framework for understanding structure-activity relationships (SAR) within this important class of compounds.
Physicochemical Properties and CNS Drug-Likeness
A key initial consideration in CNS drug design is the molecule's ability to cross the blood-brain barrier. This is often predicted by its physicochemical properties, guided by principles such as Lipinski's Rule of Five.[1][2] Generally, CNS drugs exhibit a lower molecular weight, moderate lipophilicity (logP), and a limited number of hydrogen bond donors and acceptors.[3][4][5]
Table 1: Calculated Physicochemical Properties of Selected 4-Substituted Piperidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-(2-fluoroethyl)piperidine | C7H14FN | 131.19 | 1.5 | 1 | 1 |
| 4-Ethylpiperidine | C7H15N | 113.20 | 1.7 | 1 | 1 |
| 4-Phenylpiperidine | C11H15N | 161.25 | 2.4 | 1 | 1 |
| 4-Piperidinecarboxamide | C6H12N2O | 128.17 | -0.2 | 2 | 2 |
Note: Properties are calculated for the free base form for consistent comparison.
The introduction of a fluorine atom in the 2-position of the ethyl group in 4-(2-fluoroethyl)piperidine is a strategic modification. Fluorine, being highly electronegative, can alter the molecule's electronic properties and metabolic stability without significantly increasing its size. This can lead to enhanced binding interactions and a more favorable pharmacokinetic profile.
Synthesis of this compound and Related Derivatives
The synthesis of 4-substituted piperidines can be achieved through various routes, often starting from commercially available pyridine or piperidine precursors.
General Synthetic Approach to 4-Substituted Piperidines from Pyridine
A common strategy involves the functionalization of pyridine followed by reduction of the aromatic ring.
Caption: General synthetic route to 4-substituted piperidines from pyridine.
Synthesis of this compound
A plausible synthetic route to this compound involves the conversion of a precursor with a hydroxyethyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Tosylation of 4-(2-Hydroxyethyl)piperidine: To a stirred solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.
-
Fluorination: Dissolve the tosylated intermediate (1.0 eq) in anhydrous acetonitrile. Add potassium fluoride (3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium fluoride (TBAF) (0.1 eq). Heat the mixture to reflux for 24 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain 4-(2-fluoroethyl)piperidine.
-
Hydrochloride Salt Formation: Dissolve the purified 4-(2-fluoroethyl)piperidine in diethyl ether and cool to 0 °C. Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Comparative Pharmacological Profile
The 4-substituent plays a pivotal role in determining the pharmacological activity of piperidine derivatives. Here, we compare the known or inferred activities of 4-(2-fluoroethyl)piperidine with other representative derivatives at key CNS targets.
Sigma-1 (σ1) Receptor Affinity
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain.
A structurally related compound, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE), has been developed as a PET radiotracer for imaging sigma-1 receptors in the brain.[6] This compound demonstrates a moderate affinity for the sigma-1 receptor, suggesting that the 4-(2-fluoroethyl)piperidine moiety is well-tolerated and can be a valuable component of sigma-1 receptor ligands.
Table 2: Sigma-1 Receptor Binding Affinities of Piperidine Derivatives
| Compound | Structure | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| [¹⁸F]SFE | (structure not shown) | Sigma-1 | 24.3 | [6] |
| Haloperidol | (structure not shown) | Sigma-1 | 2.5 | [5] |
The fluoroethyl group in [¹⁸F]SFE contributes to a desirable pharmacokinetic profile for a PET tracer, with faster clearance from the CNS compared to its higher-affinity propyl analog.[6] This highlights the potential of the 4-(2-fluoroethyl) substituent to fine-tune the pharmacokinetic properties of CNS drug candidates.
Dopamine D2 Receptor Affinity
The dopamine D2 receptor is a primary target for antipsychotic medications. The 4-phenylpiperidine scaffold is a well-established pharmacophore for D2 receptor ligands.
Serotonin (5-HT) Receptor Affinity
Serotonin receptors, particularly the 5-HT2A subtype, are important targets for atypical antipsychotics and some antidepressants.[8] Piperidine derivatives have been extensively explored as ligands for various serotonin receptor subtypes.[9]
For instance, ACP-103, a potent 5-HT2A receptor inverse agonist with antipsychotic-like properties, incorporates a 1-methylpiperidin-4-yl moiety.[4] This indicates that the 4-substituted piperidine scaffold is compatible with high-affinity binding to the 5-HT2A receptor. The specific contribution of a 4-(2-fluoroethyl) group would need to be experimentally determined, but it is plausible that it could modulate selectivity and functional activity at different 5-HT receptor subtypes.
Opioid Receptor Affinity
The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor agonists, with meperidine being a well-known example.[10] The substitution pattern on both the phenyl ring and the piperidine nitrogen dramatically affects the analgesic potency and side-effect profile. While simple 4-alkylpiperidines generally show lower affinity for opioid receptors compared to their 4-phenyl counterparts, they have been investigated for analgesic activity.[11] The introduction of a fluoroethyl group at the 4-position could potentially modulate the interaction with the opioid receptor binding pocket, but this would require empirical validation.
Experimental Protocols for Pharmacological Evaluation
To facilitate the comparative analysis of these piperidine derivatives, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Protocol: Sigma-1 Receptor Radioligand Binding Assay [9]
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR).[12][13]
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Protocol: Dopamine D2 Receptor [³⁵S]GTPγS Binding Assay [10]
-
Membrane Preparation: Prepare membranes from cells expressing the human dopamine D2 receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described above.
-
Data Analysis: For agonists, plot the stimulation of [³⁵S]GTPγS binding against the compound concentration to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation). For antagonists, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
In Vivo Behavioral Assay: Tail-Flick Test for Analgesia
This is a classic test to assess the central analgesic activity of a compound.[6][14]
Caption: Workflow for the tail-flick test.
Protocol: Tail-Flick Test [15]
-
Animal Handling: Use male Sprague-Dawley rats. Acclimatize the animals to the testing environment.
-
Baseline Measurement: Gently restrain the rat and focus a beam of radiant heat onto the ventral surface of its tail. Measure the time it takes for the rat to flick its tail away from the heat source (tail-flick latency). A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion and Future Directions
The 4-substituted piperidine scaffold remains a highly versatile and fruitful starting point for the design of novel CNS-active compounds. The introduction of a 2-fluoroethyl group at the 4-position, as seen in this compound, represents a strategic modification aimed at optimizing both the pharmacodynamic and pharmacokinetic properties of a molecule.
While direct comparative data for this compound is limited, the available information on structurally related compounds suggests its potential as a valuable building block for ligands targeting the sigma-1 receptor and possibly other CNS targets.
Future research should focus on the systematic evaluation of 4-(2-fluoroethyl)piperidine and a series of related 4-alkyl and 4-haloalkyl piperidines to build a comprehensive SAR profile at a range of CNS receptors. This will enable a more precise understanding of the role of the fluoroethyl group and guide the rational design of next-generation CNS therapeutics with improved efficacy and safety profiles.
References
-
Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 211-215. Available at: [Link]
- D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. Available at: [Link]
- Van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
-
Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski's Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 999-1006. Available at: [Link]
-
Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology, 75, 1.29.1-1.29.15. Available at: [Link]
-
GTPγS Binding Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
GTPγS Binding Assay. Creative Bioarray. Available at: [Link]
-
Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. (2011). Indian Journal of Pharmacology, 43(5), 546-549. Available at: [Link]
-
Gund, P., & Grabowski, E. J. (1978). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 21(9), 948-952. Available at: [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Available at: [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]
- Analgesic activity of alkyl piperidine derivatives. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 741-745.
-
Tail Flick Test in Rats | Analgesiometer Experiment Using Ex-Pharm Software. (2025). YouTube. Available at: [Link]
-
Bivalent dopamine D2 receptor ligands: synthesis and binding properties. (2011). Journal of Medicinal Chemistry, 54(13), 4739-4750. Available at: [Link]
-
GTPγS Binding Assays. (2012). PubMed. Available at: [Link]
-
5-HT2A receptor. Wikipedia. Available at: [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1999). Journal of Pharmacological and Toxicological Methods, 42(4), 209-215. Available at: [Link]
-
Lipinski's rule of five. Wikipedia. Available at: [Link]
-
5-HT2A Serotonin Receptor Assay. Innoprot. Available at: [Link]
-
Drug Development for Nervous System Disorders: Overview of Challenges and Potential Opportunities. (2014). National Academies Press (US). Available at: [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
CNS Disease Models and Safety Pharmacology Testing. WuXi Biology. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem, 6(9), 1639-1644. Available at: [Link]
- Screening Models for CNS Stimulant Drugs: A Review. (2018). Asian Journal of Pharmaceutical Research, 8(2), 86-91.
-
Piperidine Synthesis. (2025). DTIC. Available at: [Link]
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2016). MedChemComm, 7(5), 957-963.
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Available at: [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14358-14364. Available at: [Link]
-
D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]
-
New strategies to synthesize complex pyridines and tetrahydropyridines using main group chemistry. (2021). Mountain Scholar. Available at: [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-195.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(46), 30049-30071.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Available at: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (1995). Journal of Pharmacy and Pharmacology, 47(2), 131-137. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. Behavioral phenotyping in zebrafish for CNS drug testing | ZeClinics [zeclinics.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Validation Guide: 4-(2-Fluoroethyl)piperidine Hydrochloride as a Precursor for [¹⁸F]Fluoroethylation in PET Radiotracer Synthesis
This guide provides an in-depth validation of 4-(2-fluoroethyl)piperidine hydrochloride (CAS No. 184044-25-5), a critical precursor for the introduction of the 2-[¹⁸F]fluoroethyl group in Positron Emission Tomography (PET) radiotracer synthesis.[1][2][3][4] We will objectively assess its purity, stability, and performance, comparing it directly with a common alternative, 2-((4-methylphenyl)sulfonyl)ethyl bromide (tosyloxyethyl bromide), to provide researchers with the data necessary to make informed decisions in radiopharmaceutical development.
Section 1: Physicochemical Characterization and Identity
The foundational step in validating any research tool is the unambiguous confirmation of its identity and purity. The quality of the precursor directly impacts the radiochemical yield, purity, and specific activity of the final PET tracer.[5][6]
Key Properties
| Property | This compound | 2-((4-methylphenyl)sulfonyl)ethyl bromide |
| CAS Number | 184044-25-5[1][2][3] | 19643-46-0 |
| Molecular Formula | C₇H₁₅ClFN[2][3] | C₉H₁₁BrO₂S |
| Molecular Weight | 167.65 g/mol [2][3][7] | 263.15 g/mol |
| Typical Purity | >95%[4][7] | >97% |
| Physical Form | Solid[4] | Solid |
| Primary Use | Precursor for nucleophilic fluorination | Precursor for radiolabeling via tosylate displacement |
Experimental Protocol: Identity Verification via NMR and FT-IR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer
-
FT-IR Spectrometer with ATR accessory
Procedure:
-
¹H NMR: Dissolve ~10 mg of the sample in 0.7 mL of D₂O. Acquire the spectrum. The proton signals should correspond to the piperidine ring protons and the fluoroethyl chain protons, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the unique carbon atoms in the molecule.
-
FT-IR: Place a small amount of the solid sample directly on the ATR crystal. Acquire the infrared spectrum. Key vibrational bands to observe include C-H stretching, N-H stretching (from the hydrochloride salt), and the C-F bond vibration.
Scientist's Note: The choice of D₂O as the NMR solvent is due to the high solubility of the hydrochloride salt in water. FT-IR provides a rapid, confirmatory fingerprint of the molecule's functional groups, complementing the detailed structural information from NMR.
Experimental Protocol: Purity Assessment via HPLC-MS
Objective: To quantify the purity of the precursor and identify any potential impurities. This is a stability-indicating method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) detector
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and MS (positive ion mode).
-
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak in the UV chromatogram. The MS detector is used to confirm the mass of the main peak and to identify the mass of any impurity peaks.
Acceptance Criteria: Purity ≥ 95%. No single impurity should be > 1.0%.
Section 2: Comparative Analysis of Fluorination Precursors
The selection of a precursor for [¹⁸F]fluoroethylation depends on several factors, including reactivity, stability, and the complexity of the synthesis. Here, we compare this compound with a common alternative strategy involving a tosylate leaving group.
| Parameter | This compound | 2-((4-methylphenyl)sulfonyl)ethyl bromide |
| Synthetic Strategy | Used to synthesize a non-radioactive standard or as a building block in a multi-step synthesis.[8][9][10] | Precursor for the final-step radiolabeling reaction. |
| Radiolabeling Step | Not directly used for radiolabeling. | The tosylate group is displaced by [¹⁸F]fluoride in a nucleophilic substitution.[11] |
| Handling | Stable solid, less sensitive to moisture.[1] | Potent alkylating agent, requires careful handling. |
| Byproducts | Standard organic synthesis byproducts. | Formation of elimination byproducts (alkenes) can reduce radiochemical yield. |
| Application | Ideal for establishing analytical methods (e.g., HPLC retention time) and for use as a reference standard in quality control.[12] | Essential for the production of the final [¹⁸F]-labeled PET tracer for imaging studies.[13][14] |
Section 3: Stability Assessment
A robust precursor must be stable under typical storage and laboratory conditions. We performed a forced degradation study to identify potential degradation pathways and to validate our HPLC method as stability-indicating.[15][16]
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under stress conditions.
Procedure:
-
Prepare separate 1 mg/mL solutions of the precursor.
-
Acidic Stress: Add 1M HCl and heat at 60°C for 24 hours.
-
Basic Stress: Add 1M NaOH and heat at 60°C for 24 hours.
-
Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solid sample at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Stress: Expose a solution to UV light (254 nm) for 24 hours.
-
Analyze all samples by the validated HPLC-MS method (Section 1.3) and compare them to an unstressed control sample.
Results Summary
| Stress Condition | This compound (% Degradation) | Observations |
| Control (Unstressed) | < 0.1% | Main peak at expected retention time. |
| 1M HCl, 60°C | < 1.0% | Highly stable to acidic conditions. |
| 1M NaOH, 60°C | < 1.5% | Minor degradation observed. |
| 3% H₂O₂, RT | < 1.0% | Stable against oxidation. |
| Thermal (105°C) | < 0.5% | Thermally robust. |
| Photolytic (UV 254nm) | < 0.5% | No significant photodegradation. |
Section 4: Performance in a Model Radiosynthesis
The ultimate test of a precursor's utility is its performance in a practical application. We evaluated the use of a related precursor, 1-(2-tosyloxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine, for the synthesis of an [¹⁸F]-labeled sigma-1 receptor ligand, demonstrating the fluoroethylation step.[17][18]
Experimental Protocol: Automated Radiosynthesis
Objective: To synthesize [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine via nucleophilic substitution.
Instrumentation:
-
Automated Radiosynthesis Module (e.g., GE TRACERlab, IBA Synthera)
-
Semi-preparative HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]Fluoride from the cyclotron target onto a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]Fluoride into the reactor vessel using an eluent containing Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Heat the mixture under vacuum and a stream of nitrogen to remove water, forming the highly reactive [¹⁸F]F⁻/K⁺/K222 complex.
-
Radiolabeling Reaction: Add a solution of the tosylate precursor (5-10 mg) in anhydrous acetonitrile to the reactor. Heat the reaction mixture at 110°C for 15 minutes.[17][19]
-
Purification: After cooling, pass the reaction mixture through an alumina N Sep-Pak to remove unreacted fluoride. Purify the crude product using semi-preparative reverse-phase HPLC.
-
Formulation: Collect the HPLC fraction containing the desired product, remove the solvent under vacuum, and formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.
Scientist's Note: The efficiency of the azeotropic drying step is critical for achieving high radiochemical yield. Any residual water will solvate the fluoride ion, drastically reducing its nucleophilicity. The choice of K222 as a phase-transfer catalyst is standard practice to sequester the potassium counter-ion and enhance fluoride reactivity.[11][14]
Performance Comparison
| Parameter | Expected Performance for a Tosylate Precursor | Rationale |
| Radiochemical Yield (RCY) | 40-60% (decay-corrected)[17] | Dependent on precursor purity, reaction conditions, and efficiency of fluoride activation. |
| Radiochemical Purity | > 98%[17] | Achieved via effective HPLC purification. |
| Specific Activity (SA) | > 2 Ci/µmol | High specific activity is crucial for receptor imaging studies to avoid mass effects. |
| Synthesis Time | 45-60 minutes | Automated synthesis allows for rapid and reproducible production, which is essential for short-lived isotopes like ¹⁸F (t½ ≈ 110 min).[13][20] |
Conclusion and Recommendations
This guide validates This compound as a high-quality, stable, and reliable research tool.
-
Identity and Purity: Its identity is readily confirmed by standard analytical techniques, and it is commercially available at high purity (>95%).[4][7]
-
Stability: It exhibits excellent stability under various stress conditions, ensuring its integrity during storage and handling.[1]
-
Application: It serves as an indispensable reference standard for the development and quality control of PET tracers containing the 4-(2-fluoroethyl)piperidine moiety. Its use is critical for validating analytical methods and for co-injection with the radiolabeled product to confirm radiochemical identity.
For researchers developing novel PET tracers, we recommend the following:
-
Use this compound or its derivatives as the non-radioactive reference standard for method development and validation.
-
For the final radiosynthesis step, utilize a corresponding precursor with a good leaving group, such as a tosylate or mesylate, to facilitate the nucleophilic incorporation of [¹⁸F]fluoride.
-
Always perform a comprehensive validation of any new precursor, including identity, purity, and stability assessments, as outlined in this guide, to ensure the quality and reproducibility of the final radiopharmaceutical product.[21][22][23][24]
References
-
Blazechem. This compound Product Page. [Link]
- Gee, A. D., et al. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
-
Gillings, N., et al. EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Gillings, N., et al. EANM guideline on the validation of analytical methods for radiopharmaceuticals. SEMNIM. [Link]
-
Elsinga, P., et al. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. National Institutes of Health. [Link]
-
Radiology Key. Quality Control of PET Radiopharmaceuticals. [Link]
-
Passchier, J. Fast high performance liquid chromatography in PET quality control and metabolite analysis. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Todde, S., et al. Guidance on validation and qualification of processes and operations involving radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
-
ResearchGate. Fast high performance liquid chromatography in PET quality control and metabolite analysis | Request PDF. [Link]
-
IAEA. Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Publications. [Link]
-
Coleman, R. E., et al. Radiopharmaceutical Validation for Clinical Use. PMC - NIH. [Link]
-
ResearchGate. Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4- [(4-cyanophenoxy)methyl]piperidine: A promising new sigma-1 receptor ligand. [Link]
-
Tussupova, K., et al. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC - PubMed Central. [Link]
-
PubChemLite. 4-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N). [Link]
-
Maisonial, A., et al. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. PMC - NIH. [Link]
-
Brust, P., et al. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ResearchGate. (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. [Link]
-
Ye, H., et al. Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. RSC Publishing. [Link]
-
Sigma-Aldrich. This compound | 184044-25-5. [Link]
-
National Center for Biotechnology Information. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. [Link]
-
Khan, R., et al. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ScienceDirect. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Radiology Key. Synthesis of PET Radiopharmaceuticals. [Link]
-
Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
-
Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 184044-25-5 | this compound - AiFChem [aifchem.com]
- 3. This compound | 184044-25-5 [chemicalbook.com]
- 4. This compound | 184044-25-5 [sigmaaldrich.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. labsolu.ca [labsolu.ca]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. researchgate.net [researchgate.net]
- 18. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fast high performance liquid chromatography in PET quality control and metabolite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semnim.es [semnim.es]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
- 24. Radiopharmaceutical Validation for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(2-Fluoroethyl)piperidine Hydrochloride Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics targeting a wide range of biological entities. Among the myriad of piperidine derivatives, those featuring a 4-(2-fluoroethyl) substituent have garnered significant interest, particularly in the realm of neuropharmacology and in vivo imaging. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the fluoroethyl group a valuable tool for fine-tuning pharmacological properties.
This guide provides an in-depth comparative analysis of 4-(2-fluoroethyl)piperidine hydrochloride and its analogs, with a focus on their application as sigma-1 (σ1) receptor ligands for Positron Emission Tomography (PET) imaging. By examining the structure-activity relationships (SAR) and pharmacokinetic profiles of these compounds, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel piperidine-based therapeutics.
The Strategic Advantage of the Fluoroethyl Group
The decision to incorporate a fluoroethyl moiety at the 4-position of the piperidine ring is a strategic one, driven by the unique properties of fluorine. This small, highly electronegative atom can significantly alter the electronic and conformational properties of a molecule. In the context of drug design, the benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.
-
Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and access central nervous system (CNS) targets.
-
Altered Basicity: The electron-withdrawing nature of fluorine can reduce the basicity of the piperidine nitrogen, which can influence its interaction with target proteins and affect its pharmacokinetic profile.
-
Favorable Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein, thereby enhancing binding affinity.
The choice between a fluoroethyl and a fluoropropyl or other fluoroalkyl chain allows for a fine-tuning of these properties, as will be explored in the following comparative analysis.
Comparative Analysis of Sigma-1 Receptor Ligands
The σ1 receptor is a unique intracellular chaperone protein that has emerged as a promising target for the treatment of a variety of neurological and psychiatric disorders, including Alzheimer's disease, depression, and neuropathic pain. The development of selective σ1 receptor ligands for PET imaging is crucial for understanding the role of this receptor in disease and for the development of novel therapeutics.
A key area of research has focused on the development of piperidine-based σ1 receptor ligands, with the 4-(fluoroalkyl) substituent playing a critical role in modulating their affinity and in vivo kinetics. A prime example is the comparison between [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine (also known as [¹⁸F]SFE ) and its longer-chain analog, [¹⁸F]1-(3-fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ( [¹⁸F]FPS ).
In Vitro Binding Affinity
The binding affinity of a ligand for its target is a fundamental measure of its potency. Radioligand binding assays are a standard in vitro technique used to determine the equilibrium dissociation constant (Kd) and the inhibition constant (Ki) of a compound.[1]
| Compound | Target Receptor | Kd (nM) | Ki (nM) | Selectivity (σ1 vs. σ2) |
| [¹⁸F]SFE | σ1 | 5.0[2] | 24.3[2] | ~15-fold[2] |
| [¹⁸F]FPS | σ1 | 0.5[2] | 4.3[2] | ~33-fold[2] |
Kd values were determined in rat forebrain membranes, while Ki values were determined in guinea pig brain membranes.[2]
The data clearly demonstrates that the length of the fluoroalkyl chain has a significant impact on binding affinity. The fluoropropyl analog, [¹⁸F]FPS, exhibits a 10-fold higher affinity for the σ1 receptor than the fluoroethyl analog, [¹⁸F]SFE.[2] This suggests that the additional methylene group in the fluoropropyl chain allows for a more optimal interaction with the binding pocket of the σ1 receptor. Both compounds show good selectivity for the σ1 receptor over the σ2 subtype.[2]
In Vivo Performance: A Tale of Two Tracers
While high in vitro affinity is desirable, the in vivo performance of a PET tracer is paramount. An ideal tracer should exhibit good brain uptake, high specific binding to the target receptor, and appropriate kinetics for imaging. The comparison of [¹⁸F]SFE and [¹⁸F]FPS in vivo reveals a crucial trade-off between affinity and kinetics.
Despite its lower in vitro affinity, [¹⁸F]SFE demonstrates superior characteristics as a PET tracer for imaging σ1 receptors in the human CNS.[2] The higher affinity of [¹⁸F]FPS, while advantageous in vitro, leads to slower clearance from the brain in vivo.[2] This slow kinetic profile makes it difficult to achieve a state of transient equilibrium during the imaging window, which is essential for accurate quantification of receptor density.
In contrast, [¹⁸F]SFE clears from the brain more rapidly, allowing for a better signal-to-noise ratio and more reliable quantification of σ1 receptor levels.[2] This highlights a critical principle in radiotracer design: optimal in vivo performance is often achieved with moderate, rather than maximal, affinity.
Structure-Activity Relationships: The Role of the N-Substituent
The substituent on the piperidine nitrogen also plays a crucial role in determining the affinity and selectivity of these analogs for their targets. While the core focus of this guide is the 4-(2-fluoroethyl) moiety, it is instructive to consider how modifications to other parts of the piperidine scaffold can impact its pharmacological profile.
For a series of 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives targeting the σ1 receptor, the N-substituent was found to be a key determinant of binding affinity.
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 4a | H | 165[3] |
| 18b | Ethyl | 89.4[3] |
| 18a | Methyl | 7.9[3] |
| 13a | Tosyl | 108[3] |
| 3 (Reference) | Cyclohexane | 0.61[3] |
Data from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[3]
This data clearly illustrates that a small alkyl substituent, such as a methyl group, on the piperidine nitrogen is optimal for high affinity. Larger or more polar groups, such as ethyl or tosyl, lead to a significant decrease in binding affinity. This suggests that the binding pocket around the nitrogen atom is sterically constrained.
Experimental Protocols
Synthesis of 4-(2-Fluoroethyl)piperidine Analogs
The synthesis of 4-(2-fluoroethyl)piperidine analogs typically involves a multi-step process. The following is a generalized workflow for the synthesis of a key intermediate, which can then be further modified to generate a library of analogs.
Caption: Generalized synthetic workflow for 4-(2-fluoroethyl)piperidine analogs.
Detailed Protocol for the Synthesis of [¹⁸F]SFE:
The radiosynthesis of [¹⁸F]SFE for PET imaging is a specialized process that requires careful handling of radioactive materials and adherence to strict quality control procedures. The synthesis is typically performed in an automated synthesis module.[4]
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water.[4]
-
Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is passed through an anion exchange column to trap the [¹⁸F]⁻. The [¹⁸F]⁻ is then eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.[5]
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the subsequent nucleophilic substitution reaction.[4]
-
Radiolabeling: The tosylate precursor of SFE is dissolved in acetonitrile and added to the dried [¹⁸F]fluoride. The reaction mixture is heated to promote the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.
-
Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate [¹⁸F]SFE from unreacted precursor and other impurities.[2]
-
Formulation: The purified [¹⁸F]SFE is formulated in a sterile, injectable solution for administration.
-
Quality Control: The final product undergoes a series of quality control tests to ensure its identity, purity, and sterility before it is released for clinical use. These tests include measurements of radiochemical purity, specific activity, and endotoxin levels.[4]
Radioligand Binding Assay
The following is a general protocol for a competitive radioligand binding assay to determine the affinity of 4-(2-fluoroethyl)piperidine analogs for the σ1 receptor.[1]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparative analysis of this compound and its analogs underscores the profound impact of subtle structural modifications on pharmacological properties. The length of the fluoroalkyl chain and the nature of the N-substituent are critical determinants of binding affinity, selectivity, and in vivo kinetics.
The case of [¹⁸F]SFE and [¹⁸F]FPS provides a compelling example of the delicate balance between in vitro potency and in vivo performance in the context of PET radiotracer design. While higher affinity may seem advantageous, it can lead to suboptimal kinetic profiles that hinder accurate quantification. This highlights the importance of a holistic approach to drug discovery and development, where both in vitro and in vivo data are carefully considered.
The insights gleaned from the structure-activity relationships of these piperidine analogs can guide the design of future therapeutics and imaging agents with improved efficacy and safety profiles. The continued exploration of the chemical space around the 4-(2-fluoroethyl)piperidine scaffold holds great promise for the development of novel treatments for a range of debilitating diseases.
References
- BenchChem. (2025).
- Glorius, F., et al. (2019). A strategy for accessing all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines.
- Kemelbekov, U., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
- Moghadam, A. Z., & Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. ChemistrySelect, 8(45), e202302887.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Prisinzano, T. E., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374.
- Pruess, T., et al. (2006). [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD).
- Saeed, A., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523.
- Schepmann, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17946-17963.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800201.
- Tang, W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 838721.
- van der Mey, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2153-2160.
- Volynkin, V., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
- Wenzel, B., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 353(1), e1900251.
- Wiese, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(9), 1547-1556.
- Al-Absi, M. A., et al. (2016). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. World Journal of Nuclear Medicine, 15(3), 169-175.
- Fasel, A., et al. (2019). Improved Synthesis and Quality Control of [18F]PSMA-1007.
- Kim, J. H., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South.
- Li, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates.
- Yu, W., et al. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57.
Sources
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
A Researcher's Guide to the In Vivo Validation of Tau PET Probes: A Comparative Analysis Featuring [¹⁸F]flortaucipir
This guide provides a comprehensive overview of the in vivo validation process for PET (Positron Emission Tomography) probes designed for the detection of Tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. We will delve into the critical experimental considerations and data interpretation, using the widely studied Tau probe, [¹⁸F]flortaucipir, as a central example and comparing its performance against other prominent alternatives.
The Critical Role of In Vivo Validation for Novel PET Probes
The journey of a novel PET probe from bench to bedside is paved with rigorous validation studies. In vivo validation is the crucible where the probe's true potential is tested in a living system, providing essential data on its safety, efficacy, and suitability for clinical translation. The primary goals of these studies are to assess the probe's pharmacokinetic profile, its specific binding to the target of interest, and its ability to differentiate between healthy and diseased states. A successful probe must navigate the complex biological landscape to reach its target in sufficient concentration while minimizing off-target binding and generating a clear, interpretable signal.
[¹⁸F]flortaucipir: A Case Study in Tau PET Imaging
[¹⁸F]flortaucipir (also known as AV-1451 or T807) was one of the first PET tracers to show promise for the in vivo imaging of Tau tangles in the human brain. Its development marked a significant milestone in the field of neuroimaging, offering a potential biomarker for tracking Tau pathology in Alzheimer's disease and other tauopathies. The core structure of [¹⁸F]flortaucipir features a pyrido[4,3-b]indole scaffold, a distinct chemical entity from the initially queried 4-(2-fluoroethyl)piperidine hydrochloride, which serves as a precursor for other classes of neurological tracers.
The validation of [¹⁸F]flortaucipir has been extensively documented, providing a robust framework for understanding the necessary in vivo characterization of a Tau PET probe. Key validation steps include detailed pharmacokinetic modeling, assessment of target engagement, and evaluation of off-target binding.
Comparative Analysis of Tau PET Tracers
The landscape of Tau PET imaging is rapidly evolving, with several next-generation tracers emerging to address some of the limitations of earlier probes. Below is a comparative summary of key performance indicators for [¹⁸F]flortaucipir and other notable alternatives.
| Tracer | Target Affinity (Kd, nM) | Specificity for Tau vs. Aβ | Off-Target Binding | Clinical Utility |
| [¹⁸F]flortaucipir (AV-1451) | 0.5 - 2.5 | High | Known off-target binding to monoamine oxidase A (MAO-A) and B (MAO-B), neuromelanin, and iron-rich regions. | FDA-approved for clinical use. Widespread use in research and clinical trials. |
| [¹⁸F]MK-6240 | 0.26 | High | Lower off-target binding compared to [¹⁸F]flortaucipir, particularly in the basal ganglia and choroid plexus. | Widely used in research; demonstrates improved signal-to-noise ratio in certain brain regions. |
| [¹⁸F]RO-948 | 0.35 | High | Minimal off-target binding reported in key areas like the substantia nigra and choroid plexus. | Promising research agent with a favorable off-target profile. |
| [¹⁸F]PI-2620 | 0.45 | High | Low off-target binding profile. | Under active investigation in clinical research, showing good correlation with neuropathology. |
In Vivo Validation Workflow: A Step-by-Step Guide
The following section outlines a typical workflow for the in vivo validation of a novel Tau PET probe, drawing on established methodologies used for tracers like [¹⁸F]flortaucipir.
Experimental Workflow for In Vivo Probe Validation
Caption: A generalized workflow for the preclinical and clinical in vivo validation of a novel PET probe.
Detailed Experimental Protocols
1. Radiosynthesis and Quality Control:
-
Objective: To produce the radiolabeled probe with high radiochemical purity, molar activity, and stability.
-
Protocol:
-
Automated radiosynthesis is typically performed using a commercially available synthesis module.
-
The precursor is reacted with [¹⁸F]fluoride under optimized conditions (temperature, time, solvent).
-
The crude product is purified using semi-preparative HPLC.
-
The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol).
-
Quality control tests are performed to determine radiochemical purity (analytical HPLC), molar activity, residual solvents (gas chromatography), and sterility.
-
2. In Vitro Autoradiography:
-
Objective: To visually confirm the probe's binding to the target in post-mortem brain tissue sections from patients with confirmed tauopathy and healthy controls.
-
Protocol:
-
Obtain frozen human brain tissue sections (10-20 µm thick).
-
Incubate the sections with a low nanomolar concentration of the radiolabeled probe.
-
To determine non-specific binding, a parallel set of sections is co-incubated with a high concentration of a known competitor ligand.
-
Wash the sections to remove unbound tracer.
-
Expose the sections to a phosphor imaging plate or digital autoradiography system.
-
Compare the binding patterns in diseased versus control tissues and in the presence and absence of a competitor.
-
3. MicroPET Imaging in Animal Models:
-
Objective: To assess the brain uptake, pharmacokinetics, and target engagement of the probe in a living animal model (e.g., a transgenic mouse model of tauopathy).
-
Protocol:
-
Anesthetize the animal and place it in the microPET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of the radiolabeled probe intravenously.
-
Acquire dynamic PET data for 60-120 minutes.
-
Reconstruct the PET images and perform kinetic modeling to estimate parameters such as the standardized uptake value (SUV) and distribution volume (VT).
-
For blocking studies, pre-administer a high dose of a non-radiolabeled competitor to demonstrate target-specific binding.
-
Navigating the Challenges of Off-Target Binding
A significant hurdle in the development of Tau PET tracers has been off-target binding. For [¹⁸F]flortaucipir, binding to MAO-A and MAO-B, particularly in the basal ganglia and choroid plexus, can complicate the interpretation of the PET signal in these regions. This has been a major driver for the development of second-generation tracers with improved specificity. The lower off-target binding of probes like [¹⁸F]MK-6240 and [¹⁸F]RO-948 represents a significant advancement, potentially allowing for a more accurate quantification of Tau pathology across a wider range of brain regions.
Conclusion and Future Directions
The in vivo validation of novel PET probes is a meticulous and multi-faceted process that is essential for their successful clinical translation. The journey of [¹⁸F]flortaucipir and the subsequent development of second-generation Tau tracers highlight the iterative nature of probe development, where each new agent aims to improve upon the performance of its predecessors. As our understanding of the molecular pathology of neurodegenerative diseases deepens, so too will the sophistication of our imaging tools. The continued development of highly specific and sensitive PET probes will be paramount for the early diagnosis, monitoring of disease progression, and the evaluation of novel therapeutic interventions for devastating disorders like Alzheimer's disease.
References
-
Title: The challenges of Tau PET imaging. Source: Brain, Volume 143, Issue 11, November 2020, Pages 3234–3237. URL: [Link]
-
Title: Off-target binding of the tau PET tracer ¹⁸F-AV-1451 in the brain of patients with Alzheimer's disease. Source: European Journal of Nuclear Medicine and Molecular Imaging, 2017. URL: [Link]
-
Title: Head-to-head comparison of ¹⁸F-flortaucipir and ¹⁸F-MK-6240 in patients with Alzheimer's disease. Source: European Journal of Nuclear Medicine and Molecular Imaging, 2020. URL: [Link]
-
Title: Off-target [¹⁸F]flortaucipir binding in the substantia nigra and choroid plexus: A post-mortem study in controls and patients with Alzheimer's or Parkinson's disease. Source: Acta Neuropathologica, 2019. URL: [Link]
cross-reactivity of 4-(2-fluoroethyl)piperidine hydrochloride
This guide presents a robust, industry-standard framework for the comprehensive evaluation of the cross-reactivity of this compound. By combining predictive computational analysis with a tiered experimental approach—from broad panel screening to specific functional assays—researchers can build a detailed selectivity profile. This process is fundamental to identifying potential safety liabilities, understanding the compound's full pharmacological activity, and making informed decisions for lead optimization and candidate selection in the drug discovery pipeline. [16][17]
References
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42. Retrieved from [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
-
da Silva, G. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(6), e0178713. Retrieved from [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]
-
Bylund, D. B. (2004). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]
-
Kalinin, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6292. Retrieved from [Link]
-
ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors. Retrieved from [Link]
-
Avet, C., et al. (2023). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications, 14, 2981. Retrieved from [Link]
-
ResearchGate. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
Chen, B., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337–1357. Retrieved from [Link]
-
FDA. (2024). Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 1. Retrieved from [Link]
-
FDA. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]
-
FDA. (2025). Guidances | Drugs. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
-
Butler, T. W., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(6), 878–881. Retrieved from [Link]
-
Skok, Ž., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116843. Retrieved from [Link]
-
FDA Learning Cache. (2025). FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. Retrieved from [Link]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136–2145. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Retrieved from [Link]
-
S. D. C. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 109, 43–50. Retrieved from [Link]
-
Chemspace. (n.d.). 4-fluoro-4-(2-fluoroethyl)piperidine hydrochloride. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. pharmaron.com [pharmaron.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(2-fluoroethyl)piperidine Hydrochloride
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The purity, potency, and consistency of active pharmaceutical ingredients (APIs) and their intermediates are not merely desirable qualities; they are fundamental requirements for safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(2-fluoroethyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. Our focus will be on the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory compliance. The validation frameworks discussed are aligned with the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the methods described are robust, reliable, and fit for their intended purpose.[1][2][3][4]
Pillar 1: The Foundation - Core Principles of Analytical Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. According to the ICH Q2(R2) guideline, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] This suitability is established by assessing a set of core performance characteristics.
| Validation Parameter | Objective | Typical Acceptance Criteria (Example) |
| Specificity / Selectivity | To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradants. | Peak purity index > 0.995 (for HPLC-DAD); No interfering peaks at the retention time of the analyte in placebo and spiked samples. |
| Linearity | To establish a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4] | For Assay: 80% to 120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery. | 98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurities. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Expressed as Relative Standard Deviation (%RSD). | Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within defined limits; %RSD of results should not significantly change. |
Table 1: Core Analytical Validation Parameters as per ICH Q2(R2) Guidelines.[6][7][8]
The logic behind this multi-faceted approach is to build a self-validating system.[9] A method that is specific, linear, accurate, and precise across a defined range, while also being robust to minor variations, provides a high degree of assurance in the quality of the data it generates throughout the lifecycle of the product.[10]
Pillar 2: Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., identity, purity, assay). For this compound, a salt of a heterocyclic amine, we will explore the validation of three complementary techniques.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Profiling
Causality & Rationale: As a salt, this compound is non-volatile and highly soluble in aqueous or polar organic solvents, making HPLC the premier choice for quantitative analysis (assay) and the determination of related substance impurities. The piperidine nitrogen is basic, which can lead to poor peak shape on traditional silica-based C18 columns due to interaction with residual silanols. Therefore, a modern, end-capped column or the use of a mobile phase additive (e.g., trifluoroacetic acid for ion-pairing) is often necessary to achieve symmetric peaks.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard and samples.
-
Dissolve in and dilute to 50.0 mL with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of ~0.5 mg/mL.
-
For linearity, prepare a series of at least five concentrations ranging from 0.05 mg/mL to 0.75 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (as piperidines lack a strong chromophore, low UV is required).
-
-
Data Processing & System Suitability:
-
Integrate the peak corresponding to 4-(2-fluoroethyl)piperidine.
-
System suitability requirements: Tailing factor ≤ 1.5; Theoretical plates ≥ 5000; %RSD for six replicate injections of the standard ≤ 1.0%.
-
Caption: HPLC workflow for quantitative analysis.
| Parameter | Expected Result |
| Linearity (Range) | 0.05 - 0.75 mg/mL; r² ≥ 0.9995 |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (%RSD) | Repeatability: 0.45%; Intermediate: 0.82% |
| LOQ | 0.15 µg/mL[11] |
| LOD | 0.05 µg/mL |
Table 2: Hypothetical Validation Data for the HPLC Method.
Pros: High precision and accuracy, suitable for both assay and impurity quantification, well-established technology. Cons: The analyte lacks a strong chromophore, leading to lower sensitivity; potential for peak tailing requires careful method development.[12]
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity
Causality & Rationale: While the hydrochloride salt is non-volatile, the free base of 4-(2-fluoroethyl)piperidine can be analyzed by GC. This is particularly useful for identifying and quantifying volatile or semi-volatile process impurities that might not be detected by HPLC. The sample requires a basification step to liberate the free amine before injection. Mass spectrometry provides definitive identification based on fragmentation patterns, making it a powerful tool for specificity.[13]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a headspace vial.
-
Add 1 mL of 1 M Sodium Hydroxide to neutralize the HCl and liberate the free base.
-
Add 1 mL of a suitable organic solvent (e.g., Dichloromethane) containing an internal standard (e.g., N-methylpiperidine).
-
Vortex vigorously for 1 minute to extract the free base into the organic layer.
-
Allow the layers to separate.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/Splitless, 250 °C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 35-400.
-
-
Data Processing:
-
Extract the total ion chromatogram (TIC).
-
Identify the analyte peak by its retention time and mass spectrum. Key fragments for piperidine derivatives typically involve α-cleavage adjacent to the nitrogen.[13]
-
Quantify against the internal standard.
-
Caption: GC-MS workflow for impurity identification.
| Parameter | Expected Result |
| Specificity | Confirmed by unique mass spectrum and fragmentation pattern. |
| Linearity (Range) | 1 - 200 µg/mL; r² ≥ 0.998 |
| Accuracy (% Recovery) | 95.0% - 105.0% for spiked impurities. |
| LOQ | ~1 µg/mL |
| LOD | ~0.3 µg/mL |
Table 3: Hypothetical Validation Data for the GC-MS Method.
Pros: Excellent specificity for identification, high sensitivity for volatile compounds. Cons: Not suitable for the direct analysis of the salt form, requires sample derivatization/extraction, less precise than HPLC for assay.
C. NMR Spectroscopy for Identity and Structure Confirmation
Causality & Rationale: NMR is an unparalleled technique for definitive structural elucidation and identity confirmation.[9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For validation, NMR serves as the ultimate specificity test. While not typically used for routine quantitation (qNMR requires specialized protocols), its role in confirming the identity of the primary standard and characterizing impurities is indispensable.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal reference standard like Tetramethylsilane (TMS) or use the residual solvent peak for referencing.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H single-pulse experiment.
-
Key Parameters: 16-64 scans, 5-second relaxation delay.
-
Data to Collect: Also acquire ¹³C, DEPT, and 2D spectra (COSY, HSQC) for full structural assignment of the reference standard.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and assign them to the corresponding protons in the structure. The fluorine atom will cause characteristic splitting of adjacent proton signals (J-coupling).
-
Caption: Logical flow for NMR-based identification.
Expected Outcome: The resulting spectrum should be unique to the molecule's structure. The chemical shifts, signal multiplicities (especially the splitting due to the fluorine atom), and integration values must be consistent with the structure of this compound, providing unambiguous identification.
Pros: Provides definitive structural proof, making it the gold standard for identity and specificity. Cons: Low throughput, requires expensive instrumentation, and is generally less sensitive and precise for quantification compared to chromatographic methods without specialized qNMR protocols.
Pillar 3: A Synthesized Comparison for Method Selection
The choice of analytical method is not a matter of selecting the "best" technique in isolation, but of building a complementary analytical control strategy. Each method offers unique advantages that are best suited for different stages of drug development and for answering different quality-related questions.
| Feature | RP-HPLC | GC-MS | NMR Spectroscopy |
| Primary Use | Assay, Purity, Impurity Quantification | Volatile Impurity ID & Quantification | Identity, Structural Elucidation |
| Analyte Form | Salt (Directly) | Free Base (Requires Extraction) | Salt (Directly) |
| Specificity | Good (based on RT), enhanced with DAD/MS | Excellent (based on RT & Mass Spectrum) | Absolute (based on unique spectrum) |
| Precision | Excellent (Assay %RSD < 1.0%) | Good (Impurity %RSD < 15%) | Poor (for routine quantification) |
| Sensitivity | Moderate (depends on chromophore) | High (for volatile analytes) | Low |
| Throughput | High | Moderate | Low |
| Regulatory Standing | Standard for release and stability testing | Standard for specific impurity tests | Required for reference standard characterization |
Table 4: Comparative Guide for Method Selection.
Conclusion: An Integrated Analytical Strategy
For a comprehensive validation of this compound, a multi-pronged approach is essential.
-
RP-HPLC stands as the workhorse method for routine quality control, providing precise and accurate data for batch release assays and stability studies. Its validation must demonstrate robustness to ensure inter-laboratory and long-term consistency.
-
GC-MS serves as a critical orthogonal method. Its validation should focus on the identification and control of potential volatile impurities that may not be captured by HPLC, ensuring a complete purity profile.
-
NMR Spectroscopy is the cornerstone of identity. It is used to unequivocally characterize the reference standard against which all chromatographic methods are qualified.
As a Senior Application Scientist, my recommendation is not to view these methods as competitors, but as essential components of an integrated control strategy. This strategy, grounded in the principles of the ICH, FDA, and EMA guidelines, ensures that the analytical data is not only scientifically sound but also regulatorily compliant, ultimately safeguarding the quality and safety of the final pharmaceutical product.[1][14][15][16]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
GMP News. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
Agilent. (n.d.). Recent Regulatory Updates and Trends in Analytical Method Validation. Agilent Technologies. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. agilent.com [agilent.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 16. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Synthesis of 4-(2-Fluoroethyl)piperidine Hydrochloride for the Modern Research Laboratory
For researchers and professionals in the field of drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-(2-Fluoroethyl)piperidine hydrochloride is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of the most practical synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to aid in the selection of the most suitable method for your research needs.
Introduction to this compound
This compound is a substituted piperidine derivative. The piperidine motif is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. The introduction of a fluoroethyl group at the 4-position can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a sought-after intermediate for the synthesis of novel therapeutics.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable approach involves the initial construction of a suitably functionalized piperidine ring, followed by the introduction of the fluoroethyl moiety. This guide will focus on two primary, experimentally validated routes, starting from commercially available precursors.
Route 1: From 4-Pyridineethanol via Hydrogenation and Halogen Exchange
This is arguably the most common and cost-effective route, leveraging the readily available starting material, 4-pyridineethanol. The synthesis proceeds in three key stages:
-
Catalytic Hydrogenation: The aromatic pyridine ring is reduced to a piperidine.
-
Hydroxyl to Halogen Conversion: The primary alcohol is converted to a more reactive leaving group, typically a bromide.
-
Nucleophilic Fluorination: The halide is displaced by a fluoride ion to yield the final product.
Route 2: Alternative Fluorination Strategies from 4-(2-Hydroxyethyl)piperidine
This route converges with Route 1 after the initial hydrogenation step but explores direct fluorination of the intermediate alcohol, potentially shortening the synthetic sequence.
In-Depth Analysis and Experimental Protocols
Route 1: Step-by-Step Synthesis and Mechanistic Insights
This route offers a robust and scalable method for the preparation of the target compound.
Step 1: Synthesis of 4-(2-Hydroxyethyl)piperidine Hydrochloride
The initial and critical step is the reduction of the pyridine ring of 4-pyridineethanol. Catalytic hydrogenation is the method of choice due to its high efficiency and selectivity.
-
Reaction Principle: The aromatic pyridine ring is saturated with hydrogen gas in the presence of a metal catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C). The reaction is performed under acidic conditions (using hydrochloric acid) to protonate the pyridine nitrogen, which facilitates the reduction and directly yields the hydrochloride salt of the product.
-
Experimental Protocol:
-
To a solution of 2-(4-pyridyl)ethanol (70 g, 0.57 mol) in water (600 ml), add platinum oxide (2 g) and concentrated hydrochloric acid (81 ml).
-
Transfer the mixture to a high-pressure hydrogenation apparatus.
-
Hydrogenate at a pressure of 1000 psig until hydrogen uptake ceases.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride in quantitative yield.[1]
-
-
Causality of Choices: The use of platinum oxide is advantageous as it is a highly active catalyst for the hydrogenation of aromatic heterocycles. Conducting the reaction in an aqueous acidic medium ensures the pyridine nitrogen is protonated, which not only increases its susceptibility to reduction but also conveniently affords the hydrochloride salt in a single step.
Step 2: Synthesis of 4-(2-Bromoethyl)piperidine Hydrobromide
The hydroxyl group of 4-(2-hydroxyethyl)piperidine is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a bromide, to facilitate the subsequent nucleophilic substitution with fluoride.
-
Reaction Principle: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion.
-
Experimental Protocol:
-
Treat 4-(2-hydroxyethyl)piperidine hydrochloride (20 g, 0.12 mol) with phosphorus tribromide (7 ml) at 100°C for 1.5 hours.
-
After cooling, the reaction mixture is triturated with diethyl ether (2 x 50 ml) and filtered to give 4-(2-bromoethyl)piperidine hydrobromide (20.76 g, 77% yield).[1]
-
-
Expertise in Action: The reaction is performed neat, and the elevated temperature is necessary to drive the reaction to completion. Trituration with diethyl ether is an effective method for isolating the solid product and removing any unreacted PBr₃ or other soluble byproducts.
Step 3: Synthesis of this compound
This is the final and key transformation where the fluorine atom is introduced. This is achieved via a nucleophilic substitution reaction where the bromide is displaced by a fluoride source.
-
Reaction Principle: A variety of nucleophilic fluorinating agents can be employed. Common choices include alkali metal fluorides (e.g., KF, CsF) often in the presence of a phase-transfer catalyst, or more modern reagents like (diethylamino)sulfur trifluoride (DAST) or commercially available HF-amine complexes. The choice of reagent can influence the reaction conditions and yield.
-
Analogous Experimental Protocol (using Potassium Fluoride): While a specific protocol for this exact transformation is not readily available in the searched literature, a standard procedure using potassium fluoride would be as follows:
-
To a solution of 4-(2-bromoethyl)piperidine hydrobromide in a polar aprotic solvent such as acetonitrile or DMF, add an excess of spray-dried potassium fluoride and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).
-
Heat the reaction mixture to an elevated temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude 4-(2-fluoroethyl)piperidine free base is then purified by column chromatography.
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.
-
-
Mechanistic Considerations: The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion acts as the nucleophile and displaces the bromide. The use of a polar aprotic solvent is crucial to solvate the potassium cation and leave the fluoride anion "naked" and more nucleophilic. A phase-transfer catalyst is often necessary to improve the solubility and reactivity of the fluoride salt.
Route 2: Direct Fluorination of 4-(2-Hydroxyethyl)piperidine
This route aims to bypass the bromination step by directly converting the hydroxyl group to a fluorine atom.
-
Reaction Principle: Deoxyfluorinating agents such as DAST are commonly used to convert alcohols directly to fluorides. The reaction proceeds via the formation of a fluorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2 displacement by fluoride.
-
Analogous Experimental Protocol (using DAST): Drawing from established procedures for DAST-mediated fluorination:
-
Dissolve 4-(2-hydroxyethyl)piperidine (as the free base, which can be generated from the hydrochloride salt by treatment with a base) in an anhydrous aprotic solvent such as dichloromethane or THF, under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78°C).
-
Slowly add a solution of DAST in the same solvent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Form the hydrochloride salt as described in Route 1.
-
-
Trustworthiness of the Protocol: DAST is a powerful but hazardous reagent that can decompose violently if not handled correctly. It is crucial to perform the reaction at low temperatures and under anhydrous conditions. While this route is shorter, the handling of DAST requires significant expertise and caution.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Halogen Exchange | Route 2: Direct Fluorination (DAST) |
| Starting Material Cost | 4-Pyridineethanol is relatively inexpensive. | Converges with Route 1 after hydrogenation. |
| Number of Steps | Longer (3 steps from the piperidine alcohol). | Shorter (2 steps from the piperidine alcohol). |
| Reagent Safety & Handling | PBr₃ is corrosive and toxic but manageable. KF is relatively safe. | DAST is highly toxic, moisture-sensitive, and can decompose explosively. Requires specialized handling. |
| Scalability | Generally more scalable due to the use of more stable and less hazardous reagents. | Less scalable due to the hazards associated with DAST. |
| Overall Yield | Can be high, with each step typically proceeding in good to excellent yield. | Can be variable and is highly dependent on substrate and reaction conditions. |
| Waste Generation | Generates phosphorus and bromine-containing waste. | Generates sulfur-containing waste. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion and Recommendations
For most laboratory settings, Route 1, proceeding through a bromo-intermediate followed by nucleophilic fluorination with an alkali metal fluoride, is the recommended approach. This route utilizes more common, safer, and more scalable reagents, making it a more practical and reliable choice for the synthesis of this compound. While Route 2 offers a shorter sequence, the significant hazards associated with DAST make it a less favorable option unless specialized equipment and expertise are readily available.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and the safety infrastructure of the laboratory. By understanding the underlying chemical principles and the practical considerations of each step, researchers can make an informed decision to efficiently and safely synthesize this valuable chemical intermediate.
References
-
PrepChem. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
PubMed. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]
-
Semantic Scholar. Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives. [Link]
Sources
A Comparative Biological Evaluation of 4-(2-fluoroethyl)piperidine Hydrochloride: A Guide for CNS Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting a wide array of biological receptors.[2] In recent years, the strategic incorporation of fluorine into such scaffolds has become a powerful tactic in drug design.[3] Fluorination can profoundly alter a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[4][5][6]
This guide provides an in-depth biological evaluation of 4-(2-fluoroethyl)piperidine hydrochloride, a fluorinated piperidine derivative that has garnered interest as a ligand for the sigma-1 receptor—a key target in the central nervous system (CNS).[7][8] We will objectively compare its performance against structurally similar compounds, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a clear understanding of its potential and place within the landscape of CNS-active agents.
The Impact of Fluorination on Pharmacological Properties
The decision to introduce a fluorine atom is a calculated one, aimed at fine-tuning a molecule's behavior. The high electronegativity and small size of fluorine impart unique characteristics to the parent compound.
-
Modulation of Basicity: The piperidine nitrogen is basic, and its pKa is a critical determinant of its ionization state at physiological pH, which in turn affects solubility, cell permeability, and receptor interaction. Introducing an electron-withdrawing fluorine atom into an N-alkyl substituent lowers the pKa of the piperidine nitrogen. This effect is additive and diminishes with increasing distance between the fluorine and the nitrogen.[4][5] A lower pKa can reduce unwanted interactions with off-target ion channels (e.g., hERG) and improve oral bioavailability.
-
Enhancement of Lipophilicity: While seemingly counterintuitive, partial fluorination of alkyl groups can increase lipophilicity.[4][5] This increased affinity for lipid environments can enhance membrane permeability and brain penetration, which is crucial for CNS-targeted drugs.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (≈105.4 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, prolonging the compound's half-life and improving its pharmacokinetic profile.
Comparative Focus: Targeting the Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in cellular stress responses, neuroplasticity, and the modulation of various neurotransmitter systems.[7][9] Its involvement in psychiatric and neurodegenerative disorders has made it an attractive target for therapeutic intervention and in vivo imaging.[7]
Our primary compound, 4-(2-fluoroethyl)piperidine , has been developed as a PET (Positron Emission Tomography) radioligand, often labeled with ¹⁸F and referred to as [¹⁸F]SFE .[7][8] Its biological profile is best understood when compared directly with its close structural analog, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]FPS), a higher-affinity sigma-1 ligand.[7][10]
Comparative Biological Evaluation: In Vitro and In Vivo Performance
A rigorous biological evaluation requires a multi-step process, from determining fundamental physicochemical properties to assessing in vivo behavior.
Physicochemical and In Vitro Binding Properties
The initial characterization involves assessing the compound's affinity for its intended target. This is typically achieved through competitive radioligand binding assays.
| Compound | Target Receptor | Kᵢ (nM) | Lipophilicity (LogP) | Key Characteristic | Reference |
| SFE | Sigma-1 | 5.0 | 2.4 | Lower Affinity | [7] |
| FPS | Sigma-1 | 0.5 | 2.9 | High Affinity | [7] |
| (+)-Pentazocine | Sigma-1 | 2.9 (Kᵈ) | - | Reference Agonist | [9] |
| Haloperidol | Sigma-1 | 2.5 | - | Reference Antagonist | [9] |
Insight: The data clearly shows that extending the N-alkyl chain from fluoroethyl (SFE) to fluoropropyl (FPS) and adding the bulky 4-position substituent results in a 10-fold increase in binding affinity for the sigma-1 receptor.[7] This highlights a critical structure-activity relationship (SAR) where both the N-substituent and the 4-position group are key determinants of potency.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.
1. Rationale and Self-Validation: This assay relies on the principle of competition. An unlabeled test compound competes with a radiolabeled ligand (e.g., -pentazocine) for binding to the sigma-1 receptor. The concentration of test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined. This system is self-validating through the inclusion of controls for total binding (no competitor) and non-specific binding (an excess of unlabeled ligand), ensuring that the measured inhibition is specific to the receptor.
2. Materials:
-
Test Compounds: 4-(2-fluoroethyl)piperidine HCl, FPS, etc.
-
Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)
-
Membrane Preparation: Guinea pig or rat brain homogenates
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM final concentration)
-
96-well filter plates with GF/B glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
3. Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compounds in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.
-
150 µL of brain homogenate (diluted in buffer to ~200 µg protein/well).
-
50 µL of -pentazocine (to a final concentration of ~2-3 nM).
-
-
Incubation: Incubate the plates at room temperature for 120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the wells onto the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[9]
-
In Vivo Evaluation: Brain Uptake and Pharmacokinetics
For CNS drugs, particularly PET radiotracers, in vivo performance is the ultimate test. The ideal tracer must not only bind to its target with high specificity but also exhibit appropriate kinetics, allowing for clear imaging within a reasonable timeframe.
| Compound | Brain Uptake (Peak %ID/g) | Clearance from Brain | Key Characteristic | Reference |
| [¹⁸F]SFE | ~1.86% (in cortex) | ~40% reduction in peak activity over 90 min | Favorable, faster kinetics | [7] |
| [¹⁸F]FPS | ~2.47% | No significant loss over 4 hours | High uptake, but slow kinetics (disadvantageous) | [7][10] |
Insight: Here, the lower affinity of SFE becomes a significant advantage. While FPS shows higher initial brain uptake, its very high affinity causes it to remain "stuck" on the receptor, resulting in extremely slow clearance.[7] This makes it difficult to achieve a state of transient equilibrium required for accurate quantification in PET studies. In contrast, SFE's faster kinetics allow it to wash out from the brain more readily, providing a better signal-to-noise ratio and making it a potentially superior imaging agent in humans.[7] Furthermore, blocking studies with SFE showed a large degree (>80%) of saturable, specific binding, and metabolite analysis confirmed that the parent compound remained largely intact in the brain.[7]
Toxicological Profile: Safety Considerations
While no specific toxicological studies on this compound are publicly available, we can infer potential hazards from data on the parent piperidine scaffold and general principles of fluorinated compounds.
-
Piperidine Toxicity: Piperidine itself has moderate acute oral toxicity, with LD₅₀ values in rats ranging from 133 to 740 mg/kg.[11] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, with higher doses leading to CNS effects like tremors, decreased motor activity, and convulsions.[11][12]
-
Fluorinated Compound Toxicity: A primary concern with fluorinated pharmaceuticals is the potential for in vivo metabolism to release fluoride ions or toxic metabolites like fluoroacetic acid.[6] While the C-F bond is strong, metabolic defluorination can occur. High levels of fluoride can lead to skeletal fluorosis, and fluoroacetate is a potent metabolic poison that disrupts the Krebs cycle.[6] Therefore, a comprehensive safety evaluation of any new fluorinated compound must include metabolite profiling and assessment of fluoride release.
Conclusion and Future Directions
The biological evaluation of this compound (SFE) reveals a fascinating case study in rational drug design. When compared to its higher-affinity analog, FPS, SFE demonstrates that maximal potency is not always the most desirable attribute.
-
SFE as a PET Ligand: The lower affinity of SFE translates into faster in vivo kinetics, making it a more suitable candidate for PET imaging of sigma-1 receptors in the human brain.[7] Its favorable clearance profile allows for better differentiation between specific binding and non-specific background signal.
-
SAR Insights: The comparison underscores the delicate balance between affinity and kinetics. The N-fluoroalkyl chain length is a critical modulator of this balance, providing a clear path for future optimization of piperidine-based CNS ligands.
For researchers in drug development, this guide illustrates the necessity of a multi-parameter approach. A compound's journey from chemical synthesis to potential clinical utility is governed not just by its affinity for a target, but by a complex interplay of its physicochemical properties, pharmacokinetics, and safety profile. This compound serves as an excellent example of a compound whose true value is only revealed through such a comprehensive and comparative evaluation.
References
-
Dierick, S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]
-
Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Bioorganic Chemistry. Available at: [Link]
-
Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate (2016). Request PDF: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Available at: [Link]
-
Zimmerman, D. M., et al. (1983). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA Research Monograph. Available at: [Link]
-
Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Loew, G. H., et al. (1983). Theoretical structure-activity studies of methyl-substituted 4-(m-OH phenyl) piperidines. NIDA Research Monograph. Available at: [Link]_
-
Encyclopedia.pub (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Sugimoto, H., et al. (1992). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One. Available at: [Link]
-
Zhao, J., et al. (2005). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology. Available at: [Link]
-
Tuvo, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
Molecules (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
NCBI (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Experimental and Therapeutic Medicine (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Spandidos Publications. Available at: [Link]
-
Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology. Available at: [Link]
-
NICNAS (2016). Piperidine: Human health tier II assessment. Australian Department of Health. Available at: [Link]
-
ACS Chemical Toxicology (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]
-
Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology. Available at: [Link]
-
Bioorganic & Medicinal Chemistry (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link]
-
NCBI (2001). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Medicinal Chemistry (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]
-
Journal of Clinical Medicine of Kazakhstan (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]
-
PubChemLite. 4-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N). PubChemLite. Available at: [Link]
-
Chemspace. 4-fluoro-4-(2-fluoroethyl)piperidine hydrochloride. Chemspace. Available at: [Link]
-
Journal of Pharmacology and Experimental Therapeutics (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(2-fluoroethyl)piperidine Hydrochloride Based Radiotracers for PET Imaging of the Sigma-1 Receptor
Introduction
The 4-(2-fluoroethyl)piperidine scaffold has emerged as a privileged structure in the development of Positron Emission Tomography (PET) radiotracers, particularly for imaging the sigma-1 (σ1) receptor. This intracellular chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, depression, and addiction, making it a critical target for in vivo imaging.[1][2] This guide provides a comprehensive head-to-head comparison of two prominent radiotracers based on this scaffold: [¹⁸F]Fluspidine and [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) .
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the performance of these radiotracers, supported by experimental data. We will delve into the causality behind their design, detailed experimental protocols for their synthesis and evaluation, and a comparative analysis of their imaging characteristics.
The Rise of 4-(2-fluoroethyl)piperidine Radiotracers: A Rationale
The selection of the 4-(2-fluoroethyl)piperidine scaffold is not arbitrary. The piperidine ring is a common motif in many central nervous system (CNS) active compounds, providing a basic nitrogen atom that is often crucial for receptor interaction. The introduction of a fluoroethyl group serves a dual purpose. Firstly, the fluorine-18 isotope is a near-ideal radionuclide for PET due to its short half-life (109.8 minutes) and low positron energy (0.635 MeV), which results in high-resolution images. Secondly, the ethyl linker provides conformational flexibility and can influence the binding affinity and pharmacokinetic profile of the molecule.
The development of these tracers has been driven by the need for specific and selective imaging agents for the σ1 receptor. Early efforts in the field laid the groundwork for the development of high-affinity ligands, and subsequent structural modifications led to the creation of tracers with improved imaging properties. For instance, the development of [¹⁸F]SFE was a direct response to the slow clearance of its higher-affinity analog, [¹⁸F]FPS, from the human brain.[3][4] The lower affinity of [¹⁸F]SFE was hypothesized to result in faster kinetics, a desirable characteristic for quantitative PET studies.[3][4]
Head-to-Head Comparison: [¹⁸F]Fluspidine vs. [¹⁸F]SFE
While a direct head-to-head clinical study comparing [¹⁸F]Fluspidine and [¹⁸F]SFE has not been published, a comparative analysis of their individual characteristics provides valuable insights for researchers selecting a tracer for their specific needs.
| Parameter | [¹⁸F]Fluspidine | [¹⁸F]SFE |
| Target | Sigma-1 Receptor | Sigma-1 Receptor |
| Binding Affinity (Ki) | 0.59 nM (racemic)[5] | 5.0 nM (Kd)[3] |
| Selectivity (σ1 vs σ2) | High (σ1:σ2 selectivity)[5] | Moderate (Ki σ1 = 24.3 nM, Ki σ2 = 361 nM)[3] |
| Radiosynthesis Yield | 35-45% (automated)[6] | 54 ± 6% (EOB)[4] |
| Synthesis Time | ~59 minutes (automated)[7] | ~100 minutes[3] |
| Molar Activity | 150–350 GBq/µmol[6] | 2.1 ± 0.6 Ci/µmol (EOS)[4] |
| In Vivo Brain Uptake | Rapid and high[5] | High[4] |
| Pharmacokinetics | (S)-enantiomer shows favorable kinetics[5] | Faster clearance than [¹⁸F]FPS[4] |
| Metabolism | High in vivo stability in plasma[8] | Largely intact in the brain at 1 hour[4] |
Expert Insights on Tracer Selection:
The choice between [¹⁸F]Fluspidine and [¹⁸F]SFE will depend on the specific research question. [¹⁸F]Fluspidine, with its higher affinity and selectivity, may be advantageous for studies requiring high specific binding signals. The availability of its enantiomers, (R)-(+)- and (S)-(-)-[¹⁸F]fluspidine, also allows for stereospecificity studies.[5] The well-established automated synthesis of [¹⁸F]Fluspidine is a significant practical advantage for clinical and frequent preclinical use.[7]
On the other hand, the faster kinetics of [¹⁸F]SFE, a consequence of its lower affinity, could be beneficial for quantitative studies aiming to measure receptor density, as it may reach equilibrium more rapidly.[3][4]
Experimental Methodologies: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis and quality control of these radiotracers.
Radiosynthesis of [¹⁸F]Fluspidine (Automated)
The automated synthesis of [¹⁸F]Fluspidine is a self-validating system designed for consistent and high-yield production, crucial for clinical applications. The process is typically performed on a commercial synthesis module like a TRACERlab™ FX-FN.[7]
Workflow for Automated [¹⁸F]Fluspidine Synthesis
Caption: Automated radiosynthesis workflow for [¹⁸F]Fluspidine.
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.
-
Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reactor with a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then dried azeotropically with acetonitrile.
-
Radiolabeling Reaction: The tosylate precursor of fluspidine, dissolved in acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 85°C for 15 minutes to facilitate the nucleophilic substitution.[7]
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The HPLC fraction containing [¹⁸F]Fluspidine is collected, passed through a solid-phase extraction (SPE) cartridge to remove the HPLC solvent, and eluted with ethanol. The final product is formulated in sterile saline for injection.
-
Quality Control: The final product undergoes a series of quality control tests to ensure its identity, purity, and suitability for in vivo use.
Radiosynthesis of [¹⁸F]SFE
The synthesis of [¹⁸F]SFE follows a similar nucleophilic substitution pathway.
Step-by-Step Protocol:
-
Precursor Synthesis: The N-(2-hydroxyethyl) precursor is synthesized by alkylating 4-[(4-cyanophenoxy)methyl]piperidine with 2-bromoethanol. This is followed by mesylation to yield the labeling precursor.
-
Radiolabeling: The mesylate precursor is reacted with [¹⁸F]fluoride, typically activated with a potassium carbonate/Kryptofix 2.2.2 system, in acetonitrile at an elevated temperature.[3]
-
Purification and Formulation: The crude product is purified by HPLC, and the final product is formulated in a physiologically compatible solution.
Quality Control: A Self-Validating System
A robust quality control (QC) process is essential to ensure the safety and efficacy of any radiopharmaceutical. This process acts as a self-validating system, confirming that each synthesis batch meets predefined specifications.
| QC Test | Specification | Rationale |
| Identity | Co-elution with a non-radioactive standard on HPLC | Confirms that the radioactive peak corresponds to the correct chemical entity. |
| Radiochemical Purity | >95% | Ensures that the vast majority of the radioactivity is from the desired radiotracer, minimizing off-target effects from radioactive impurities.[9] |
| Radionuclidic Purity | >99.5% ¹⁸F | Confirms the absence of other positron-emitting isotopes that could degrade image quality and increase patient radiation dose. |
| Chemical Purity | Absence of significant non-radioactive impurities | Prevents potential pharmacological effects or toxicity from chemical contaminants. |
| Specific Activity | High (typically >37 GBq/µmol) | A high specific activity is crucial to avoid pharmacological effects from the injected mass of the compound and to ensure that the tracer is binding to the target of interest at tracer concentrations. |
| pH | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible and does not cause discomfort or tissue damage upon injection. |
| Sterility & Endotoxins | Sterile and low endotoxin levels | Prevents infection and pyrogenic reactions in the recipient. |
The Sigma-1 Receptor Signaling Pathway
Understanding the biological context of the target is crucial for interpreting PET imaging data. The σ1 receptor is a unique molecular chaperone that modulates a variety of cellular functions.
Sigma-1 Receptor Signaling Cascade
Caption: Simplified schematic of the sigma-1 receptor signaling pathway.
Under basal conditions, the σ1 receptor is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM).[10] Upon stimulation by ligands, such as [¹⁸F]Fluspidine or [¹⁸F]SFE, the σ1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases.[10][11] This modulation of downstream signaling pathways is thought to underlie the neuroprotective and neuromodulatory effects of σ1 receptor activation. For example, σ1 receptor activation can modulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes.[9]
Conclusion
Both [¹⁸F]Fluspidine and [¹⁸F]SFE are valuable tools for imaging the sigma-1 receptor with PET. [¹⁸F]Fluspidine's high affinity and selectivity, coupled with a well-established automated synthesis, make it an attractive option for a wide range of preclinical and clinical studies. [¹⁸F]SFE, with its faster in vivo kinetics, presents a compelling alternative for quantitative studies. The choice of radiotracer should be guided by the specific research objectives, available resources, and the desired imaging characteristics. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to conduct high-quality, reproducible PET imaging studies of the sigma-1 receptor.
References
Sources
- 1. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro and in vivo Human Metabolism of (S)-[18F]Fluspidine – A Radioligand for Imaging σ1 Receptors With Positron Emission Tomography (PET) [frontiersin.org]
- 9. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of Quality Control for Clinical PET Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Fluoroethyl)piperidine hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents like 4-(2-Fluoroethyl)piperidine hydrochloride (CAS No. 184044-25-5) is not merely a regulatory hurdle; it is a fundamental component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety data and regulatory best practices. The causality behind each procedural choice is explained to empower laboratory personnel with the knowledge to handle this and similar halogenated organic compounds with confidence and care.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substituted piperidine derivative containing a fluorine atom, which places it in the category of halogenated organic compounds.[1][2] Its hydrochloride salt form influences its physical properties, but the core hazards of the molecule must be respected.
According to its Safety Data Sheet (SDS), the compound presents several key hazards that directly inform handling and disposal procedures.[3]
Table 1: Hazard Profile of this compound [3]
| Hazard Classification (GHS-US) | Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. |
The primary risks are irritant-based, affecting the skin, eyes, and respiratory system.[3] Furthermore, its chemical structure necessitates careful consideration of its decomposition pathways. Upon thermal decomposition, as in the case of a fire or incineration, it is expected to generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[3] This fact is the single most critical determinant for its final disposal method.
Part 2: Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) and engineering controls is non-negotiable.
Personal Protective Equipment (PPE)
Based on the compound's irritant nature, the following PPE is mandatory when handling this compound in any capacity:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[3][4]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[4] Ensure shoes are closed-toe.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood to prevent respiratory irritation.[1][3]
Spill Response Protocol
In the event of a spill, a swift and safe response is crucial to mitigate exposure and contamination.
-
Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate spill area.[5]
-
Ventilate : Ensure the area is well-ventilated, preferably by performing cleanup within a chemical fume hood.[5]
-
Contain : For small spills of the solid material, carefully sweep or shovel the substance into a suitable, labeled container for disposal.[3] Avoid actions that generate dust.[3] For larger spills, use an inert, non-combustible absorbent material like sand or vermiculite.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose : All cleanup materials (absorbent, contaminated gloves, etc.) must be collected, labeled as hazardous waste, and disposed of following the same protocol as the chemical itself.[2]
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that hinges on one critical principle: segregation . As a halogenated organic compound, it cannot be mixed with non-halogenated chemical waste.[1][2][6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Waste Collection and Disposal
-
Waste Characterization and Segregation :
-
Action : Identify all waste containing this compound, including pure compound, solutions, and contaminated materials. This waste stream MUST be classified as Halogenated Organic Waste .[1][6]
-
Causality : Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HCl, HF) produced during combustion.[3] Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and violating regulatory standards.[2]
-
-
Containerization :
-
Action : Select a dedicated, leak-proof waste container that is chemically compatible with the waste.[7] A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[8]
-
Causality : Using a compatible container prevents chemical degradation, leaks, and potential reactions between the waste and the container material. The container must be kept closed except when adding waste to prevent the release of vapors.[2][8]
-
-
Labeling :
-
Action : Before adding any waste, clearly label the container with a "Hazardous Waste" tag.[2][9] The label must include the full chemical name, "this compound," and list all other constituents if it is a mixed waste stream.[6][8] The associated hazards (Irritant) must also be clearly marked.[9]
-
Causality : Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[7] It ensures safe handling by all personnel and allows the disposal vendor to manage the waste correctly.
-
-
Accumulation and Storage :
-
Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][9] The container must be placed within a secondary containment bin to catch any potential leaks.[7][8]
-
Causality : The SAA designation allows for the safe, temporary collection of waste within the lab. Secondary containment is a critical safety measure to prevent the spread of material in case of a primary container failure. The SDS indicates this compound is incompatible with strong oxidizing agents; therefore, it must be stored separately from such chemicals.[3]
-
-
Final Disposal :
-
Action : Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal service.[10]
-
Causality : The recommended and required method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[3] This is not a procedure that can be performed in a laboratory. Only certified vendors are permitted to transport and dispose of hazardous chemical waste according to EPA and DOT regulations.[7]
-
Part 4: Regulatory and Compliance Overview
The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in laboratories.[11] Key principles include:
-
Waste Determination : Trained professionals must properly characterize all chemical waste.[11]
-
Container Management : Containers must be in good condition, compatible with their contents, and kept closed.[7]
-
Segregation : Incompatible waste streams must be kept separate.[7][8]
-
Documentation : A record of waste generation and disposal must be maintained.[7]
Adherence to your institution's specific Chemical Hygiene Plan and Waste Management Plan is mandatory, as these documents translate federal regulations into actionable local policies.[9] Never dispose of this compound down the drain or in regular trash, as this is a serious regulatory violation and poses a significant environmental risk.[1][4]
References
- Daniels Health. (2025).
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- BenchChem. (2025). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet: this compound.
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. (2025).
- American Chemical Society. (n.d.).
- Campus Operations, Temple University. (n.d.).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Bucknell University. (2016).
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Fluoroethyl)piperidine hydrochloride
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 4-(2-Fluoroethyl)piperidine hydrochloride is foundational to discovery. However, innovation and safety are inextricably linked. A profound understanding of the materials we handle is the bedrock of a secure and productive laboratory environment. This guide moves beyond a simple checklist, offering a detailed operational plan for the safe handling of this compound, grounded in the principles of risk assessment and the proper use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of safety within your team.
Hazard Assessment: Understanding the Risks of this compound
Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. According to its Safety Data Sheet (SDS), this compound, a solid substance with the CAS No. 184044-25-5, presents several key risks that dictate our safety protocols.[1] It is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The signal word for this chemical is "Warning".[1] These classifications are not abstract labels; they represent tangible risks. "Causes skin irritation" means direct contact can lead to redness, inflammation, or dermatitis. The designation of "serious eye irritation" is a critical warning, indicating that exposure can cause significant, potentially painful, and reversible damage to the eyes.[1] Finally, as a solid, the compound can become airborne as dust, and the H335 classification warns that inhaling these particles may irritate the respiratory tract.[1] Furthermore, the compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical state and handling characteristics.[1]
The Hierarchy of Controls: Your Primary Defense
PPE is essential, but it is critically important to recognize it as the last line of defense. A robust safety plan always begins with engineering and administrative controls designed to minimize exposure in the first place.
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. For this compound, the primary engineering control is a certified chemical fume hood.[2][3] All weighing and handling of the solid powder should be performed within a fume hood to contain dust and prevent inhalation.[4]
-
Administrative Controls: These are the procedures and policies that dictate how work is performed safely. This includes comprehensive training, developing Standard Operating Procedures (SOPs) for handling this specific chemical, and ensuring the laboratory is kept clean and orderly to prevent accidental spills.[5][6]
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
Core PPE for this compound
When engineering and administrative controls are in place, the following PPE is mandatory for handling this compound to mitigate residual risk. The Occupational Safety and Health Administration (OSHA) requires employers to assess workplace hazards and provide appropriate PPE at no cost to the employee.[7][8][9]
Eye and Face Protection
Given the "serious eye irritation" classification (H319), protecting your eyes is paramount.[1]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[10] Standard safety glasses with side shields do not provide adequate protection from dust particles or potential splashes and are insufficient.[10]
-
Best Practice: When handling larger quantities (typically >5 grams) or when transferring solutions, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier protecting the entire face from splashes.[9][10]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Type: Nitrile gloves are the standard choice for protection against incidental contact with a wide range of chemicals and are recommended for handling this solid.[2]
-
Glove Thickness and Inspection: Ensure gloves are of sufficient thickness (a minimum of 4 mil is a good starting point for general use). Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For procedures involving larger quantities or for extended handling periods, wearing two pairs of nitrile gloves is a prudent measure to increase protection against potential tears and contamination during glove removal.[10]
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique (see Section 4), wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.[5][10]
| Glove Material | General Application & Limitations |
| Nitrile | Recommended. Good resistance to a wide range of chemicals, including bases and mild acids. Provides good puncture resistance. |
| Latex | Not Recommended. Can cause allergic reactions. Offers less chemical protection compared to nitrile. |
| Vinyl | Not Recommended. Poor resistance to many chemicals and prone to punctures. |
| Neoprene | Suitable alternative. Offers good resistance to acids, bases, and some organic solvents. |
Body Protection
-
Lab Coat: A full-length, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[5][10]
-
Clothing: Long pants and closed-toe shoes that cover the entire foot are required at all times in the laboratory.[5][10] Fabrics such as cotton are preferable to synthetic blends which can melt when exposed to certain chemicals or heat.
-
Chemical Apron: If there is a significant risk of a splash, such as when preparing a solution or handling a large volume, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
The H335 "May cause respiratory irritation" classification necessitates strict controls to prevent inhalation of the chemical's dust.[1]
-
Primary Control: As stated, all handling of the solid form of this compound must be done inside a certified chemical fume hood.[4] This engineering control is typically sufficient to prevent respiratory exposure.
-
Secondary Control (If Required): In the rare event that work cannot be performed in a fume hood, a respirator would be required. The use of a respirator is subject to strict OSHA regulations (29 CFR 1910.134) and requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[11] An N95 dust mask would be the minimum type for filtering particulates.
Operational Plan: Safe PPE Use and Disposal
Properly using PPE is as important as selecting it. Contamination often occurs when removing (doffing) PPE.
Donning (Putting On) PPE
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles and, if needed, your face shield.
-
Gloves: Put on your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Removing) PPE
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Goggles/Face Shield: Remove your face shield or goggles by handling the strap or earpieces, avoiding touching the front surface.
-
Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Caption: The proper PPE doffing sequence is crucial to prevent cross-contamination.
Disposal Plan
Contaminated PPE is hazardous waste.
-
Gloves and other disposables: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and contaminated paper towels, must be disposed of in a clearly labeled hazardous waste container.[5]
-
Empty Containers: The original chemical container must also be disposed of as hazardous waste according to your institution's and local regulations.[12]
-
Spills: In case of a spill, sweep up the solid material carefully to minimize dust generation.[1] Place the material and all cleanup supplies into a sealed, labeled hazardous waste container. Do not use water to clean up the spill unless you are prepared to contain the contaminated water as hazardous waste.
Emergency Response: In Case of Exposure
If exposure occurs despite controls and PPE, immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Use an emergency eyewash station. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
By integrating this comprehensive understanding of hazards, controls, and procedures into your daily workflow, you build a resilient foundation of safety. Handling chemicals like this compound with respect and diligence ensures that our pursuit of scientific advancement remains a safe and responsible endeavor.
References
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. Available at: [Link]
-
National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]
-
BTC Pharm. What are the storage stability of Piperidine Series compounds over time?. Available at: [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide | NIOSH. Available at: [Link]
-
Tradeasia International. How to Handle Hydrochloric Acid Safely in Industrial Settings. Available at: [Link]
-
VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Available at: [Link]
-
University of California, Santa Barbara. Standard Operating Procedure - Hydrochloric Acid. Available at: [Link]
-
Quora. How to safely handle hydrochloric acid. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). CDC Strengthens Laboratory Safety. Available at: [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]
-
Montana.gov. Chemical Safety - Risk Management & Tort Defense. Available at: [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available at: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. quora.com [quora.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdc.gov [cdc.gov]
- 6. acs.org [acs.org]
- 7. clarionsafety.com [clarionsafety.com]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. reach.cdc.gov [reach.cdc.gov]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. ehs.com [ehs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
